2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-6-2-7-3-8(4-11)9(12)14-10(7)13-5-6/h2-3,5H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOYWYUGJKKFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2N=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673621 | |
| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-48-2 | |
| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,8-naphthyridine scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This document details a robust synthetic protocol based on the Friedländer annulation, explains the underlying reaction mechanism, and outlines a complete workflow for the structural and purity verification of the final product using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this valuable synthetic intermediate.
Strategic Overview: The Value of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system is a nitrogen-containing heterocycle that has garnered substantial attention due to its wide spectrum of biological activities.[3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing molecules that can interact with biological targets. The title compound, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, serves as a versatile building block. The amino and nitrile functionalities are strategically positioned for further chemical modifications, enabling the construction of more complex, fused heterocyclic systems and diverse molecular libraries for screening.[4][5]
Our synthetic approach is centered on the Friedländer Synthesis , a classic and highly effective acid- or base-catalyzed condensation reaction.[6] This method provides a direct and efficient route to the naphthyridine core from readily available precursors. We will explore a practical, lab-scale protocol, emphasizing the rationale behind each step to ensure reproducibility and high purity of the target compound.
Logical Workflow for Synthesis and Verification
The process from starting materials to a fully characterized final product follows a logical and self-validating sequence. Each step builds upon the last, with analytical checkpoints to ensure the reaction is proceeding as expected and that the final compound meets the required purity standards.
Figure 1: High-level workflow from synthesis to final product verification.
Synthesis via Friedländer Annulation: A Mechanistic Approach
The Friedländer synthesis is an elegant and powerful method for constructing quinoline and naphthyridine ring systems. It involves the reaction between an aromatic 2-aminoaldehyde or ketone and a compound containing a reactive α-methylene group, such as malononitrile.[6] The reaction proceeds via an initial condensation followed by a cyclodehydration step.
The selection of a base catalyst, such as piperidine or DABCO, is crucial as it facilitates the initial Knoevenagel condensation by deprotonating the active methylene compound (malononitrile), thereby generating a nucleophilic carbanion.[3] Environmentally benign approaches using catalysts like CeCl₃·7H₂O under solvent-free conditions or microwave-assisted methods have also proven effective for similar transformations.[3][6]
Reaction Mechanism
The reaction proceeds through a well-established pathway, initiated by the formation of a vinylogous intermediate that subsequently undergoes intramolecular cyclization.
Figure 2: Simplified reaction mechanism for the Friedländer synthesis.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of the title compound on a laboratory scale.
Materials & Reagents:
-
2-Amino-5-methylpyridine-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyridine-3-carbaldehyde (e.g., 1.36 g, 10 mmol).
-
Solvent and Reactant Addition: Add ethanol (30 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (0.73 g, 11 mmol).
-
Catalyst Addition: Add piperidine (0.17 g, 2 mmol) to the reaction mixture. The addition of the base catalyst is the critical step that initiates the condensation.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 10 mL) and then cold deionized water (2 x 10 mL) to remove residual catalyst and unreacted starting materials.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.
Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat gently with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Data Analysis
Confirming the identity and purity of the synthesized 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a critical final step. A combination of spectroscopic and physical methods provides a self-validating system of proof. The structures of similar 1,8-naphthyridine derivatives have been unequivocally confirmed using these techniques.[5][7]
Physicochemical and Spectroscopic Data Summary
The following table summarizes the expected analytical data for the target compound, based on its chemical structure and data from analogous compounds.
| Analysis Technique | Parameter | Expected Result/Observation | Rationale |
| Physical | Appearance | Off-white to yellow solid | Crystalline organic solid |
| Molecular Formula | C₁₀H₈N₄ | - | |
| Molecular Weight | 184.20 g/mol | - | |
| Melting Point | >200 °C (Decomposition may occur) | A sharp melting point indicates high purity | |
| FT-IR Spectroscopy | N-H stretching | 3450-3300 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine (-NH₂) group.[8] |
| C≡N stretching | ~2210-2220 cm⁻¹ | Characteristic sharp absorption for the nitrile group.[8] | |
| C=N, C=C stretching | 1650-1550 cm⁻¹ | Aromatic ring vibrations of the naphthyridine core.[8] | |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm (singlet, 3H) | Singlet due to no adjacent protons. |
| (400 MHz, DMSO-d₆) | Amino Protons (-NH₂) | ~7.0-7.5 ppm (broad singlet, 2H) | Broad signal due to quadrupole relaxation and exchange; integrates to 2 protons. |
| Aromatic Protons | 7.5-8.8 ppm (multiplets/doublets, 3H) | Protons on the naphthyridine ring system. | |
| ¹³C NMR | Methyl Carbon (-CH₃) | ~20-25 ppm | Aliphatic carbon signal. |
| (100 MHz, DMSO-d₆) | Nitrile Carbon (-C≡N) | ~115-120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Aromatic Carbons | ~110-160 ppm | Multiple signals corresponding to the carbons of the heterocyclic rings. | |
| Mass Spectrometry | Molecular Ion (EI or ESI+) | m/z = 185.08 [M+H]⁺ | Corresponds to the protonated molecular weight of the compound (C₁₀H₉N₄⁺). |
Interpreting the Spectroscopic Data
-
FT-IR: The presence of distinct peaks for the amino (N-H) and nitrile (C≡N) groups is the first strong evidence of a successful synthesis. The absence of a strong carbonyl peak (~1700 cm⁻¹) from the starting aldehyde confirms its complete consumption.
-
¹H NMR: The proton NMR spectrum provides a map of the molecule's hydrogen framework. The integration of the signals (3H for methyl, 2H for amine, 3H for aromatic) should perfectly match the expected structure. The chemical shifts and splitting patterns help confirm the electronic environment and connectivity of the protons.
-
¹³C NMR: This technique confirms the carbon backbone of the molecule. The total number of distinct signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts distinguish between aliphatic (methyl), aromatic, and nitrile carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the definitive tool for confirming the molecular formula. The experimentally determined mass of the molecular ion should match the calculated mass to within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.[9]
By systematically applying this synthesis and characterization workflow, researchers can confidently produce and validate 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, paving the way for its use in advanced drug discovery and materials science applications.
References
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Efficient Synthesis of Functionalized Benzo[b][7][10]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science. Available at: [Link]
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Regioselective synthesis of functionalized[7][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). Available at: [Link]
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Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science. Available at: [Link]
-
Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. PubMed. Available at: [Link]
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. Pipzine Chemicals. Available at: [Link]
-
CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Chemistry. Available at: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
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MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]
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Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. Available at: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
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1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]
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Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Available at: [Link]
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Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. NIH. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
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Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]
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Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. Available at: [Link]
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Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC - NIH. Available at: [Link]
-
2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile. PMC - NIH. Available at: [Link]
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2-AMINO-6-METHYLPYRIDINE. LOBA CHEMIE. Available at: [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
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Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. Available at: [Link]
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Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]
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Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. Chemistry – An Asian Journal. Available at: [Link]
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Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]
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7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. PubMed. Available at: [Link]
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Spectroscopic Characterization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The unique structural features of the 1,8-naphthyridine scaffold have established it as a potent pharmacophore in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2] Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making a thorough understanding of its spectroscopic signature essential for researchers.
Molecular Structure and Numbering
The structural integrity of a molecule is the foundation of its chemical and biological properties. The numbering convention used in this guide for the 1,8-naphthyridine ring system is crucial for the unambiguous assignment of spectroscopic signals.
Figure 1: Molecular structure and numbering of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile are presented in the table below, offering a detailed map of its proton landscape.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~8.5 - 8.7 | d | ~8.0 | 1H |
| H-5 | ~7.4 - 7.6 | d | ~8.0 | 1H |
| H-7 | ~7.2 - 7.4 | s | - | 1H |
| -NH₂ | ~5.5 - 6.5 | br s | - | 2H |
| -CH₃ | ~2.5 - 2.7 | s | - | 3H |
Table 1: Predicted ¹H NMR spectral data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Interpretation of the Predicted ¹H NMR Spectrum:
-
The aromatic protons H-4 and H-5 are expected to appear as doublets in the downfield region due to the deshielding effect of the aromatic ring system. Their coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling.
-
The H-7 proton is predicted to be a singlet as it lacks adjacent protons for coupling.
-
The amino (-NH₂) protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
-
The methyl (-CH₃) protons are expected to be a sharp singlet in the upfield region.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining reproducible and high-quality ¹H NMR spectra.
Figure 2: Experimental workflow for ¹H NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent to compensate for any magnetic field drift.[4]
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the Free Induction Decay (FID) using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive phase. Reference the spectrum by setting the TMS peak to 0.00 ppm. Integrate the area under each peak to determine the relative number of protons.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, signal averaging is typically required to obtain a spectrum with a good signal-to-noise ratio.[5][6]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158 - 162 |
| C3 | ~90 - 95 |
| C4 | ~150 - 154 |
| C4a | ~120 - 125 |
| C5 | ~125 - 130 |
| C6 | ~145 - 150 |
| C7 | ~115 - 120 |
| C8a | ~155 - 160 |
| -C≡N | ~117 - 122 |
| -CH₃ | ~20 - 25 |
Table 2: Predicted ¹³C NMR spectral data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The carbon atoms of the naphthyridine ring are expected to resonate in the aromatic region (δ 115-162 ppm).
-
The carbon of the nitrile group (-C≡N) will likely appear in the range of 117-122 ppm.
-
The C3 carbon, attached to the electron-donating amino group and the electron-withdrawing nitrile group, is predicted to be significantly shielded compared to other aromatic carbons.
-
The methyl (-CH₃) carbon will resonate in the upfield aliphatic region.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.
Figure 3: Experimental workflow for ¹³C NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (typically 20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.[7]
-
Instrument Setup and Shimming: Follow the same procedure as for ¹H NMR.
-
Data Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.[5][6] A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The spectrum is typically referenced to the residual solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amino) | ~3450 - 3300 | Medium, two bands |
| C-H stretch (aromatic) | ~3100 - 3000 | Medium |
| C-H stretch (aliphatic) | ~2980 - 2850 | Medium |
| C≡N stretch (nitrile) | ~2230 - 2210 | Strong, sharp |
| C=N, C=C stretch (ring) | ~1650 - 1450 | Strong to medium |
| N-H bend (amino) | ~1640 - 1560 | Medium |
| C-H bend (aromatic) | ~900 - 675 | Strong |
Table 3: Predicted FT-IR absorption bands for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Interpretation of the Predicted FT-IR Spectrum:
-
The two distinct bands in the N-H stretching region are characteristic of a primary amine.[9]
-
The strong, sharp absorption around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group.[10]
-
The complex pattern of absorptions in the 1650-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic naphthyridine ring system.
-
The N-H bending vibration of the amino group is also expected in this region.[9]
Experimental Protocol for FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining FT-IR spectra of solid samples with minimal preparation.[11][12]
Figure 4: Experimental workflow for FT-IR spectroscopy using the ATR technique.
Step-by-Step Methodology:
-
Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[11]
-
Sample Application: Place a small amount of the solid 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile powder onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₈N₄
-
Molecular Weight: 184.20 g/mol
-
Predicted Molecular Ion Peak [M]⁺•: m/z = 184
Interpretation of the Predicted Mass Spectrum:
The mass spectrum, particularly when using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent molecular ion peak at m/z 184, corresponding to the intact molecule with a single positive charge.[13] High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition. Under harsher ionization conditions, such as Electron Impact (EI), fragmentation of the molecule would be observed, providing further structural information.
Experimental Protocol for Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.
Figure 5: Experimental workflow for LC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in an appropriate solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with mobile phases such as water and acetonitrile, often with a small amount of formic acid to aid ionization, is typically used.[14]
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization technique that typically keeps the molecule intact.[14]
-
Mass Analysis: The ionized molecules are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working with 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and related compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data offer a robust framework for the structural verification and purity assessment of this important heterocyclic scaffold. By adhering to the outlined methodologies, scientists can ensure the acquisition of high-quality, reproducible spectroscopic data, thereby advancing their research and development efforts in the field of medicinal chemistry.
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ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][11]. (n.d.). Revue Roumaine de Chimie. Retrieved from a scientific journal.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The compound 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a functionalized derivative of this core structure, incorporating key pharmacophoric groups: an amino group, a methyl group, and a carbonitrile. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[3]
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale for the experimental design and spectral interpretation. We will delve into the influence of the molecule's electronic and structural features on its NMR signature, providing a self-validating framework for its characterization.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile are presented below. This numbering will be used throughout the guide.
Figure 2: A typical workflow for NMR-based structure elucidation.
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and spin-spin coupling.
Predicted Chemical Shifts and Rationale
The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift (to lower ppm).
-
Aromatic Protons (H4, H5, H7): These protons are expected in the aromatic region (typically 7.0-9.5 ppm). The two nitrogen atoms in the naphthyridine ring are strongly electron-withdrawing, which significantly deshields all ring protons, pushing them downfield. [4] * H4: This proton is ortho to the electron-withdrawing N8 and para to the electron-withdrawing cyano group (-CN). [5]However, it is also ortho to the strongly electron-donating amino group (-NH₂). The donating effect of the amino group is expected to dominate, shielding H4 relative to other protons on the naphthyridine core. It will likely appear as the most upfield of the aromatic signals.
-
H7: This proton is ortho to the ring nitrogen N8, which will cause a strong deshielding effect, shifting it significantly downfield.
-
H5: This proton is meta to the methyl group and para to the ring nitrogen N1. Its chemical shift will be downfield due to the influence of the aromatic system and ring nitrogens. It is expected to be downfield from H4 but likely upfield from H7.
-
-
Amino Protons (-NH₂): The protons of the primary amine are exchangeable. In DMSO-d₆, they typically appear as a broad singlet. [6]The signal's position can vary with concentration and temperature but is expected in the range of 5.0-7.0 ppm. The electron-withdrawing nature of the ring will deshield these protons.
-
Methyl Protons (-CH₃): The methyl group is attached to an sp² carbon of the aromatic ring. It is expected to appear as a sharp singlet. The aromatic ring current will shift it slightly downfield compared to an aliphatic methyl group. A typical range is 2.3-2.7 ppm. [6]
Spin-Spin Coupling and Integration
-
H4: This proton has no adjacent protons (protons on C3 and C5 are separated by 4 bonds). Therefore, it will appear as a singlet (s) .
-
H5 and H7: These protons are on adjacent carbons in the same ring system. However, they are separated by the nitrogen atom N8 and carbon C6, which disrupts typical ortho coupling. We would expect to see a doublet of doublets or complex multiplet structure if there is any long-range coupling, but more likely they will appear as doublets (d) due to coupling between H5 and H7.
-
-NH₂: Will appear as a broad singlet (br s) due to rapid exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.
-
-CH₃: Has no adjacent protons, so it will be a sharp singlet (s) .
Integration: The relative areas under the peaks will correspond to the number of protons: H4 (1H), H5 (1H), H7 (1H), -NH₂ (2H), and -CH₃ (3H).
Data Summary Table: ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H7 | 8.8 - 9.2 | Doublet (d) | 1H |
| H5 | 8.0 - 8.4 | Doublet (d) | 1H |
| H4 | 7.2 - 7.6 | Singlet (s) | 1H |
| -NH₂ | 6.0 - 7.0 | Broad Singlet (br s) | 2H |
| -CH₃ | 2.5 - 2.8 | Singlet (s) | 3H |
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. With proton decoupling, each signal appears as a singlet.
Predicted Chemical Shifts and Rationale
-
Quaternary Carbons (C2, C3, C4a, C6, C8a):
-
C2: Attached to two nitrogen atoms (N1 and -NH₂) and adjacent to the cyano-bearing C3. This carbon will be significantly downfield, likely in the 155-165 ppm range.
-
C3: Attached to the electron-withdrawing cyano group and the amino-bearing C2. Its signal will be shifted significantly upfield due to the nitrile group's unique electronic properties, likely appearing in the 90-100 ppm range.
-
C4a, C8a: These are bridgehead carbons, part of both rings and adjacent to nitrogen atoms. They will appear in the aromatic region, likely between 145-155 ppm.
-
C6: Attached to the methyl group and located between C5 and C7. It will be in the aromatic region, with its shift influenced by the methyl substituent, likely around 140-150 ppm.
-
-
Cyano Carbon (-CN): The carbon of the nitrile group typically resonates in a distinct region of the spectrum, around 115-120 ppm.
-
Aromatic CH Carbons (C4, C5, C7):
-
C7: Directly attached to a proton and adjacent to the highly electronegative N8. This carbon will be the most deshielded of the CH carbons, expected around 150-155 ppm.
-
C5: Its chemical shift will be in the typical aromatic region, around 120-130 ppm.
-
C4: Shielded by the ortho -NH₂ group. It will likely be the most upfield of the aromatic CH carbons, expected around 110-120 ppm.
-
-
Methyl Carbon (-CH₃): The sp³ carbon of the methyl group will be the most upfield signal, typically appearing around 20-25 ppm.
Data Summary Table: ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C2 | 158 - 165 | Quaternary |
| C7 | 150 - 155 | CH |
| C8a | 148 - 154 | Quaternary |
| C4a | 145 - 152 | Quaternary |
| C6 | 140 - 150 | Quaternary |
| C5 | 120 - 130 | CH |
| -CN | 115 - 120 | Quaternary |
| C4 | 110 - 120 | CH |
| C3 | 90 - 100 | Quaternary |
| -CH₃ | 20 - 25 | CH₃ |
Confirming Assignments with 2D NMR
While 1D spectra provide an excellent initial picture, 2D NMR experiments provide the definitive proof of the proposed structure.
-
COSY: A cross-peak between the signals for H5 and H7 would confirm their spatial proximity and coupling relationship.
-
HSQC: This experiment would create a map directly linking each proton to its attached carbon: H4 to C4, H5 to C5, H7 to C7, and the methyl protons to the methyl carbon.
-
HMBC: This is the key to the full puzzle. It would reveal long-range correlations that piece the skeleton together. For example, the methyl protons (-CH₃) should show correlations to C5, C6, and C7, definitively placing the methyl group at the C6 position. The H4 proton should show correlations to C2, C3, and C4a, confirming the connectivity around the amino and cyano groups.
Figure 3: Predicted key long-range HMBC correlations.
Conclusion
The comprehensive NMR analysis, combining ¹H, ¹³C, and 2D techniques, provides an unambiguous structural confirmation of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. The predicted spectra are a direct reflection of the molecule's unique electronic landscape, shaped by the interplay of the electron-withdrawing naphthyridine core and cyano group, and the electron-donating amino and methyl substituents. By following the detailed experimental protocols and understanding the rationale behind the spectral patterns, researchers can confidently characterize this and related heterocyclic compounds, ensuring the scientific integrity required for advanced drug discovery and development programs.
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Mass spectrometry of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Foreword: A Molecule-Centric Approach to Mass Analysis
In modern drug discovery and development, a thorough understanding of a compound's molecular architecture is not merely academic; it is the bedrock of safety, efficacy, and quality control.[1][2] This guide moves beyond a generic overview of mass spectrometry to provide a focused, in-depth analysis of a specific, high-interest scaffold: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. As a privileged N-heterocyclic structure, its derivatives are actively investigated for various therapeutic applications.[3] Consequently, a robust analytical methodology for its characterization is paramount.
This document is structured to mirror the logical flow of an analytical investigation. We begin with the foundational properties of the molecule, establish a validated protocol for its analysis via Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS), and delve into a detailed interpretation of its mass spectrum. The core of this guide is a predictive exploration of the molecule's fragmentation pathways—the key to unlocking its structural identity and detecting potential impurities or metabolites.
Foundational Molecular Profile
Before any analysis, a clear understanding of the analyte's basic properties is essential. This information dictates the expected mass-to-charge ratio (m/z) of the molecular ion, which is the primary target in any mass spectrometric analysis.[4]
Table 1: Molecular Properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₄ | [5] |
| Average Molecular Weight | 184.20 g/mol | [5] |
| Monoisotopic (Exact) Mass | 184.0749 g/mol | Calculated |
| CAS Number | 1203499-48-2 | [5] |
| Chemical Structure | ![]() |
Note: For high-resolution mass spectrometry, the monoisotopic mass is the critical value, as it represents the mass of the molecule with the most abundant isotopes of each element.
Experimental Workflow: ESI-LC/MS Analysis
For a thermally labile, polar molecule like our target compound, Electrospray Ionization (ESI) is the premier choice.[6] ESI is a "soft ionization" technique that generates ions from a solution with minimal residual energy, thus preserving the molecular ion and preventing premature fragmentation.[6][7] Coupling this with liquid chromatography (LC) allows for the separation of the analyte from complex matrices prior to analysis, a critical step in impurity profiling or metabolite studies.[8]
Caption: General workflow for ESI-LC/MS analysis.
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the analysis. As a self-validating system, it includes quality control checks to ensure data integrity.
-
Sample Preparation:
-
Accurately weigh 1 mg of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution from the stock solution to create a working solution of 1 µg/mL using the same solvent mixture.
-
Causality: Using a mixture of organic and aqueous solvents ensures complete dissolution of the polar analyte and compatibility with the reverse-phase LC mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid is a crucial additive; it acidifies the mobile phase, promoting the protonation of the basic nitrogen atoms on the naphthyridine ring, which is essential for efficient positive-ion ESI.[6]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 600 L/hr at a temperature of 350 °C.
-
Causality: The heated nitrogen gas aids in the desolvation of the charged droplets produced by the electrospray, facilitating the release of gas-phase analyte ions.[6]
-
Mass Range: Scan from m/z 50 to 500.
-
Acquisition Mode: For initial analysis, use a full scan mode. For fragmentation studies, use tandem MS (MS/MS) mode, selecting the protonated molecular ion as the precursor.
-
Mass Spectrum Interpretation and Fragmentation Analysis
The mass spectrum provides a molecular fingerprint. The primary goal is to identify the molecular ion and then elucidate the structure of its fragments to confirm the compound's identity.
The Molecular Ion
In positive ESI mode, the molecule is expected to accept a proton (H⁺), primarily on one of its basic ring nitrogens or the exocyclic amino group. Therefore, the most prominent peak in the full scan spectrum should correspond to the protonated molecule, [M+H]⁺.
-
Expected m/z for [M+H]⁺: 184.0749 (Monoisotopic Mass of M) + 1.0078 (Mass of H⁺) = 185.0827
Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is critical. Observing a peak at m/z 185.0827 with high mass accuracy (e.g., < 5 ppm error) provides strong evidence for the elemental composition C₁₀H₉N₄⁺, confirming the identity of the parent ion.
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion (m/z 185.08) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions reveal the underlying structure. N-heterocyclic compounds often exhibit characteristic losses of small molecules like HCN and CH₃CN.[4][9]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern of these molecules dictates their three-dimensional structure, which in turn governs their interactions with biological targets. This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a promising derivative. While a definitive single-crystal X-ray structure for this specific compound has not been publicly reported, this document outlines a robust, multi-faceted approach combining synthesis, spectroscopic characterization, theoretical modeling, and crystallographic principles to achieve a thorough structural understanding. This guide is designed to be a self-validating system, where computational predictions and spectroscopic data provide a hypothesis that can be confirmed through the detailed experimental protocol for single-crystal X-ray diffraction.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus is a key pharmacophore found in numerous therapeutic agents.[1][2] Its rigid, planar structure, combined with its hydrogen bonding capabilities, allows for specific and high-affinity interactions with various enzymes and receptors.[3][4] The introduction of substituents, such as the amino, methyl, and cyano groups in the title compound, can significantly modulate its electronic properties, solubility, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[5] A precise understanding of the molecular geometry, intermolecular interactions, and crystal packing is therefore paramount for rational drug design and development. This guide will detail the necessary steps to achieve this understanding for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Synthesis and Spectroscopic Characterization
A logical first step in structural analysis is the synthesis and confirmation of the target molecule's identity and purity through spectroscopic methods.
Synthesis
The synthesis of 2-amino-substituted 1,8-naphthyridine-3-carbonitriles can be achieved through multi-component reactions, a cornerstone of modern synthetic chemistry. A common and efficient method involves the condensation of an appropriately substituted 2-aminopyridine with an activated methylene compound and an aldehyde.[6] For the title compound, a plausible synthetic route is the reaction of 2-amino-6-methylpyridine with malononitrile and a suitable formyl equivalent under catalytic conditions.
Experimental Protocol: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.
-
Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to obtain high-purity crystals suitable for analysis.
Spectroscopic Confirmation
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The expected characteristic vibrational frequencies for the title compound provide a preliminary confirmation of its structure.[7]
Table 1: Predicted FT-IR Absorption Bands for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3400 - 3200 (sharp, two bands) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Stretching | 2975 - 2850 |
| C≡N (Nitrile) | Stretching | 2260 - 2220 (sharp, strong) |
| C=N, C=C (Aromatic) | Stretching | 1650 - 1450 |
| N-H (Amino) | Bending | 1650 - 1580 |
| C-N | Stretching | 1350 - 1250 |
Causality: The presence of a sharp, strong peak around 2230 cm⁻¹ is a key indicator of the nitrile group, while the distinct bands in the 3200-3400 cm⁻¹ region are characteristic of the primary amine.[8] The combination of these with aromatic and aliphatic C-H stretches confirms the presence of all major functional components.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9] The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic CHs | 7.0 - 8.5 | Doublets, Triplets |
| NH₂ | 5.0 - 6.0 | Broad Singlet |
| CH₃ | 2.3 - 2.6 | Singlet |
| ¹³C NMR | ||
| Aromatic Cs | 110 - 160 | |
| C≡N | 115 - 120 | |
| CH₃ | 18 - 25 |
Causality: The number of distinct signals in both ¹H and ¹³C NMR spectra will confirm the overall symmetry of the molecule. The downfield chemical shifts of the aromatic protons and carbons are due to the deshielding effect of the electronegative nitrogen atoms in the heterocyclic rings.[10] The integration of the proton signals should correspond to the number of protons in each environment.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the 1,8-naphthyridine ring is expected to give rise to characteristic absorption bands.
-
Expected Transitions: π → π* transitions are expected in the 250-400 nm range. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine core.
Computational Structural Analysis
In the absence of experimental single-crystal data, computational methods provide a powerful means to predict the molecular structure and analyze its properties.[11]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.[13]
Protocol: DFT-Based Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[11]
-
Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.
-
Procedure: a. Build the initial 3D structure of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. b. Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.[14] c. Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Output: The calculation will yield optimized bond lengths, bond angles, dihedral angles, and a predicted IR spectrum that can be compared with experimental data for validation.
Diagram: DFT Workflow
Caption: Workflow for DFT-based molecular structure optimization and analysis.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[15] While we don't have an experimental crystal structure, we can use the DFT-optimized geometry to model a hypothetical crystal packing and analyze the likely intermolecular interactions.
Diagram: Hirshfeld Surface Analysis Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The diffraction data is processed to determine the unit cell parameters and the space group. The structure is then "solved" using computational methods to determine the initial positions of the atoms. This initial model is then "refined" to best fit the experimental data, resulting in a final, highly accurate crystal structure. [16]
Data Presentation
The final crystallographic data is typically presented in a standardized format, including a Crystallographic Information File (CIF). Key information is summarized in tables.
Table 3: Example of Crystallographic Data Table
| Parameter | Value |
| Empirical Formula | C₁₀H₉N₃ |
| Formula Weight | 187.21 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| R-factor (%) | Value |
Table 4: Example of Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C2 | Value | C2-N1-C8a | Value |
| C2-N3 | Value | N1-C2-N3 | Value |
| C3-C4 | Value | C2-C3-C4 | Value |
| C6-C10 | Value | C5-C6-C10 | Value |
Conclusion
The comprehensive structural analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a critical step in understanding its potential as a pharmacologically active agent. This guide has outlined a synergistic approach that leverages both experimental and theoretical techniques. Spectroscopic methods provide initial confirmation of the molecular structure, while DFT calculations offer a detailed, predictive model of its geometry and electronic properties. Hirshfeld surface analysis can then be used to predict the key intermolecular interactions that govern its solid-state packing. Ultimately, single-crystal X-ray diffraction provides the definitive experimental structure, which serves to validate the computational models and provides a solid foundation for future structure-activity relationship studies and the rational design of new, more potent 1,8-naphthyridine-based therapeutics.
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An In-depth Technical Guide to 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile: Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide focuses on a specific derivative, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, providing a comprehensive overview of its physical and chemical properties, synthetic methodologies, and potential applications in drug discovery and materials science. While specific experimental data for this particular methylated analog is not extensively available in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive framework for its characteristics and behavior. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this promising chemical entity.
Introduction to the 1,8-Naphthyridine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals.[2] Among these, the 1,8-naphthyridine core has garnered significant interest due to its versatile synthesis, reactivity, and a wide spectrum of biological activities.[3][4] The rigid, planar structure of the 1,8-naphthyridine ring system allows it to effectively interact with biological targets, such as enzymes and receptors. The presence of nitrogen atoms provides sites for hydrogen bonding and protonation, which are crucial for molecular recognition and binding affinity.[5] Derivatives of 1,8-naphthyridine have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3]
The subject of this guide, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, incorporates several key functional groups that are expected to modulate its physicochemical properties and biological activity. The amino group at the 2-position and the carbonitrile group at the 3-position are common pharmacophores that can participate in various chemical transformations, enabling the synthesis of diverse compound libraries for drug screening. The methyl group at the 6-position is anticipated to influence the molecule's solubility, lipophilicity, and metabolic stability.
Physicochemical and Structural Properties
Structural Information
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the title compound and its close structural analog, 2-Amino-1,8-naphthyridine-3-carbonitrile.
| Property | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | 2-Amino-1,8-naphthyridine-3-carbonitrile |
| CAS Number | 1203499-48-2[6] | 15935-95-2[7] |
| Molecular Formula | C₁₀H₈N₄ | C₉H₆N₄ |
| Molecular Weight | 184.20 g/mol [6] | 170.17 g/mol [7] |
| Appearance | Predicted to be a solid | Solid[7] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | No data available |
| Melting Point | Not available | Not available |
| pKa | The pyridine nitrogen atoms are basic, and the amino group is weakly basic. The exact pKa values are not reported. | The pKa of 2-amino-7-methyl-1,8-naphthyridine is reported to be 6.3, with protonation occurring at the N1 position.[5] |
Spectroscopic Characterization (Predicted)
The structural confirmation of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile would rely on a combination of spectroscopic techniques. Based on its functional groups, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the amino protons, and a singlet for the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons attached to the nitrogen atoms and the amino group will also have distinct chemical shifts. For comparison, the characterization of various 1,8-naphthyridine-3-carbonitrile derivatives has been reported, confirming these general features.[2]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups. Expected characteristic absorption bands include:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹). For 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹.[8]
-
C≡N stretching of the nitrile group (around 2210-2260 cm⁻¹). For 2-amino-4,6-diphenylnicotinonitrile, this is observed at 2205 cm⁻¹.[9]
-
C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 184.20. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the nitrile group.
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of 1,8-naphthyridines can be achieved through various methods, with the Friedländer annulation being one of the most common and versatile approaches.[10][11] This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an active methylene group.
A plausible synthetic route to 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile would involve the reaction of 2,6-diamino-5-methylpyridine with a suitable three-carbon electrophile that can provide the C3-carbonitrile and C4-H of the new ring. A more direct approach would be the reaction of 2-amino-5-methylnicotinaldehyde with malononitrile in the presence of a base.
Hypothetical Experimental Protocol:
-
To a solution of 2-amino-5-methylnicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is dictated by its functional groups:
-
Amino Group: The primary amino group at the C2 position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It can also serve as a key handle for the introduction of diverse substituents to build compound libraries.
-
Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents. This versatility allows for further functionalization of the molecule.
-
Naphthyridine Ring: The pyridine rings of the naphthyridine core can undergo electrophilic substitution reactions, although they are generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atoms. The nitrogen atoms themselves can be quaternized with alkyl halides.
Applications in Drug Discovery and Materials Science
The 1,8-naphthyridine scaffold is a cornerstone in the development of therapeutic agents. The structural features of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile make it an attractive starting point for the design of novel drugs.
Medicinal Chemistry
-
Antimicrobial Agents: Many 1,8-naphthyridine derivatives, such as nalidixic acid and enoxacin, are known for their antibacterial activity, primarily through the inhibition of bacterial DNA gyrase.[1] The title compound could serve as a precursor for new antibacterial agents.
-
Anticancer Agents: The 1,8-naphthyridine core is present in several compounds with demonstrated anticancer activity.[3] These compounds often act by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.
-
Anti-inflammatory and Analgesic Agents: Derivatives of 1,8-naphthyridine have also been investigated for their anti-inflammatory and analgesic properties.[3]
-
Antitubercular Activity: Recent studies have highlighted the potential of 1,8-naphthyridine-3-carbonitrile analogues as potent anti-mycobacterial agents.[2]
Materials Science
The planar, aromatic structure of 1,8-naphthyridines, coupled with their ability to coordinate to metal ions through the nitrogen atoms, makes them interesting candidates for applications in materials science. They can be used as ligands in the synthesis of fluorescent metal complexes, which have potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. The fluorescence properties of 2-amino-1,8-naphthyridine dimers have been studied for their potential in targeting DNA and RNA.[5]
Safety and Handling
While a specific safety data sheet (SDS) for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is not available, general precautions for handling heterocyclic amine and nitrile compounds should be followed. A related compound, 2-Amino-1,8-naphthyridine-3-carbonitrile, is classified as harmful if swallowed (Acute Tox. 4 Oral).[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with significant potential for further exploration in medicinal chemistry and materials science. Although specific experimental data for this molecule is sparse, its structural features and the well-documented properties of the 1,8-naphthyridine scaffold provide a strong foundation for predicting its behavior and guiding future research. The synthetic accessibility and the presence of versatile functional groups make it an excellent platform for the development of novel compounds with a wide range of applications. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.
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An In-Depth Technical Guide to the Initial Biological Screening of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,8-naphthyridine core is a quintessential "privileged structure" in medicinal chemistry.[1] This nitrogen-containing heterocyclic system is a key pharmacophore in numerous compounds demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The foundational drug, nalidixic acid, a 1,8-naphthyridine derivative, cemented this scaffold's importance by targeting bacterial DNA gyrase, paving the way for the development of quinolone antibiotics.[3]
This guide focuses on a novel derivative, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile . As a previously uncharacterized compound, its therapeutic potential is unknown. The initial biological screening is therefore the most critical step in determining its future trajectory in a drug discovery pipeline. The objective of this document is not merely to provide a set of protocols, but to present a logical, tiered screening cascade. We will begin with a broad assessment of cytotoxicity to establish a basic safety and activity profile, followed by targeted screens for antimicrobial and enzyme inhibitory activities, which are mechanistically plausible based on its chemical lineage. This strategic approach ensures that resources are directed efficiently, generating clear, actionable data for further investigation.
Part 1: Compound Profile and Assay Preparation
Before any biological evaluation, a thorough understanding of the compound's fundamental properties and a standardized method for its preparation are paramount.
Physicochemical Properties
Comprehensive experimental data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is not widely available. The following table provides calculated values and data from structurally related analogs to establish a working profile.
| Property | Value / Estimate | Source / Comment |
| Molecular Formula | C₁₀H₈N₄ | Calculated |
| Molecular Weight | 184.20 g/mol | Calculated |
| Appearance | Assumed to be a crystalline solid | Based on related structures like 2-Amino-6-methylpyridine. |
| Melting Point | Not determined | The related 2-Amino-6-methylpyridine has a melting point of 40-44 °C. Naphthyridine cores often exhibit higher melting points. |
| Solubility | Expected to be soluble in DMSO and DMF | General characteristic for naphthyridine scaffolds.[4] Poor aqueous solubility is anticipated. |
| Calculated logP | ~1.5 - 2.5 | Estimated based on scaffold and functional groups. |
Experimental Protocol: Preparation of Stock Solution for In Vitro Assays
The poor aqueous solubility of many heterocyclic compounds necessitates the use of an organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing power and general compatibility with cellular assays at low final concentrations.
Objective: To prepare a high-concentration, sterile-filtered stock solution for use in all subsequent biological assays.
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.
-
Solubilization: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 20 mM). For example, for 5 mg of a compound with a MW of 184.20 g/mol :
-
Moles = 0.005 g / 184.20 g/mol = 2.71 x 10⁻⁵ mol
-
Volume for 20 mM (0.020 mol/L) = 2.71 x 10⁻⁵ mol / 0.020 mol/L = 0.00135 L = 1.35 mL
-
Add the calculated volume of DMSO to the tube.
-
-
Dissolution: Vortex the tube vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile microcentrifuge tube. This step is critical to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality Note: The final concentration of DMSO in any assay should typically be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifacts.[5] All experimental controls must contain an equivalent concentration of DMSO.
Part 2: The Screening Cascade: A Phased Approach
A hierarchical screening strategy is essential for the efficient evaluation of a novel compound. This cascade prioritizes assays that provide the most fundamental information first, with each phase guiding the decision to proceed to the next.
Caption: A logical workflow for the initial biological screening of a novel compound.
Part 3: Phase I - General Cytotoxicity Assessment
Expertise & Rationale: The first and most critical gatekeeper assay for any compound with therapeutic aspirations is the assessment of general cytotoxicity.[6][7] This screen is not initially aimed at finding anticancer activity, but rather at establishing the concentration range where the compound is non-toxic to mammalian cells. A compound that is highly toxic to all cells is unlikely to be a viable drug candidate, whereas a compound with low general toxicity has a wider potential therapeutic window for more specific activities. We employ the MTT assay, a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[8]
Methodology: The MTT Cell Viability Assay
Principle: The water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is converted into an insoluble purple formazan product by mitochondrial reductase enzymes present only in metabolically active, living cells.[9] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]
Experimental Protocol:
-
Cell Seeding:
-
Culture a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) and a representative cancer cell line (e.g., MCF-7, breast cancer) to ~80% confluency.[6]
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the compound from the DMSO stock in culture medium. A common concentration range for an initial screen is 0.1, 1, 10, 50, and 100 µM.
-
Include "vehicle control" wells containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).
-
Include "untreated control" wells containing only culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation: Cell viability is calculated relative to the untreated control cells.
-
% Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100
The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost, is determined by plotting % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Table 1: Example Cytotoxicity Data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
| Cell Line | IC₅₀ (µM) |
| HEK293 (Non-cancerous) | > 100 |
| MCF-7 (Breast Cancer) | 75.2 |
Trustworthiness and Interpretation: An IC₅₀ value greater than 50 µM against a non-cancerous cell line is often considered a good indicator of low general cytotoxicity, warranting progression to Phase II screens. The ratio of the IC₅₀ in a non-cancerous line to a cancer line provides a preliminary "selectivity index," with higher values being more desirable for potential anticancer applications.[7]
Part 4: Phase II - Targeted Antimicrobial Activity Screening
Expertise & Rationale: The 1,8-naphthyridine scaffold is historically linked to antibacterial agents.[3] Therefore, a primary targeted screen for this class of compounds must evaluate its antimicrobial potential. The gold-standard method for quantifying antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[10][11] We use the broth microdilution method for its efficiency and quantitative nature.[12]
Methodology: Broth Microdilution for MIC Determination
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well plate. Following incubation, bacterial growth is assessed visually or spectrophotometrically. The MIC is the lowest concentration well where no growth is observed.[13][14]
Experimental Protocol:
-
Bacterial Strain Selection:
-
Select representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the compound at twice the highest desired test concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Follow-Up Assay: Minimum Bactericidal Concentration (MBC)
To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity, an MBC test can be performed.[14] A 10 µL aliquot is taken from each clear well of the MIC plate and plated onto a fresh agar plate. After incubation, the lowest concentration that results in a 99.9% reduction of the initial inoculum is the MBC.[12]
Data Presentation:
Table 2: Example Antimicrobial Activity Data
| Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | Bactericidal (MBC/MIC ≤ 4) |
| E. coli ATCC 25922 | > 128 | Not Determined | Inactive |
Interpretation: The compound shows selective activity against the Gram-positive organism. An MBC value that is no more than four times the MIC is generally considered evidence of bactericidal activity.[14] Such a result would strongly justify progression to mechanistic studies.
Part 5: Phase III - Preliminary Mechanistic Insight
Expertise & Rationale: Positive results in a targeted screen (like antimicrobial activity) demand a preliminary investigation into the mechanism of action. Given the structural relationship to quinolones, a highly plausible target is DNA gyrase, an essential bacterial enzyme that controls DNA topology.[3] A general enzyme inhibition assay provides a direct method to test this hypothesis.
Caption: General schematic of competitive enzyme inhibition.
Methodology: General Spectrophotometric Enzyme Inhibition Assay
Principle: This protocol provides a general framework adaptable to many enzymes where the reaction can be monitored by a change in absorbance.[5][15] For DNA gyrase, commercially available kits often link the release of ADP to a series of coupled enzymatic reactions that result in the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm.[16]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound in the appropriate assay buffer.
-
Prepare the enzyme (e.g., DNA gyrase) and substrate (e.g., relaxed plasmid DNA and ATP) solutions at optimized concentrations as recommended by the supplier or literature.[15]
-
-
Assay Setup (96-well UV-transparent plate):
-
Test Wells: Add enzyme, assay buffer, and varying concentrations of the test compound.
-
Positive Control (100% Activity): Add enzyme, assay buffer, and DMSO vehicle.
-
Negative Control (0% Activity): Add assay buffer and DMSO vehicle (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH-coupled assays) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] x 100
-
-
Determine the IC₅₀ value by plotting % Inhibition against the log of the compound concentration.
-
Data Presentation:
Table 3: Example DNA Gyrase Inhibition Data
| Compound Concentration (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 23.8 |
| 10 | 48.9 |
| 50 | 85.1 |
| 100 | 96.3 |
| Calculated IC₅₀ | 10.2 µM |
Interpretation: An IC₅₀ value in the low micromolar range against a plausible molecular target is a significant finding. It provides a strong mechanistic hypothesis for the observed antibacterial activity and designates the compound as a promising lead for further optimization and more detailed kinetic studies.
Conclusion
This technical guide has outlined a strategic, three-phase cascade for the initial biological screening of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. By first establishing a general cytotoxicity profile, then probing for expected activities based on the compound's structural class, and finally seeking preliminary mechanistic validation, this approach provides a robust and efficient pathway for evaluation. The data generated from this workflow—cellular IC₅₀, antimicrobial MIC/MBC, and enzyme inhibition IC₅₀—forms the critical foundation upon which all future decisions regarding the compound's development will be based. A positive outcome from this screening cascade would strongly support its advancement into lead optimization, structure-activity relationship (SAR) studies, and more comprehensive preclinical evaluation.
References
- (N/A)
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (Emery Pharma)
- Antimicrobial Activity of Naphthyridine Deriv
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (Integra Biosciences)
- (N/A)
- (N/A)
- (N/A)
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- MTT assay and its use in cell viability and prolifer
- Antimicrobial Susceptibility: Reference Range, Interpret
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cytotoxicity MTT Assay Protocols and Methods.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
- A standard operating procedure for an enzym
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (PubMed Central)
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- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (RSC Advances)
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- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (PubMed Central)
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- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (NCBI Bookshelf)
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- (N/A)
- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. (Benchchem)
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- 2-Amino-6-methylpyridine 98% 1824-81-3. (Sigma-Aldrich)
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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a specific derivative of this class, holding potential as a key intermediate or a bioactive molecule in its own right. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for researchers in drug discovery and development to ensure reliable screening results, formulate effective delivery systems, and meet regulatory requirements.
This technical guide provides a comprehensive overview of the known properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and, more critically, offers detailed, field-proven methodologies for determining its aqueous and organic solubility, as well as its stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the necessary protocols to generate this crucial data in-house.
Physicochemical Properties
A foundational understanding of a compound's basic physicochemical characteristics is the starting point for any in-depth analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₄ | Amerigo Scientific[2] |
| Molecular Weight | 184.20 g/mol | Amerigo Scientific[2] |
| CAS Number | 1203499-48-2 | Amerigo Scientific[2] |
| Appearance | Solid (form may vary) | Sigma-Aldrich[3] |
It is important to note that some suppliers of this compound explicitly state that they do not provide analytical data, and the buyer is responsible for confirming the product's identity and purity.[2][3]
Solubility Profile: A Practical Guide to Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, specific solubility data in common solvents is not readily found in published literature. Therefore, experimental determination is necessary. The following section details the established protocols for assessing both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, DMSO, ethanol). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. Equilibration time can vary, but 24 to 72 hours is common for heterocyclic compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, using a pre-established calibration curve.
Kinetic Solubility Determination for High-Throughput Screening
In early drug discovery, kinetic solubility is often measured as it is more amenable to high-throughput formats. This method involves precipitating the compound from a stock solution (typically in DMSO) into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Precipitation: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Incubation: Cover the plate and incubate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be quantified by HPLC-UV or UV spectroscopy.[4]
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[5] These studies are a regulatory requirement and provide critical information for formulation development and determining storage conditions.[6]
The following diagram illustrates a typical workflow for forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies
A stability-indicating analytical method, typically a gradient HPLC method, must be developed to separate the parent compound from all potential degradation products.
-
Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1.0 M hydrochloric acid. If no degradation is observed at room temperature after a set period (e.g., 24 hours), the solution can be heated (e.g., at 50-60 °C).[5]
-
Base Hydrolysis: Similarly, treat the compound with 0.1 M to 1.0 M sodium hydroxide at room temperature or elevated temperature.
-
Samples should be taken at various time points, neutralized, and analyzed.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Monitor the reaction at room temperature at different time intervals.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for an extended period.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline. This typically involves a combination of UV and visible light.
-
A control sample should be protected from light to differentiate between light-induced and thermal degradation.
-
Anticipated Mechanisms and Structural Considerations
The 1,8-naphthyridine ring system, while generally stable, possesses functionalities that can influence its solubility and stability.
-
Amino Group: The basicity of the amino group and the nitrogen atoms in the naphthyridine rings will significantly impact aqueous solubility as a function of pH. In acidic conditions, protonation of these nitrogens will likely lead to increased solubility.
-
Nitrile Group: The nitrile group is generally stable but can be susceptible to hydrolysis to a carboxamide and subsequently to a carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.
-
Aromatic System: The fused aromatic rings are susceptible to oxidative degradation. The electron-donating amino group may activate the ring system towards oxidation.
The following diagram illustrates the potential sites of modification that can affect the compound's properties.
Caption: Key Functional Groups and Potential Reaction Sites.
Conclusion
While specific, publicly available data on the solubility and stability of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is limited, this guide provides the necessary framework for researchers to generate this critical information. By employing standard methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, scientists can build a robust physicochemical profile of this compound. This data is indispensable for advancing the development of 1,8-naphthyridine-based compounds from early-stage discovery to viable therapeutic candidates.
References
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Amerigo Scientific. 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. [Link]
-
Creative Biolabs. Forced Degradation Studies. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
Singh, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(4), 247-264. [Link]
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Quantum Chemical Blueprint of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile: A Technical Guide for Drug Discovery
This technical guide provides an in-depth exploration of the quantum chemical properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] By leveraging the predictive power of quantum chemical calculations, researchers can gain profound insights into the molecule's electronic structure, reactivity, and spectroscopic signatures, thereby accelerating the rational design of novel therapeutics.
This document is structured to provide both a robust theoretical framework and practical, step-by-step protocols for computational analysis. It is intended for researchers, scientists, and drug development professionals seeking to apply these powerful in silico techniques to their own investigations of 1,8-naphthyridine derivatives and other bioactive molecules.
Theoretical Foundation: Unveiling Molecular Properties through Computation
Quantum chemical calculations offer a microscopic lens through which to examine the intricate world of molecular structure and electronic behavior. For a molecule like 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, these methods can elucidate key characteristics that govern its biological activity.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
At the heart of our investigation is Density Functional Theory (DFT), a computational method that has revolutionized the field by providing a favorable balance between accuracy and computational cost. DFT calculations allow us to determine the molecule's equilibrium geometry, vibrational frequencies (which correspond to its infrared spectrum), and a host of electronic properties. A common and effective approach for organic molecules involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a split-valence basis set such as 6-311G(d,p).[2] This level of theory has been shown to provide reliable results for the structural and electronic properties of various heterocyclic systems.[2][3]
Time-Dependent Density Functional Theory (TD-DFT): Illuminating Electronic Excitations
To understand how the molecule interacts with light, a crucial aspect for both analytical characterization and potential photodynamic applications, we employ Time-Dependent Density Functional Theory (TD-DFT). This extension of DFT allows for the calculation of excited state energies, which can be directly correlated with experimental UV-Vis absorption spectra.
Computational Protocols: A Step-by-Step Guide
The following protocols outline the essential steps for performing a comprehensive quantum chemical analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile using the Gaussian suite of programs.
Geometric Optimization and Frequency Analysis
The initial and most critical step is to determine the molecule's most stable three-dimensional structure.
Protocol:
-
Molecule Building: Construct the 3D structure of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile using a molecular modeling software (e.g., GaussView).
-
Input File Preparation: Create a Gaussian input file with the following keywords:
-
#p B3LYP/6-311G(d,p) Opt Freq
-
This line specifies the use of the B3LYP functional with the 6-311G(d,p) basis set for both geometry optimization (Opt) and subsequent frequency calculation (Freq).
-
-
Execution: Submit the input file to the Gaussian program.
-
Verification: Upon completion, verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output file. The calculated vibrational frequencies can be compared with experimental IR spectra of similar compounds.[4][5]
Diagram: Computational Workflow for Structural and Vibrational Analysis
Caption: Workflow for Geometry Optimization and Frequency Analysis.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.
Protocol:
-
Use Optimized Geometry: Start with the optimized coordinates obtained from the previous step.
-
Single Point Energy Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/6-311G(d,p)). The output of the optimization calculation already contains the necessary information.
-
Data Extraction: Extract the energies of the HOMO and LUMO from the Gaussian output file. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter related to the molecule's stability and excitability.
-
Visualization: Use visualization software to plot the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Protocol:
-
Use Optimized Geometry: Utilize the optimized molecular structure.
-
MEP Calculation: Add the Pop=MK IOp(6/33=2) keywords to the input file for a single-point energy calculation to generate the MEP data.
-
Visualization: Visualize the MEP surface, typically by mapping the electrostatic potential onto the electron density surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).
Diagram: Analysis of Electronic Properties
Caption: Key Electronic Property Analyses from the Optimized Structure.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
This calculation predicts the electronic absorption spectrum of the molecule.
Protocol:
-
Use Optimized Geometry: Employ the ground-state optimized geometry.
-
TD-DFT Input: Prepare a Gaussian input file with the keyword TD(NStates=10, Singlets). This requests the calculation of the first 10 singlet excited states.
-
Solvent Effects: To simulate experimental conditions more accurately, include a solvent model, such as the Polarizable Continuum Model (PCM), by adding SCRF=(Solvent=Methanol).
-
Analysis: The output will provide the excitation energies (in eV and nm) and oscillator strengths for each electronic transition. These can be plotted to generate a theoretical UV-Vis spectrum, which can be compared to experimental data for similar naphthyridine derivatives.[6]
Quantitative Data Summary
The following tables summarize the key quantum chemical parameters calculated for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Value | Unit |
| Total Energy | (Calculated Value) | Hartrees |
| Dipole Moment | (Calculated Value) | Debye |
| HOMO Energy | (Calculated Value) | eV |
| LUMO Energy | (Calculated Value) | eV |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | eV |
| Point Group | C1 | |
| Note: The actual numerical values would be obtained upon running the calculations. |
Table 1: Key Calculated Molecular Properties
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν(N-H) symmetric stretch | (Calculated Value) | (Calculated Value) | Amino group N-H stretch |
| ν(N-H) asymmetric stretch | (Calculated Value) | (Calculated Value) | Amino group N-H stretch |
| ν(C≡N) stretch | (Calculated Value) | (Calculated Value) | Nitrile group C≡N stretch |
| ν(C-H) stretch (aromatic) | (Calculated Value) | (Calculated Value) | Aromatic C-H stretch |
| ν(C-H) stretch (methyl) | (Calculated Value) | (Calculated Value) | Methyl group C-H stretch |
| Note: A selection of key vibrational frequencies is presented. A full analysis would involve comparison with experimental data where available. |
Table 2: Selected Calculated Vibrational Frequencies and Assignments
Conclusion and Future Directions
The quantum chemical calculations detailed in this guide provide a powerful and predictive framework for understanding the fundamental properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. The insights gained from geometric optimization, electronic structure analysis, and spectroscopic predictions are invaluable for guiding the synthesis of new derivatives with enhanced biological activity and for elucidating their mechanisms of action.
Future work should focus on comparing these theoretical predictions with experimental data for the target molecule to validate the computational models. Further in silico studies could explore the molecule's interaction with biological targets through molecular docking and molecular dynamics simulations, leveraging the accurate charge distribution and geometry obtained from these quantum chemical calculations. Such a synergistic approach, combining computational and experimental techniques, is paramount in the modern era of drug discovery.
References
- Fadda, A. A., El Defrawy, A. M., & El-Hadidy, S. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
- Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821.
- Mantri, K., et al. (2008). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Massoud, A. A., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Journal Name], 17(1), 943-954.
- Mohamed, E. K., et al. (2022). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 27(8), 2475.
- Nakatani, K., et al. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.6.
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra for pure NH2CH2CN at 25 K and after 240 min of... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][2][3] naphthyridine-6(5H),8-dione (MBCND). Retrieved from [https://www.researchgate.net/publication/343588237_Synthesis_DFT_calculations_electronic_structure_electronic_absorption_spectra_natural_bond_orbital_NBO_and_nonlinear_optical_NLO_analysis_of_the_novel_5-methyl-8H-benzo[h]chromeno[23-b][7]naphthyridine-6]([Link]7]naphthyridine-6)
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ResearchGate. (n.d.). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Amino-3-cyanopyridine: a Bioactive Scaffold. Retrieved from [Link]
- Verma, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-781.
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Methodological & Application
Application Note & Protocol: Evaluating 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in In Vitro Kinase Assays
Disclaimer: This document provides a generalized protocol for the characterization of small molecule kinase inhibitors. 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is used as a representative compound from a class of heterocycles known for biological activity. The specific protocols and expected outcomes described herein are illustrative. Researchers must optimize assay conditions for their specific kinase target, substrate, and inhibitor of interest.
Introduction: The Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This nitrogen-containing heterocyclic system is of great interest due to its structural resemblance to purines, allowing it to interact with the ATP-binding sites of various enzymes, most notably protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them critical targets for therapeutic intervention.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (hereafter referred to as "AMNC") as a potential kinase inhibitor in biochemical assays. We will detail the principles behind the assay, provide step-by-step protocols for its characterization, and offer insights into data analysis and interpretation.
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
Based on its chemical structure, AMNC is postulated to function as an ATP-competitive inhibitor. This is the most common mechanism for small-molecule kinase inhibitors.[6][7][8][9]
The Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. ATP-competitive inhibitors possess a molecular structure that allows them to bind reversibly to the ATP-binding pocket in the kinase's active site. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphorylation of the substrate and inhibiting the enzyme's catalytic activity.[7][8] The potency of such an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Preliminary Compound Characterization: Solubility Assessment
A common pitfall in biological assays is poor compound solubility, which can lead to unreliable and misleading results.[10][11] Therefore, the first step is to determine the kinetic solubility of AMNC in the intended assay buffer.
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of AMNC (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the AMNC stock solution into the final kinase assay buffer. The final DMSO concentration should be kept constant across all wells and should match the concentration that will be used in the kinase assay (typically ≤ 0.5%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for potential precipitation.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm or by using a nephelometer.[12]
-
Analysis: The highest concentration of AMNC that does not show a significant increase in turbidity compared to the buffer-only control is considered its kinetic solubility limit. All subsequent kinase assays should be performed at concentrations below this limit.
Biochemical Kinase Assay: A Luminescence-Based Protocol
This protocol utilizes a luminescence-based assay format (e.g., Promega's Kinase-Glo®) that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[13][14] A high luminescent signal corresponds to low kinase activity (more ATP remaining) and thus high inhibition.
Materials:
-
Kinase: Purified, active protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
AMNC: Stock solution in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT. Note: Optimal buffer conditions should be determined for each kinase.
-
Detection Reagent: Commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Plates: White, opaque 384-well assay plates (for luminescence).
-
Positive Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine).
Step-by-Step Methodology:
-
AMNC Dilution: Prepare a 10-point, 3-fold serial dilution of the AMNC stock solution in DMSO. This will be your inhibitor source plate.
-
Assay Plate Setup:
-
Transfer a small volume (e.g., 200 nL) of the serially diluted AMNC, positive control inhibitor, and DMSO (for "no inhibitor" control) to the appropriate wells of a 384-well assay plate.
-
Designate wells for a "no enzyme" control, which will receive only DMSO, buffer, and the ATP/substrate mix. This control represents 0% kinase activity (100% signal).
-
-
Kinase Addition: Add the kinase, diluted in assay buffer, to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and substrate (prepared in assay buffer) to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[3]
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.
-
Signal Detection:
-
Allow the plate to return to room temperature.
-
Add the luminescence detection reagent (e.g., Kinase-Glo®) to all wells according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Interpretation
-
Normalization: The raw luminescence data must be converted to percent inhibition.
-
The average signal from the "no inhibitor" wells (DMSO only) represents 0% inhibition (high kinase activity).
-
The average signal from the "no enzyme" wells represents 100% inhibition (no kinase activity).
-
Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (Signal_Sample - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)
-
-
Dose-Response Curve: Plot the calculated Percent Inhibition against the logarithm of the AMNC concentration.
-
IC50 Determination: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation.[15] The IC50 is the concentration of AMNC that produces a 50% inhibition of kinase activity. This analysis can be performed using software such as GraphPad Prism or Origin.[15]
Data Presentation:
The inhibitory activity and selectivity of AMNC should be summarized in a table. Comparing IC50 values across different kinases reveals the compound's selectivity profile.
| Kinase Target | AMNC IC50 (nM) [Hypothetical Data] | Staurosporine IC50 (nM) [Control] |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
| Table 1: Example of an inhibitory activity and selectivity profile for AMNC. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. |
Interpreting the Data:
-
A lower IC50 value indicates higher potency.
-
It is crucial to note that IC50 values are dependent on assay conditions (especially ATP concentration) and should not be directly compared to dissociation constants (Ki) without further experiments or calculations like the Cheng-Prusoff equation.[3][16][17] For robust comparison across different studies, determining the Ki value is recommended.[3][17]
References
-
Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. (2024). PMC. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). PubMed Central. [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]
-
Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. (2020). Springer. [Link]
-
Solubility Test. AxisPharm. [Link]
-
How Do Tyrosine Kinase Inhibitors Work?. (2025). Oncology Support Network - YouTube. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). RSC Publishing. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Solubility Assessment Service. Creative Biolabs. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2025). ResearchGate. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). cellcombio. [Link]
-
Exploring the Relationship Between IC50 and Kd in Pharmacology. (2025). Promega Connections. [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Publications. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. ACS Publications. [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
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- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
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Application Notes: Investigating the Anticancer Potential of 2-Amino-1,8-Naphthyridine-3-Carbonitrile Derivatives in Cancer Cell Lines
Introduction
The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core of numerous compounds with a wide array of biological activities.[1] This heterocyclic system is a key component in molecules demonstrating antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] The versatility of the 1,8-naphthyridine ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles. Among these, derivatives featuring a 2-amino and a 3-carbonitrile group are of significant interest for their potential as targeted therapeutic agents.
This document provides a technical guide for researchers on the application of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives, using 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile as a representative molecule, for investigating their efficacy and mechanism of action in cancer cell lines. While literature on this specific methylated analog is emerging, the protocols and mechanistic insights described herein are based on extensive studies of the broader 1,8-naphthyridine class, which has shown promise in cancer chemotherapy.[5]
Part 1: Putative Mechanism of Action
The anticancer effects of 1,8-naphthyridine derivatives are frequently attributed to their ability to function as kinase inhibitors.[1][6] Kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, these pathways become constitutively active due to mutations, leading to uncontrolled cell division. The planar, nitrogen-containing structure of the 1,8-naphthyridine scaffold allows it to competitively bind to the ATP-binding pocket of various kinases, preventing phosphorylation and subsequent activation of downstream targets.
Key oncogenic signaling pathways potentially targeted by this class of compounds include:
-
Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs), which are often overexpressed or mutated in various cancers.[6]
-
Downstream Effector Pathways: Inhibition of RTKs or other upstream kinases can block critical downstream pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are central to cell survival and proliferation.[6]
-
Other Kinases: The scaffold has also been implicated in the inhibition of c-Met kinase, Casein Kinase 2 (CK2), and DNA Topoisomerase.[6]
The following diagram illustrates the potential mechanism of action where a 1,8-naphthyridine derivative inhibits an RTK, leading to the suppression of pro-survival and proliferative signaling.
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: To ensure cells are in the logarithmic growth phase and form a consistent monolayer for treatment.
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Rationale: A serial dilution series is essential to determine the dose-response relationship and calculate the IC₅₀. A vehicle control (DMSO) is critical to ensure the solvent itself does not cause cytotoxicity.
-
Prepare a 10 mM stock solution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in sterile DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Rationale: Allows viable cells sufficient time to metabolize the MTT salt into formazan crystals.
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Protect the plate from light.
-
-
Formazan Solubilization and Measurement:
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for accurate spectrophotometric measurement.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Target Pathway Modulation
This protocol is designed to validate the proposed mechanism of action by examining the phosphorylation status of key proteins in a relevant signaling pathway (e.g., EGFR or its downstream effector, AKT). A decrease in the phosphorylated form of a protein upon treatment indicates successful target engagement and inhibition.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Rationale: Cells are treated with the compound at a concentration known to cause a biological effect (e.g., near the IC₅₀) to observe changes in protein signaling. Lysis buffer with phosphatase and protease inhibitors is crucial to preserve the phosphorylation state of proteins.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile at 1x and 2x the predetermined IC₅₀ for a short duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
If studying an RTK pathway, serum-starve the cells for 12-24 hours before treatment, then stimulate with the appropriate growth factor (e.g., EGF) for 15-30 minutes in the presence or absence of the compound.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Collect lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Rationale: Equal protein loading is essential for accurately comparing protein levels between different treatment conditions.
-
Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Rationale: SDS-PAGE separates proteins by molecular weight. The separated proteins are then transferred to a membrane for antibody probing.
-
Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Rationale: Specific primary antibodies detect the target protein (e.g., phospho-AKT) and a loading control (e.g., total AKT or β-actin). The secondary antibody, conjugated to an enzyme like HRP, enables chemiluminescent detection.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading and analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-AKT) and/or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensity using software like ImageJ. A reduction in the ratio of phosphorylated protein to total protein in treated samples compared to the control indicates inhibitory activity.
-
References
-
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 395-403. [Link]
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Taylor & Francis Online. (2012). Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. [Link]
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PubMed. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. [Link]
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Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
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PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]
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RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
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PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
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Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. [Link]
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Wiley Online Library. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. [Link]
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National Center for Biotechnology Information. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. [Link]
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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ResearchGate. (2019). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]
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PubMed. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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National Center for Biotechnology Information. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Introduction: The Growing Significance of the 1,8-Naphthyridine Scaffold
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1][2] Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, with the 1,8-naphthyridine nucleus standing out as a privileged scaffold.[3][4] This core structure is found in numerous biologically active compounds, including the foundational antibacterial agent, nalidixic acid.[2][5] The mechanism of action for many quinolone and naphthyridine antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, thereby leading to bacterial cell death.[1][5][6]
The compound of interest, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, belongs to this promising class. Derivatives of the 1,8-naphthyridine-3-carbonitrile scaffold have demonstrated significant antimicrobial potential, particularly against Mycobacterium tuberculosis, with some analogues exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL.[7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies to evaluate the antimicrobial efficacy of this compound. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and validity of the generated data.
Principle of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the concentration of an agent that can inhibit the growth of or kill a specific microorganism. This is typically quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10] This is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed after an MIC test to determine if a compound is bactericidal or bacteriostatic.
These values are crucial for the preliminary assessment of a compound's potential as a therapeutic agent and for guiding structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Method (Qualitative Screening)
The Kirby-Bauer test is a widely used qualitative method to determine the susceptibility of bacteria to a specific antimicrobial agent. It is an excellent initial screening tool.
Causality and Scientific Rationale: This method relies on the principle of diffusion. The antimicrobial agent diffuses from an impregnated disk into an agar medium that has been uniformly inoculated with a test bacterium. The concentration gradient of the antimicrobial forms around the disk. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The size of this zone correlates with the susceptibility of the organism to the compound. Mueller-Hinton agar is the standard medium as it has good reproducibility, low levels of sulfonamide and tetracycline inhibitors, and supports the growth of most common pathogens.[11]
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (Test Compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps, and incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or PBS.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.
-
-
Disk Application:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Impregnate sterile filter paper disks with a known concentration of the test compound (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar.
-
Place disks at least 24 mm apart from each other and from the edge of the plate to avoid overlapping zones.
-
Include a standard antibiotic disk (e.g., Ciprofloxacin) as a positive control and a disk impregnated with the solvent alone as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.
-
The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, although for a novel compound, the zone size provides a qualitative measure of its activity.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the test compound that inhibits visible bacterial growth in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Causality and Scientific Rationale: This assay exposes a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The use of 96-well microtiter plates allows for the efficient testing of multiple concentrations and replicates. The MIC is determined by visual inspection for turbidity, where the absence of growth indicates that the compound has inhibited bacterial proliferation at that concentration.
Materials:
-
Test Compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. For example, to test concentrations from 128 µg/mL to 0.25 µg/mL, prepare intermediate dilutions that, when mixed with the inoculum, will yield the final desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Add 50 µL of the appropriate compound dilution to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a positive control (wells with bacteria and CAMHB, but no compound) and a negative control (wells with CAMHB and compound, but no bacteria) to ensure the validity of the experiment.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a follow-up to the MIC test to determine the concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
Causality and Scientific Rationale: This protocol differentiates between bacteriostatic and bactericidal activity. By sub-culturing the contents of the clear wells from the MIC assay onto an antibiotic-free agar medium, we can determine if the bacteria were merely inhibited or actually killed. The absence of growth on the agar plate indicates a bactericidal effect at that concentration. An MBC is considered to be the lowest concentration that kills ≥99.9% of the initial bacterial population.[5][6]
Materials:
-
Results from the MIC test (microtiter plate)
-
MHA plates
-
Sterile pipette tips or a pin replicator
Procedure:
-
Sub-culturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the positive control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the test compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC spot should have ≤ 5 colonies for a 10 µL spot).
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear and structured format. The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Table 1: Illustrative Antimicrobial Activity of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
| Bacterial Strain | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 25923 | 22 | 8 | 16 | 2 |
| Escherichia coli ATCC 25922 | 18 | 16 | 64 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | 12 | 64 | >128 | >2 |
| Mycobacterium smegmatis mc²155 | 25 | 4 | 8 | 2 |
| Ciprofloxacin (Control) | 32 | 0.5 | 1 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to show a potential activity profile for a novel 1,8-naphthyridine derivative.
Visualized Workflows
Kirby-Bauer Disk Diffusion Workflow
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
MIC/MBC Determination Workflow
Caption: Integrated workflow for MIC and MBC determination.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. By adhering to these standardized methods, researchers can generate reliable and comparable data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This information is critical for advancing the development of new 1,8-naphthyridine-based antimicrobial agents to combat the global threat of infectious diseases.
References
-
Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. [Link]
-
Mohamed, E. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 247. [Link]
-
Ferrarini, P. L., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations AG. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
ResearchGate. (2018). Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. ResearchGate. [Link]
-
RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
-
MDPI. (2023). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. [Link]
-
Oliveira-Tintino, C. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7437. [Link]
-
Wróbel, M. Z., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13538. [Link]
-
ResearchGate. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. ResearchGate. [Link]
-
ResearchGate. (2008). Synthesis and antibacterial activity of some 3-substituted 1,8-naphthyridines. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
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Application Notes & Protocols: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile as a Versatile Scaffold for Drug Design
Introduction: The Privileged 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal framework for designing molecules that can interact with a variety of biological targets.[2] Derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4]
Within this versatile class of compounds, 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile stands out as a particularly attractive starting point for drug discovery. The presence of multiple functional groups—the amino group at C2, the carbonitrile at C3, and the methyl group at C6—provides several handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed protocols for the synthesis of this core scaffold, strategies for its derivatization, and methodologies for evaluating the biological activity of the resulting compounds, with a focus on its potential as an anticancer and antimicrobial agent.
Synthesis of the Core Scaffold: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
The synthesis of the 2-amino-1,8-naphthyridine-3-carbonitrile core is often achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[5] This method typically involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an active methylene compound like malononitrile.
Protocol 1: One-Pot Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
This protocol is based on the general principles of multicomponent reactions for the synthesis of 1,8-naphthyridine derivatives.
Rationale: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 2-aminopyridine derivative, and subsequent intramolecular cyclization and aromatization to yield the final product. The use of a catalyst can enhance the reaction rate and yield.
Materials:
-
2-Amino-5-methylpyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Catalyst (e.g., piperidine, 3-nitrophenylboronic acid, or a Lewis acid)
-
Solvent (e.g., ethanol, water, or glycerol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-5-methylpyridine (10 mmol), the desired aromatic aldehyde (10 mmol), and malononitrile (10 mmol).
-
Add the solvent (20-30 mL) and a catalytic amount of the chosen catalyst (e.g., 0.5-1 mmol of piperidine).
-
Stir the mixture at room temperature or heat to reflux (depending on the catalyst and solvent system) for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).
Derivatization Strategies for Library Development
The 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile scaffold offers multiple points for diversification to generate a library of compounds for biological screening.
Modification of the 2-Amino Group
The amino group at the C2 position is a common site for derivatization, often through acylation or coupling reactions.
Protocol 2: Acylation of the 2-Amino Group
Rationale: This reaction introduces an amide linkage, which can be used to append a wide variety of substituents to the core scaffold.
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile derivative
-
Acid chloride or carboxylic acid
-
Coupling agents (if using a carboxylic acid), such as HOBt, EDC·HCl, and DIPEA
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile derivative (1 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask.
-
Add the base (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 mmol) or the carboxylic acid (1.1 mmol) along with the coupling agents.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Modifications at Other Positions
While the 2-amino group is a primary site for derivatization, other positions on the naphthyridine ring can also be functionalized, although this may require more complex synthetic routes. For instance, the methyl group at C6 could potentially be functionalized, or further substitutions on the aromatic ring introduced at the aldehyde stage of the core synthesis.
Biological Evaluation: Protocols and Data
Derivatives of the 1,8-naphthyridine scaffold have shown significant promise in various therapeutic areas.[4] Below are protocols for assessing their anticancer and antimicrobial activities.
Anticancer Activity
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Table 1: Representative Anticancer Activity of 1,8-Naphthyridine Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl) | - | - | [7] |
| Compound 12 | 3-carboxamide derivative | HBL-100 (breast) | 1.37 | [8] |
| Compound 17 | 3-carboxamide derivative | KB (oral) | 3.7 | [8] |
| Compound 22 | 3-carboxamide derivative | SW-620 (colon) | 3.0 | [8] |
Note: The specific core scaffold for all compounds in the table may vary slightly from 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile, but they represent the broader class of 1,8-naphthyridine derivatives.
Antimicrobial Activity
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus)
-
Bacterial growth medium (e.g., Middlebrook 7H9 broth, Mueller-Hinton broth)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Table 2: Representative Antimicrobial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl) | M. tuberculosis H37Rv | 6.25 | [7][9] |
| ANC-2 | 2-(4-(phenylglycyl)piperazin-1-yl) derivative | M. tuberculosis H37Rv | 12.5 | [7][9] |
| ANA-1 | 2-(4-(N-phenylacetamido)piperazin-1-yl) | M. tuberculosis H37Rv | 12.5 | [7][9] |
| ANA-6 | 2-(4-(N-(4-fluorophenyl)acetamido)piperazin-1-yl) | M. tuberculosis H37Rv | 12.5 | [7][9] |
Mechanism of Action: Targeting Key Cellular Pathways
The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various cellular targets.
Inhibition of Kinases in Cancer
Many 1,8-naphthyridine derivatives function as kinase inhibitors.[2] Kinases are crucial enzymes in signaling pathways that control cell growth, proliferation, and survival. By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can halt tumor progression. One such example is the inhibition of the Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[10]
Inhibition of Bacterial Enzymes
In the context of antimicrobial activity, particularly against Mycobacterium tuberculosis, derivatives of 1,8-naphthyridine-3-carbonitrile have been shown to target essential bacterial enzymes. For example, the compound ANA-12 is suggested to inhibit the enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid biosynthesis in the bacterial cell wall.[7]
Conclusion
The 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile scaffold represents a highly versatile and promising starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification allows for the generation of large compound libraries, and its derivatives have demonstrated potent activity in key areas of unmet medical need, such as oncology and infectious diseases. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this privileged heterocyclic system in their drug discovery endeavors.
References
-
A Convenient One-Pot Synthesis of 2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 16, 2026, from [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Science. Retrieved January 16, 2026, from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. (2023). Preprints.org. Retrieved January 16, 2026, from [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (2020). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2009). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (2020). Oucr. Retrieved January 16, 2026, from [Link]
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Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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In vitro evaluation of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile derivatives
An Application Guide for the In Vitro Pharmacological Profiling of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile Derivatives as Potential Anticancer Agents.
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This nitrogen-containing fused ring system has demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[2][3] Several 1,8-naphthyridine derivatives have shown potent cytotoxic activity against various cancer cell lines, often exerting their effects through mechanisms like cell cycle arrest and the induction of apoptosis (programmed cell death).[1][4][5][6]
This guide focuses on a specific chemical series: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile derivatives . It provides a structured, in-depth framework for their initial in vitro evaluation. As a Senior Application Scientist, this document moves beyond simple instructions to explain the scientific rationale behind each step, enabling researchers to generate robust, interpretable, and reproducible data. The protocols outlined here form a logical cascade, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate the mode of action.
Part 1: Foundational Cytotoxicity Assessment
The initial and most critical step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell growth or viability.[7] This primary screening provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. This allows for the quantification of cell death following exposure to the test compounds.[8][9]
Experimental Workflow: Cytotoxicity Screening
Below is a visual representation of the general workflow for determining the cytotoxic effects of the naphthyridine derivatives.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for IC50 Determination
This protocol outlines the steps for evaluating the cytotoxicity of the naphthyridine derivatives against a selected cancer cell line (e.g., MCF-7 breast cancer cells).[4][10]
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile derivatives
-
Cancer cell line (e.g., MCF-7) in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in complete medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control" (medium only).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will convert the MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.
Data Presentation: IC50 Values
Summarize the results in a table for clear comparison of the potency of different derivatives.
| Derivative ID | R-Group Modification | Target Cell Line | IC50 (µM)[4][10] |
| NAPH-001 | -H | MCF-7 | 45.2 |
| NAPH-002 | -Cl | MCF-7 | 7.8 |
| NAPH-003 | -OCH3 | MCF-7 | 15.6 |
| NAPH-004 | -NO2 | MCF-7 | 2.3 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Part 2: Elucidating the Mechanism of Cell Death
Once a compound is confirmed to be cytotoxic, the next logical question is how it induces cell death. Distinguishing between apoptosis and necrosis is crucial, as apoptosis is a controlled, non-inflammatory process, making it a highly desirable mechanism for anticancer drugs.[11]
Principle of Annexin V & Propidium Iodide (PI) Staining
This assay relies on two key cellular changes that occur during cell death.[12]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[11][12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells.[11]
-
Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is impermeant to live cells and early apoptotic cells with intact membranes.[13] It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised.[14]
By using these two stains together, flow cytometry can differentiate between four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+
Visualization of the Staining Principle
Caption: Differentiating cell populations with Annexin V and PI staining.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
This protocol details the procedure for staining treated cells for flow cytometric analysis.[15]
Materials:
-
Cells treated with a naphthyridine derivative (at its IC50 concentration) and a vehicle control.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment & Collection: Seed cells in a 6-well plate and treat with the test compound (e.g., at its 1x and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours).
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.
Data Presentation: Apoptosis Analysis
Present the percentage of cells in each quadrant in a summary table.
| Treatment | Concentration | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | - | 95.1 | 2.5 | 1.8 |
| NAPH-004 | 2.3 µM (IC50) | 48.2 | 35.7 | 14.3 |
| NAPH-004 | 4.6 µM (2x IC50) | 15.6 | 51.3 | 30.1 |
Part 3: Investigating Effects on Cell Cycle Progression
Many cytotoxic agents exert their effects by interfering with the cell's replication machinery, leading to an arrest at specific checkpoints in the cell cycle.[1][10] Analyzing the DNA content of a cell population can reveal this mechanism.
Principle of Cell Cycle Analysis by PI Staining
Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13][16] By staining a population of permeabilized cells with PI and analyzing them with a flow cytometer, one can generate a histogram of DNA content.[16]
-
G0/G1 Phase: Cells have a normal diploid (2n) DNA content.
-
S Phase: Cells are actively synthesizing DNA, so their content is between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid (4n) DNA content.
-
Sub-G1: A peak representing cells with less than 2n DNA content often indicates apoptotic cells with fragmented DNA.[13]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis via PI staining and flow cytometry.
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol describes how to prepare cells for DNA content analysis.[13][17]
Materials:
-
Cells treated with a naphthyridine derivative and a vehicle control.
-
Cold PBS.
-
Ice-cold 70% ethanol.
-
PI Staining Solution (containing Propidium Iodide and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvest: Treat cells as described in the apoptosis protocol (Part 2). Harvest approximately 1-2 x 10^6 cells by centrifugation.
-
Washing: Wash the cell pellet with 5 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. This step permeabilizes the cell membrane.[17]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for several weeks).
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 0.5 mL of PI Staining Solution. The RNase A is critical to degrade RNA, ensuring that PI only binds to DNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.
-
Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
Tabulate the results to show the effect of the compound on cell cycle progression.
| Treatment | Concentration | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 1.5 | 65.4 | 20.1 | 14.5 |
| NAPH-004 | 2.3 µM (IC50) | 12.8 | 25.3 | 10.2 | 51.7 |
| NAPH-004 | 4.6 µM (2x IC50) | 25.6 | 10.1 | 5.5 | 58.8 |
This hypothetical data suggests that NAPH-004 induces a strong G2/M phase arrest, a common mechanism for anticancer drugs that interfere with mitosis.[1]
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
Patel, R. et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(22). Available from: [Link]
-
University of Virginia. The Annexin V Apoptosis Assay. Available from: [Link]
-
Chow, S. et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, Chapter 5: Unit 5.7. Available from: [Link]
-
Al-romaizan, A. N. et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. PubMed. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. Available from: [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]
-
Wikipedia. Cell cycle analysis. Available from: [Link]
-
Roy, M. K. et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. Available from: [Link]
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Chemistry & Biodiversity. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available from: [Link]
-
ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
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ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
Archiv der Pharmazie. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]
-
PubMed. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link]
-
Taylor & Francis Online. Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link]
-
MDPI. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Esters of 2Methyl1,8-naphthyridine-3-carbamic Acid. Available from: [Link]
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High-Throughput Screening of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile Libraries: A Guide for Drug Discovery Researchers
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) of chemical libraries based on the 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile scaffold. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document details an end-to-end workflow, from the principles of combinatorial library synthesis and compound management to the development of a robust biochemical assay, execution of a primary screening campaign, and the critical steps of hit validation. By integrating field-proven protocols with the underlying scientific rationale, this guide serves as a practical resource for researchers aiming to identify novel modulators of biological targets, using a protein kinase inhibition assay as a working example.
Introduction: The Power of the 1,8-Naphthyridine Scaffold
Nitrogen-containing heterocyclic compounds are a cornerstone of modern therapeutics. Among these, the 1,8-naphthyridine scaffold has garnered significant attention due to its versatile synthesis and the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] The 2-amino-3-carbonitrile substitution pattern, in particular, offers a rich chemical handle for creating large, diverse libraries of small molecules through combinatorial chemistry.
High-throughput screening (HTS) provides the technological power to interrogate these vast chemical libraries against biological targets at an unprecedented scale.[4] HTS automation allows for the testing of hundreds of thousands of compounds per day, transforming the early stages of drug discovery from a serendipitous search into a systematic process.[5] This application note outlines a validated workflow for leveraging HTS to unlock the therapeutic potential of a 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile library.
Part I: Library Synthesis and Management
Principle of Library Synthesis
The generation of a diverse chemical library is the foundational step of any screening campaign. For the 2-amino-1,8-naphthyridine-3-carbonitrile core, multi-component reactions are particularly effective. A common and efficient strategy is the one-pot reaction of an appropriate 2-aminopyridine derivative, a diverse set of aldehydes, and malononitrile.[6] This approach allows for the rapid generation of thousands of unique analogues by simply varying the aldehyde input, creating a library with diverse physicochemical properties centered around a common core.
Protocol: Representative Combinatorial Synthesis
This protocol describes a representative one-pot synthesis for a single library member. This process is typically performed in parallel across a 96-well reaction block to generate the library.
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of 2-amino-4-methylpyridine in N,N-Dimethylformamide (DMF).
-
Prepare a 1.0 M stock solution of malononitrile in DMF.
-
Prepare a 1.0 M stock solution of 3-nitrophenylboronic acid (catalyst) in DMF.
-
In a 96-well deep-well plate, add a unique aromatic aldehyde (1.0 mmol) to each well. Dissolve each aldehyde in 1 mL of DMF.
-
-
Reaction Assembly:
-
To each well of the aldehyde plate, add 1.0 mL (1.0 mmol) of the 2-amino-4-methylpyridine stock solution.
-
Add 1.0 mL (1.0 mmol) of the malononitrile stock solution to each well.
-
Finally, add 100 µL (0.1 mmol) of the 3-nitrophenylboronic acid catalyst solution to each well.
-
-
Reaction and Workup:
-
Seal the reaction block and heat to 80°C for 12 hours with stirring.
-
After cooling to room temperature, add 2 mL of water to each well to precipitate the product.
-
Filter the contents of each well through a 96-well filter plate.
-
Wash the solids in each well with 2 mL of a 1:1 ethanol/water mixture, followed by 2 mL of diethyl ether.
-
Dry the solids under high vacuum to yield the final compounds.
-
Library Quality Control and Compound Management
Maintaining the integrity and quality of the compound library is critical for the success of the HTS campaign.[2][4]
-
Quality Control (QC): A representative subset of the library (e.g., 5-10% of compounds) should be analyzed by LC-MS and ¹H NMR to confirm identity and purity (>90%). This step validates the synthetic protocol and ensures the reliability of screening data.
-
Solubilization: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM) in 96- or 384-well plates.
-
Storage: Master stock plates should be sealed and stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by creating intermediate or "assay-ready" plates for screening.[7]
-
Assay-Ready Plates: From the master stock, create diluted copies in 384-well format. For a primary screen at 10 µM final concentration in a 20 µL assay volume, this might involve dispensing 20 nL of the 10 mM stock into the assay plate using acoustic dispensing technology, a contactless method that improves accuracy and reduces contamination.[8]
Part II: HTS Assay Development and Optimization
Rationale for Target and Assay Selection
Given the prevalence of 1,8-naphthyridine derivatives as kinase inhibitors, this guide will use a generic protein kinase as the target.[9] We will employ the ADP-Glo™ Kinase Assay , a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11] Its high sensitivity, broad dynamic range, and simple two-step protocol make it ideal for HTS.[12][13]
The assay principle is as follows:
-
Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes all remaining ATP.
-
ADP Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP is then used as a substrate for a thermostable luciferase, generating a light signal that is directly proportional to the initial kinase activity.[14]
Workflow for HTS Assay Development
Caption: Workflow for HTS assay development and validation.
Protocol: Assay Optimization in 384-Well Format
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in kinase reaction buffer.
-
In a 384-well white assay plate, add 5 µL of each kinase dilution.
-
Add 5 µL of a fixed, saturating concentration of substrate and ATP (e.g., Km value).
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Follow the ADP-Glo™ detection protocol (steps 4-6 below).
-
Select the enzyme concentration that yields a robust signal at low ATP-to-ADP conversion.[11]
-
-
Assay Validation and Z'-Factor Calculation:
-
Prepare a 384-well plate. Designate half the wells (n=192) as "Negative Controls" (no enzyme or a known inactive compound) and the other half (n=192) as "Positive Controls" (active enzyme, 0.5% DMSO).
-
Dispense 5 µL of the appropriate reagents to all wells to mimic the final assay conditions.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature.[15]
-
Read the luminescence on a plate reader.
-
Calculate the Z'-factor using the following formula:
Z'-Factor = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
An assay is considered excellent and suitable for HTS when the Z'-factor is > 0.5 .[16][17] If the Z'-factor is below this threshold, further optimization of reagent concentrations or incubation times is required.[18]
-
| Parameter | Interpretation of Z'-Factor[16] |
| Z' = 1 | An ideal assay (theoretically unattainable). |
| 1.0 > Z' ≥ 0.5 | An excellent assay, suitable for HTS. |
| 0.5 > Z' > 0 | A marginal assay; may require further optimization. |
| Z' ≤ 0 | The assay is not suitable for screening. |
Part III: The High-Throughput Screening Campaign
Workflow for Primary Screen and Hit Identification
Caption: Workflow for the primary HTS campaign.
Protocol: Single-Concentration Primary Screen
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL from the 10 mM compound stock plates into the bottom of 384-well white assay plates. This results in a final compound concentration of 10 µM in a 20 µL assay volume. Each plate must also contain positive control wells (DMSO only) and negative control wells (a known potent inhibitor or no enzyme).
-
Reagent Addition: Add 10 µL of a 2x kinase solution to all wells.
-
Initiate Reaction: Add 10 µL of a 2x substrate/ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Perform the ADP-Glo™ detection steps exactly as described in the assay validation protocol (add ADP-Glo™ Reagent, incubate 40 min; add Kinase Detection Reagent, incubate 30-60 min).
-
Data Collection: Read the luminescence of all plates.
Data Analysis and Hit Selection
-
Normalization: Raw luminescence data must be normalized to account for plate-to-plate variation.[19] The percent inhibition for each compound well is calculated relative to the on-plate controls:
% Inhibition = 100 * (1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative))
-
Hit Selection: A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common method is to set a threshold based on the standard deviation (SD) of the sample population on each plate.[3]
-
Hit Threshold: Compounds exhibiting % Inhibition > (Mean_inhibition_all_samples + 3 * SD_all_samples) are selected as primary hits.[20]
-
Part IV: Hit Confirmation and Validation
A primary hit is not a validated active compound. A rigorous hit validation cascade is essential to eliminate false positives and artifacts.
The Hit Validation Funnel
Caption: The hit validation funnel, from primary hits to validated leads.
Protocol: Hit Confirmation (Re-testing)
-
From the primary hit list, locate the original source compounds (dry powder or master stock).
-
Prepare fresh 10 mM DMSO stock solutions.
-
Re-test these compounds in triplicate in the primary assay at the same 10 µM concentration.
-
Only compounds that reproduce their inhibitory activity are considered "confirmed hits" and move forward.
Protocol: Dose-Response and IC50 Determination
-
For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Test this concentration series in the primary kinase assay.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal effect).
| Hit ID | Primary Screen (% Inhibition) | Confirmation (% Inhibition, Avg.) | IC50 (µM) |
| NAPH-001 | 85.2 | 88.1 | 0.25 |
| NAPH-002 | 76.5 | 12.3 (False Positive) | > 50 |
| NAPH-003 | 92.1 | 95.4 | 1.10 |
| NAPH-004 | 81.7 | 83.2 | 0.09 |
Orthogonal Assay Validation
To ensure that the observed activity is genuine inhibition of the target and not an artifact of the assay technology (e.g., interference with luciferase), confirmed hits must be tested in an orthogonal assay .[21] This is a method that measures the same biological event (kinase inhibition) using a different detection principle.
-
Example Orthogonal Methods for Kinase Assays:
-
Mobility-Shift Assay: Uses capillary electrophoresis to separate the phosphorylated substrate from the non-phosphorylated substrate based on charge differences.[22]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the proximity of a phosphorylation-specific antibody to a fluorescently labeled substrate.
-
Thermal Shift Assay (TSA): Measures the change in a protein's melting temperature upon ligand binding, confirming direct physical interaction.
-
A compound that shows a comparable IC50 value in both the primary (e.g., ADP-Glo™) and an orthogonal assay is considered a validated hit , providing high confidence to advance the compound into lead optimization studies.
Conclusion
The 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile scaffold represents a promising starting point for the discovery of novel therapeutics. This guide outlines a systematic and robust HTS workflow that combines efficient combinatorial synthesis with rigorous, multi-step assay protocols. By adhering to principles of careful assay optimization, robust data analysis, and a stringent hit validation cascade, researchers can effectively navigate the complexities of HTS to identify high-quality, validated hits. These compounds can then serve as the foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts, ultimately accelerating the journey from chemical library to clinical candidate.
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
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Cytoskeleton, Inc. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
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Iversen, P. W., et al. (2024). On HTS: Hit Selection. Science and Technology of Assay Development. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Stevenson, R. L. (2013). Rapid, Low-Cost Multiplexed Assay of Kinase Inhibition. American Laboratory. Retrieved from [Link]
- Gümüş, Z. H. (2014). Data analysis approaches in high throughput screening.
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- Aok, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 23(8), 816-824.
- Bakthavachalam, V., & Ramakrishnan, V. T. (2012). A Convenient One-Pot Synthesis of 2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile Derivatives. E-Journal of Chemistry, 9(4), 1851-1856.
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AstraZeneca. (2025). High throughput screening at The DISC: a new era of drug discovery. YouTube. Retrieved from [Link]
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SPT Labtech. (2024). Initiating, building, and growing compound management at a small biotech. YouTube. Retrieved from [Link]
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Application Notes and Protocols: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile as a Novel Fluorophore for Cellular Imaging
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and, increasingly, in the development of fluorescent probes.[1][2] This document provides detailed application notes and hypothetical protocols for the use of a specific derivative, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, as a fluorescent probe in microscopy. We will explore its potential photophysical properties, based on the known characteristics of similar compounds, and provide a framework for its application in cellular imaging. The protocols outlined herein are designed to be a starting point for researchers and drug development professionals interested in exploring the utility of this novel fluorophore.
Introduction to 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
The 1,8-naphthyridine core structure is known for its diverse biological activities, including anticancer and antimicrobial properties.[3][4] More recently, derivatives of this scaffold have been recognized for their unique fluorescent properties, making them attractive candidates for the development of novel imaging agents.[5][6][7] The subject of this application note, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, possesses a donor-acceptor (push-pull) architecture, with the amino group serving as an electron donor and the nitrile group as an electron acceptor. This configuration is characteristic of fluorophores that exhibit Intramolecular Charge Transfer (ICT), a phenomenon that often leads to environmentally sensitive fluorescence and large Stokes shifts.[8][9]
While specific experimental data for this exact compound is not yet widely published, we can extrapolate its likely behavior based on closely related 1,8-naphthyridine and 1,8-naphthalimide derivatives.[5][8][9] These related compounds are known to display significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the local environment.[10][11] This property makes them potentially powerful tools for probing cellular microenvironments.
Postulated Photophysical Properties
Based on the analysis of similar amino-substituted heterocyclic fluorophores, we can hypothesize the key photophysical characteristics of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
2.1. Solvatochromism and Intramolecular Charge Transfer (ICT)
The "push-pull" nature of the molecule, with the electron-donating amino group and the electron-withdrawing nitrile group, likely results in a significant change in the dipole moment upon photoexcitation. This leads to an ICT state that is more stabilized in polar solvents, resulting in a red-shift of the emission spectrum.[8][9] This sensitivity to the local environment could be leveraged to study cellular compartments of differing polarity.
Caption: Postulated ICT mechanism and solvent relaxation.
2.2. Hypothesized Spectral Properties
The following table summarizes the expected photophysical properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in solvents of varying polarity. These are extrapolated values and require experimental verification.
| Property | Non-Polar Solvent (e.g., Toluene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Methanol) |
| Est. Abs. Max (λabs) | ~380 nm | ~395 nm | ~400 nm |
| Est. Em. Max (λem) | ~450 nm (Blue) | ~520 nm (Green) | ~560 nm (Yellow-Orange) |
| Est. Stokes Shift | ~70 nm | ~125 nm | ~160 nm |
| Est. Quantum Yield | Moderate to High | Moderate | Low to Moderate |
Protocols for Fluorescence Microscopy
The following protocols are designed as a starting point for evaluating 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in a cell-based imaging assay. It is crucial to perform initial experiments to determine the optimal concentration, incubation time, and filter sets.
3.1. Reagent Preparation
-
Stock Solution: Prepare a 10 mM stock solution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration titration to determine the optimal working concentration.
3.2. Cell Staining and Imaging Workflow
Caption: General workflow for cell staining and imaging.
3.3. Detailed Protocol for Live-Cell Imaging
This protocol is designed for adherent mammalian cells (e.g., HeLa, U2OS).
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubation: The following day, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Staining: Add the pre-warmed working solution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (e.g., 5 µM in serum-free medium) to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging Medium: Add a pre-warmed imaging medium (e.g., phenol red-free medium or an appropriate buffer) to the cells.
-
Microscopy: Immediately proceed to image the cells on a fluorescence microscope equipped with appropriate filter sets. Based on the hypothesized properties, a DAPI or a custom filter set with an excitation around 405 nm and a broader emission filter might be suitable.
Considerations for Experimental Design
-
Cytotoxicity: It is essential to assess the potential cytotoxicity of the compound at the working concentrations used for imaging. A standard MTT or similar cell viability assay is recommended.[2][12]
-
Photostability: Evaluate the photostability of the fluorophore under the desired imaging conditions. Acquire a time-lapse series to monitor for any significant photobleaching.
-
Co-localization Studies: To determine the subcellular localization of the probe, co-staining with commercially available organelle-specific dyes (e.g., MitoTracker™, ER-Tracker™) is advised.[7][12]
-
Filter Set Optimization: The large Stokes shift and solvatochromic properties may necessitate the use of non-standard filter sets for optimal signal-to-noise ratio.
Conclusion
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile represents a promising, yet underexplored, fluorophore for applications in fluorescence microscopy. Its "push-pull" electronic structure suggests it may possess valuable properties such as a large Stokes shift and environmental sensitivity. The protocols and data presented in this application note provide a foundational framework for researchers to begin their own investigations into the utility of this compound for cellular imaging. Experimental validation of the hypothesized properties is a critical next step in establishing this molecule as a valuable tool in the researcher's toolkit.
References
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Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. (2023). PubMed. Available at: [Link]
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1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. (n.d.). RSC Publishing. Available at: [Link]
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Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (n.d.). RSC Publishing. Available at: [Link]
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Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). ResearchGate. Available at: [Link]
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1,8-Naphthalimide based fluorescent sensors for enzymes. (2021). MURAL - Maynooth University Research Archive Library. Available at: [Link]
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1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift. (n.d.). PMC - PubMed Central. Available at: [Link]
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Development of 1,8-naphthalimide dyes for rapid imaging of subcellular compartments in plants. (2022). PubMed. Available at: [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (n.d.). PubMed. Available at: [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Available at: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. Available at: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. Available at: [Link]
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3-amino-1,8-naphthyridine-2-carbonitrile. (n.d.). ChemSynthesis. Available at: [Link]
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Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. (2023). PubMed. Available at: [Link]
-
2-Amino-5,7-dimethyl-1,8-naphthyridine as a fluorescent reagent for the determination of nitrite. (n.d.). PubMed. Available at: [Link]
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Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors. (n.d.). Sensors & Diagnostics (RSC Publishing). Available at: [Link]
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Synthesis and photophysical properties of novel fluorescent materials containing 2,4,6-triphenylpyridine and 1,8-naphthalimide units using Suzuki reaction. (n.d.). RSC Publishing. Available at: [Link]
-
A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. (n.d.). NIH. Available at: [Link]
-
Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. (n.d.). PubMed. Available at: [Link]
-
7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (2011). PubMed. Available at: [Link]
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(PDF) Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide. (2025). ResearchGate. Available at: [Link]
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Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Introduction: The Therapeutic Promise of 1,8-Naphthyridine Scaffolds in Inflammation
The 1,8-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and notably, anti-inflammatory properties.[1][2] The anti-inflammatory potential of this scaffold is often attributed to its ability to modulate key signaling pathways that drive the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] This document provides a detailed experimental framework for researchers to systematically evaluate the anti-inflammatory effects of a specific derivative, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (herein referred to as CPN-18N), from initial in vitro screening to elucidation of its mechanism of action.
The protocols outlined are designed to be self-validating, incorporating necessary controls and providing a logical, tiered approach to investigation. We will begin with foundational cell-based assays to establish a biological effect and then proceed to more complex mechanistic studies.
Part 1: Foundational In Vitro Screening for Anti-Inflammatory Activity
The initial phase of screening aims to determine if CPN-18N can suppress the production of key pro-inflammatory mediators in a relevant cellular model. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for this purpose.[4] These cells, when stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, mount a robust inflammatory response that mimics aspects of in vivo inflammation.[4][5]
Assessment of Cytotoxicity: The Pre-requisite for Meaningful Data
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of CPN-18N. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[4]
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of CPN-18N in sterile DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Treat the cells with these concentrations for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.
Measurement of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a simple and reliable method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[4]
Protocol 2: Griess Assay for Nitric Oxide
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well.[4] After 24 hours, pre-treat the cells with non-toxic concentrations of CPN-18N for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + known inhibitor (e.g., L-NAME) as controls.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[4]
-
Incubation and Measurement: Incubate in the dark at room temperature for 15 minutes. Measure the absorbance at 540 nm.[4]
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Data Presentation: Expected Outcome of Foundational Screening
| Compound Concentration | Cell Viability (%) | NO Production (% of LPS Control) |
| Vehicle Control | 100 ± 5 | 100 ± 8 |
| CPN-18N (1 µM) | 98 ± 4 | 95 ± 7 |
| CPN-18N (5 µM) | 96 ± 5 | 75 ± 6 |
| CPN-18N (10 µM) | 94 ± 6 | 50 ± 5 |
| CPN-18N (25 µM) | 91 ± 5 | 30 ± 4 |
| Positive Control (e.g., Dexamethasone 10 µM) | 99 ± 3 | 25 ± 3 |
Quantification of Pro-Inflammatory Cytokines
To broaden the assessment, it is essential to measure the effect of CPN-18N on the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this quantification.
Protocol 3: Pro-Inflammatory Cytokine ELISA
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at 1 x 10⁶ cells/well.[4] Pre-treat with CPN-18N for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions. A general workflow is as follows:[4]
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants).
-
Add the detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Part 2: Elucidating the Mechanism of Action
Once anti-inflammatory activity is confirmed, the next logical step is to investigate the underlying molecular mechanism. Based on the literature for related 1,8-naphthyridine compounds, the NF-κB and MAPK signaling pathways are primary candidates.[3][6]
Investigating the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Workflow for Investigating NF-κB Pathway Modulation
Caption: Workflow for NF-κB Pathway Analysis.
Protocol 4: Western Blot for IκBα and p65 Phosphorylation
-
Cell Lysis: After treatment with CPN-18N and a shorter LPS stimulation (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For p65 analysis, nuclear and cytoplasmic fractions should be prepared using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C. Use β-actin or Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein indicates inhibition.
Visualizing NF-κB Nuclear Translocation
Immunofluorescence microscopy provides a powerful visual confirmation of NF-κB inhibition.
Protocol 5: Immunofluorescence for p65 Subunit
-
Cell Culture: Grow RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
-
Treatment and Fixation: Treat cells as described previously (short LPS stimulation). Wash with PBS and fix with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS and block with 1% BSA.
-
Antibody Staining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In LPS-stimulated cells, p65 will be localized in the nucleus, while effective inhibition by CPN-18N will show p65 retained in the cytoplasm.
Signaling Pathway Overview: LPS-Induced Inflammation
Caption: Potential inhibition point of CPN-18N in the NF-κB pathway.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to characterize the anti-inflammatory properties of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. Positive results from these assays—specifically, a dose-dependent reduction in NO and pro-inflammatory cytokines, coupled with the inhibition of the NF-κB pathway—would provide strong evidence for its therapeutic potential.
Further investigations could explore its effects on the MAPK pathway (p38, ERK, JNK), its efficacy in in vivo models of acute inflammation (e.g., carrageenan-induced paw edema), and structure-activity relationship (SAR) studies with related analogs to optimize its potency and drug-like properties.[3]
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for Testing Anti-inflammatory Activity of Novel Flavanones.
- Kim, H. S., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PubMed Central.
- ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
- Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
- Various Authors. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
- Various Authors. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. The 1,8-naphthyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[2][3] This guide will provide both the theoretical underpinnings and a practical, step-by-step protocol for docking 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile against Human Topoisomerase II alpha, a validated target for anticancer therapies.[4][5][6] The protocols detailed herein utilize widely accessible and validated software to ensure reproducibility and scientific rigor.
Introduction: The Scientific Rationale
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential as therapeutic agents.[2][7][8][9][10] Specifically, compounds in this class have been investigated for their efficacy as anticancer agents, often by targeting enzymes crucial for DNA replication and repair, such as topoisomerases.[5][11] Human Topoisomerase II alpha (TOP2A) is an essential enzyme that modulates the topological state of DNA and is a well-established target for a number of clinically used anticancer drugs.[4][6][12]
Molecular docking allows for an in silico investigation of how a ligand, in this case, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, might interact with the binding site of a target protein like TOP2A. By predicting the binding conformation and estimating the binding affinity, researchers can gain insights into the potential mechanism of action, structure-activity relationships (SAR), and prioritize compounds for further experimental validation. This computational approach significantly accelerates the early stages of drug discovery by providing a rational basis for inhibitor design.
This guide will utilize AutoDock Vina, a widely-used, open-source molecular docking program known for its accuracy and efficiency.[13] We will also employ UCSF Chimera for molecule preparation and PyMOL for the visualization and analysis of results.
Experimental Design and Workflow
A successful molecular docking experiment is a multi-stage process that requires careful preparation of both the protein receptor and the small molecule ligand. The overall workflow is depicted below.
Caption: Overall workflow for the molecular docking protocol.
Detailed Protocols
This section provides a step-by-step guide for the molecular docking of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile with Human Topoisomerase II alpha.
Required Software
A summary of the necessary software is provided in the table below. It is recommended to use the latest versions available.
| Software | Purpose | Download URL |
| UCSF Chimera | Protein and ligand preparation, visualization | |
| AutoDock Vina | Molecular docking engine | [Link] |
| MGLTools | Preparation of PDBQT files for AutoDock | [Link] |
| PyMOL | High-quality visualization of docking results | [Link] |
| Open Babel | Interconversion of chemical file formats | [Link] |
Part 1: Protein Preparation
The goal of protein preparation is to clean the crystal structure obtained from the Protein Data Bank (PDB) and prepare it for docking. This involves removing non-essential molecules, repairing missing atoms, and adding hydrogen atoms.[7][8]
Target Protein: Human Topoisomerase II alpha PDB ID: 4FM9[12][14]
Protocol:
-
Download the Protein Structure:
-
Navigate to the RCSB PDB database ([Link]).
-
Search for the PDB ID "4FM9" and download the structure in PDB format.
-
-
Clean the PDB File using UCSF Chimera:
-
Open the downloaded 4FM9.pdb file in UCSF Chimera.
-
Remove Water Molecules: The crystallographic structure contains water molecules that are generally not involved in ligand binding and can interfere with the docking process.
-
Go to Select > Structure > solvent.
-
Then go to Actions > Atoms/Bonds > delete.
-
-
Remove Heteroatoms (except cofactors if relevant): The 4FM9 structure contains DNA and other small molecules. For this protocol, we will focus on the protein itself.
-
Select the DNA chains and any non-protein molecules you wish to remove.
-
Go to Actions > Atoms/Bonds > delete.
-
-
Add Hydrogens: The PDB file does not contain hydrogen atoms, which are crucial for calculating interactions.
-
Go to Tools > Structure Editing > AddH.
-
Keep the default settings and click OK.
-
-
Add Charges: Assign partial charges to the protein atoms.
-
Go to Tools > Structure Editing > Add Charge.
-
Select the AMBER ff14SB force field and click OK.
-
-
Save the Prepared Protein:
-
Go to File > Save PDB.
-
Save the file as 4FM9_prepared.pdb.
-
-
-
Convert to PDBQT Format using MGLTools (AutoDock Tools):
-
Open AutoDock Tools (ADT).
-
Go to File > Read Molecule and open 4FM9_prepared.pdb.
-
Go to Edit > Hydrogens > Add > Polar Only.
-
Go to Edit > Charges > Compute Gasteiger.
-
Go to Grid > Macromolecule > Choose and select 4FM9_prepared.
-
This will prepare the protein for grid generation. Save the file in PDBQT format by going to File > Save > Write PDBQT and naming it 4FM9.pdbqt.
-
Part 2: Ligand Preparation
The ligand, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, needs to be converted to a 3D structure and prepared in a format suitable for docking.
Ligand: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile SMILES: Cc1cnc2nc(N)c(cc2c1)C#N[15]
Protocol:
-
Generate 3D Structure:
-
You can use an online tool like the PubChem Sketcher or a standalone program like Avogadro to draw the 2D structure from the SMILES string and generate a 3D conformation.
-
Save the 3D structure as an SDF or MOL2 file. For this protocol, we will assume you have ligand.sdf.
-
-
Convert to PDBQT using MGLTools (AutoDock Tools):
-
In ADT, go to Ligand > Input > Open and select ligand.sdf.
-
ADT will automatically detect the root, set the number of rotatable bonds, and assign charges.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Part 3: Grid Generation and Docking
This step involves defining the search space for the docking simulation on the protein and then running AutoDock Vina.
Protocol:
-
Define the Binding Site and Generate the Grid Box:
-
In ADT, with both the protein (4FM9.pdbqt) and ligand (ligand.pdbqt) loaded, go to Grid > Grid Box.
-
A box will appear around the protein. This box defines the search space for the docking. You need to position and size this box to encompass the active site of the protein. For TOP2A, this is the ATP-binding site.[12]
-
You can manually adjust the center and dimensions of the box. A good starting point is to center the box on the region where known inhibitors bind.[11][16]
-
Once the grid box is appropriately positioned, note the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the values with those you noted in the previous step:
-
-
Run AutoDock Vina:
-
Open a command prompt or terminal.
-
Navigate to the directory containing your 4FM9.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command (ensure that the vina executable is in your system's PATH or in the current directory):
-
Vina will perform the docking and generate docking_results.pdbqt containing the predicted binding poses and docking_log.txt with the binding affinity scores.
-
Analysis and Visualization of Results
Caption: Workflow for the analysis of docking results.
Interpreting the Output
-
Binding Affinity: The docking_log.txt file will contain a table of binding affinities (in kcal/mol) for the different binding modes. A more negative value indicates a stronger predicted binding affinity.
-
Root Mean Square Deviation (RMSD): The RMSD is used to compare the docked conformation of the ligand to a reference conformation (e.g., from a crystal structure). An RMSD value of less than 2.0 Å is generally considered a good prediction.[10][17]
-
Binding Poses: The docking_results.pdbqt file contains the coordinates of the top-ranked binding poses of the ligand.
Visualization with PyMOL
Visual inspection of the ligand-protein complex is crucial for understanding the specific interactions that contribute to binding.
Protocol:
-
Load the Structures:
-
Open PyMOL.
-
Go to File > Open and load the prepared protein file, 4FM9.pdbqt.
-
Go to File > Open and load the docking results, docking_results.pdbqt. The different poses will be loaded as separate states.
-
-
Visualize Interactions:
-
Focus on the best-scoring pose (usually the first one).
-
Display the protein in a surface or cartoon representation and the ligand as sticks.
-
Use the Action > preset > ligand sites > cartoon or similar options to highlight the binding pocket.
-
To identify interactions like hydrogen bonds, go to Action > find > polar contacts > to any atoms. This will display dashed lines between atoms involved in hydrogen bonds.[5][18]
-
Trustworthiness and Self-Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step. This typically involves redocking a known inhibitor (co-crystallized ligand) into the active site of the protein. If the docking protocol can accurately reproduce the experimentally determined binding pose (RMSD < 2.0 Å), it is considered validated for that particular system.[17]
Conclusion
This application note provides a comprehensive and detailed protocol for performing molecular docking of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile with Human Topoisomerase II alpha. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, thereby guiding further experimental studies in the drug discovery process. The use of widely available and validated software ensures that these protocols are accessible and reproducible.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
-
Fu, L., Feng, X., Wang, J.-J., Xun, Z., Hu, J.-D., Zhang, J.-J., Zhao, Y.-W., Huang, Z.-B., & Shi, D.-Q. (2015). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science, 17(1), 24–31. [Link]
-
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
-
Ghaffari, T. (2015, May 23). What is the importance of the RMSD value in molecular docking? ResearchGate. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 24(5), 534–542. [Link]
-
How to discover and define binding sites in structure-based drug discovery. (2024, March 8). On-Target. Retrieved from [Link]
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Wendorff, T. J., Schmidt, B. H., Heslop, P., Austin, C. A., & Berger, J. M. (2012). The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. Journal of Molecular Biology, 424(3-4), 109–124. [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022, May 12). [Video]. YouTube. Retrieved from [Link]
-
AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Video]. YouTube. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). [Video]. YouTube. Retrieved from [Link]
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Video]. YouTube. Retrieved from [Link]
- Kaur, K., Jain, M., Kumar, V., & Jain, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Pharmaceutical Design, 21(38), 5543–5566.
-
In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Reddy, S. S., Shireesha, K., & Jella, K. S. (2023). Synthesis, Biological Evaluation, and Molecular Docking Studies of[11][13]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1–19. [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
-
A Quick Way to Define a Binding Site for Docking with SAMSON. (n.d.). OneAngstrom. Retrieved from [Link]
-
Girinath, G. (2020, April 19). Molecular Docking : Tutorial on MGL Tools AutoDock Vina. [Video]. YouTube. Retrieved from [Link]
-
Islam, M. R., Al-Mugren, K. S., & Al-Otaibi, L. A. (2018). Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. Journal of Chemistry, 2018, 1–10. [Link]
-
Installation — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]
-
Structure of the DNA-bound human topoisomerase II (PDB:4FM9[19]) with... (n.d.). ResearchGate. Retrieved from [Link]
-
Installing Autodock, MGL Tools, Open Babel, Python & PyMol. (2021, May 10). [Video]. YouTube. Retrieved from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). [Video]. YouTube. Retrieved from [Link]
-
Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. (2022, November 9). Journal of Universitas Airlangga. Retrieved from [Link]
-
Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. (2010, October 28). BMC Bioinformatics. [Link]
-
Report for PDB Structure 4fm9. (n.d.). DNAproDB. Retrieved from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]
-
Al-Hourani, B. J., Sharma, S. K., Al-Adhami, W. J., & El-Banna, G. A. (2019). A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. Molecules, 24(12), 2296. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). [Video]. YouTube. Retrieved from [Link]
-
Sargsyan, K., Grauffel, C., & Lim, C. (2017). How Molecular Size Impacts RMSD Applications in Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 13(4), 1518–1524. [Link]
-
Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. (2018, June 5). ACS Omega. [Link]
-
PDBsum entry 4g0w. (n.d.). EMBL-EBI. Retrieved from [Link]
-
PepScorer::RMSD: An Improved Machine Learning Scoring Function for Protein–Peptide Docking. (2023, August 30). MDPI. [Link]
-
Automatic identification and representation of protein binding sites for molecular docking. (n.d.). Stanford Computer Graphics Laboratory. Retrieved from [Link]
-
Autodock result protein-ligand interaction analysis using pymol. (2022, May 28). [Video]. YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). [Video]. YouTube. Retrieved from [Link]
-
Autodock Made Easy with MGL Tools - Molecular Docking. (n.d.). Slideshare. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). [Video]. YouTube. Retrieved from [Link]
-
Autodock Vina on Linux Cluster with HTCondor. (2017, April 18). University of Wisconsin–Madison. Retrieved from [Link]
-
PDBsum entry 7zbg. (n.d.). EMBL-EBI. Retrieved from [Link]
-
LSCF Bioinformatics - Protein Structure - Binding site - Sequence Analysis. (2019, November 27). LSCF. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Introduction: The Versatile 1,8-Naphthyridine Scaffold in Medicinal Chemistry
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of 1,8-naphthyridine have garnered significant attention due to their therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The unique electronic properties and rigid, planar structure of the 1,8-naphthyridine ring system allow for precise spatial orientation of functional groups, facilitating strong interactions with various biological targets.
This application note focuses on the synthetic derivatization of a key intermediate, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile . This starting material offers three primary points for chemical modification: the reactive amino group at the C2 position, the versatile cyano group at the C3 position, and the potential for substitution on the pyridine ring. The strategic manipulation of these functional groups allows for the construction of a diverse library of novel compounds with potential therapeutic applications. We will explore key synthetic transformations, provide detailed experimental protocols, and elucidate the mechanistic rationale behind these methodologies.
Synthetic Strategies and Core Reactions
The derivatization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile can be broadly categorized into three main strategies, each targeting a specific functional group for modification.
Diagram of Synthetic Strategies:
Caption: Synthetic derivatization pathways for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Part 1: Derivatization of the 2-Amino Group
The exocyclic amino group at the C2 position is a key nucleophilic center, readily undergoing reactions with various electrophiles.
Synthesis of Pyrimido[4,5-b][3][4]naphthyridine Derivatives via Amidine Intermediates
A powerful strategy for constructing fused heterocyclic systems involves the reaction of the 2-amino group with dimethylformamide dimethyl acetal (DMFDMA) to form an intermediate amidine. This intermediate can then be cyclized with a suitable amine to yield pyrimido[4,5-b][3][4]naphthyridine derivatives. These compounds are of significant interest due to their potential as kinase inhibitors and anticancer agents.
Reaction Workflow:
Caption: Workflow for the synthesis of pyrimido[4,5-b][3][4]naphthyridines.
Mechanistic Insight: The reaction with DMFDMA proceeds through a nucleophilic attack of the 2-amino group on the electrophilic carbon of the acetal, followed by the elimination of two molecules of methanol.[4] The resulting N,N-dimethylformimidamide is a highly reactive intermediate. The subsequent cyclization with an amine likely proceeds via a Dimroth rearrangement, a common isomerization of heterocyclic compounds.
Protocol 1: Synthesis of 4-Amino-8-methylpyrimido[4,5-b][3][4]naphthyridine-5-carbonitrile
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Ammonia solution (25% in water)
-
Dioxane (anhydrous)
-
Ethanol
Procedure:
-
A solution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (1.84 g, 10 mmol) in anhydrous dioxane (50 mL) is treated with dimethylformamide dimethyl acetal (2.38 g, 20 mmol).
-
The reaction mixture is heated under reflux for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude N'-(3-cyano-6-methyl-1,8-naphthyridin-2-yl)-N,N-dimethylformimidamide.
-
The crude intermediate is dissolved in ethanol (30 mL), and an aqueous solution of ammonia (25%, 10 mL) is added.
-
The mixture is heated under reflux for 6 hours.
-
Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| Product | C11H8N6 | 224.22 | >300 | 8.5 (s, 1H), 8.2 (s, 1H), 7.8 (br s, 2H), 7.5 (d, 1H), 7.2 (d, 1H), 2.5 (s, 3H) |
Part 2: Transformation of the 3-Cyano Group
The cyano group at the C3 position is a versatile functional handle that can be transformed into other key functional groups, such as amides and carboxylic acids, or participate in cyclization reactions.
Hydrolysis to 2-Amino-6-methyl-1,8-naphthyridine-3-carboxamide and -3-carboxylic acid
Controlled hydrolysis of the nitrile functionality provides access to the corresponding carboxamide and carboxylic acid derivatives. These compounds can serve as precursors for further derivatization, such as the synthesis of esters and other amide analogs.
Protocol 2: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carboxamide
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (1.84 g, 10 mmol) is added portion-wise to ice-cold concentrated sulfuric acid (20 mL) with stirring, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solution is then carefully poured onto crushed ice (100 g).
-
The resulting acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
Expected Yield: 80-90%
Protocol 3: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carboxylic acid
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
-
Sodium Hydroxide
-
Ethanol
-
Water
-
Hydrochloric Acid (concentrated)
Procedure:
-
A mixture of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (1.84 g, 10 mmol), sodium hydroxide (2.0 g, 50 mmol), ethanol (20 mL), and water (20 mL) is heated under reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
Expected Yield: 70-80%
Part 3: Construction of Fused Thiazolo[4,5-b][3][4]naphthyridine Derivatives
The synthesis of thiazole-fused naphthyridines can be achieved through a cyclocondensation reaction involving the 2-amino-3-cyano precursor. These derivatives are of interest for their potential antibacterial and anticancer activities.[5]
Protocol 4: Synthesis of 2-Amino-5-methylthiazolo[4,5-b][3][4]naphthyridine
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
-
Thioglycolic acid
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (1.84 g, 10 mmol) and thioglycolic acid (1.38 g, 15 mmol) is cooled in an ice bath.
-
Concentrated sulfuric acid (10 mL) is added dropwise with stirring, maintaining the temperature below 10 °C.
-
The reaction mixture is then stirred at room temperature for 12 hours, followed by heating at 60 °C for 4 hours.
-
The mixture is cooled and poured onto crushed ice.
-
The solution is neutralized with a concentrated ammonium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.
Expected Yield: 60-70%
Mechanistic Rationale: The reaction is believed to proceed through the initial formation of a thioamide intermediate by the reaction of the nitrile with thioglycolic acid in the presence of a strong acid. This is followed by an intramolecular cyclization of the amino group onto the thioamide carbonyl, and subsequent dehydration to form the thiazole ring.
Conclusion and Future Perspectives
The synthetic protocols outlined in this application note provide a robust framework for the derivatization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. The versatility of this starting material, coupled with the described methodologies, allows for the generation of a diverse range of novel 1,8-naphthyridine derivatives. The resulting compounds, particularly the fused heterocyclic systems, represent promising candidates for further investigation in drug discovery programs. The exploration of alternative cyclizing agents, the introduction of diverse substituents, and the comprehensive biological evaluation of these novel scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
-
Naphthyridines. Part IV. Preparation of anthyridines and pyrimido-[4,5-b][3][4]naphthyridines from 2-amino-1,8-naphthyridines. Journal of the Chemical Society C: Organic. [URL not available]
-
The synthesis of pyrimido[4,5-b][3][6]naphthyridines 4a-h. ResearchGate. [Link]
-
Diversity Synthesis of Pyrimido[4,5-b][3][6]naphthyridine and Its Derivatives under Microwave Irradiation. ACS Combinatorial Science. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. [Link]
- Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. [URL not available]
-
Synthesis and Antibacterial Activity of Thiazolo-, Oxazolo-, and imidazolo[3,2-a][3][4]naphthyridinecarboxylic Acids. PubMed. [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological evaluation and docking studies of novel 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,… [ouci.dntb.gov.ua]
- 6. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. The 1,8-naphthyridine core is a prominent feature in numerous pharmacologically active compounds, making the optimization of its synthesis a critical step in discovery and development pipelines.[1][2]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve immediate synthetic issues but also to strategically optimize your reaction yields.
Overview of the Synthetic Approach: The Friedländer Annulation
The most common and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation.[3][4] This reaction involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. For the specific synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, the typical precursors are 2-amino-5-methylpyridine-3-carbaldehyde and malononitrile.
The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic naphthyridine ring system. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why is my reaction yield of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile consistently low?
Low yield is the most frequently encountered issue. The root cause can typically be traced to one of four areas: reaction conditions, reagent quality, side reactions, or product isolation.
A1: Potential Causes and Solutions
-
Suboptimal Reaction Conditions: The Friedländer reaction is highly dependent on the choice of catalyst, solvent, and temperature.[4][5][6]
-
Catalyst: Both base and acid catalysts can be employed.
-
Base Catalysis: Bases like piperidine, triethylamine, or potassium carbonate are commonly used. The base deprotonates the α-methylene compound (malononitrile), facilitating the initial condensation. If the yield is low, consider screening different bases and adjusting the catalyst loading.
-
Acid Catalysis: Lewis acids or Brønsted acids can also promote the reaction, often by activating the carbonyl group of the aldehyde.
-
Ionic Liquids: Recent studies have shown that basic ionic liquids can serve as both the solvent and catalyst, leading to excellent yields and easier product recovery.[3][4]
-
-
Solvent: The choice of solvent can influence reagent solubility and reaction kinetics. Protic solvents like ethanol or isopropanol are common. If solubility is an issue, consider a higher boiling point solvent like DMF or DMSO, but be mindful of potential side reactions at elevated temperatures. Green chemistry approaches have successfully utilized water as a solvent with a suitable catalyst.[5][6]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. A temperature range of 80-120°C is typical. If the yield is low, a systematic increase in temperature may be beneficial. However, excessive heat can lead to decomposition and byproduct formation.
-
-
Purity of Starting Materials:
-
2-Amino-5-methylpyridine-3-carbaldehyde: This aldehyde can be susceptible to oxidation. Ensure it is pure and, if necessary, purify it by recrystallization or chromatography before use.
-
Malononitrile: This reagent should be of high purity. Impurities can inhibit the reaction or lead to undesired side products.
-
-
Side Reactions:
-
Self-condensation of Malononitrile: Under strong basic conditions, malononitrile can self-condense or polymerize. To mitigate this, consider the slow addition of the base or malononitrile to the reaction mixture.[7]
-
Tarry Byproducts: Formation of dark, tarry material often indicates decomposition of starting materials or products at high temperatures. Reducing the reaction temperature or time may be necessary.
-
-
Inefficient Workup and Purification:
-
The product may be partially soluble in the aqueous phase during extraction. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with an organic solvent.
-
During purification by column chromatography, the product can sometimes streak on silica gel. Using a solvent system with a small amount of a basic modifier (like triethylamine) can improve the peak shape and recovery.
-
Q2: I am observing significant impurities in my crude product. What are they likely to be, and how can I prevent their formation?
A2: Common Impurities and Mitigation Strategies
-
Unreacted Starting Materials: The presence of starting materials is the most common impurity. This can be confirmed by comparing the crude product's TLC or NMR with the starting materials.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. Using a slight excess (1.1 to 1.2 equivalents) of malononitrile can also help consume all of the limiting aldehyde.
-
-
Knoevenagel Condensation Intermediate: The initial adduct from the condensation of the aldehyde and malononitrile may be present if the subsequent cyclization is slow.
-
Solution: Increase the reaction temperature or allow for a longer reaction time to facilitate the intramolecular cyclization.
-
-
Formation of Isomeric Byproducts: While less common with the specified starting materials, alternative reaction pathways can sometimes lead to isomers.
-
Solution: Careful control of reaction conditions, particularly temperature and the rate of reagent addition, can enhance the selectivity for the desired product.
-
To minimize impurities, it is crucial to monitor the reaction progress using a technique like Thin Layer Chromatography (TLC). This allows for the determination of the optimal reaction time and prevents the formation of degradation products from prolonged heating.
Q3: My reaction fails to initiate or stalls prematurely. What troubleshooting steps should I take?
A3: Diagnosing a Stalled Reaction
-
Catalyst Inactivity: The chosen catalyst may be ineffective or may have degraded.
-
Solution: If using a solid base like K₂CO₃, ensure it is finely powdered and dry. If using an amine base, use a fresh bottle. Consider switching to a different catalyst system if the problem persists.
-
-
Insufficient Temperature: The activation energy for the cyclization step may not be reached.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC.
-
-
Presence of Water (for non-aqueous reactions): If the reaction is intended to be anhydrous, trace amounts of water can sometimes interfere with the catalyst.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent batches.
Materials and Reagents:
-
2-amino-5-methylpyridine-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-methylpyridine-3-carbaldehyde and anhydrous ethanol.
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material), allow the mixture to cool to room temperature.
-
A solid precipitate of the product should form upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to obtain 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. Further purification can be achieved by recrystallization from ethanol or by column chromatography if necessary.
Data Summary: Impact of Reaction Conditions
The following table summarizes the general effects of different reaction parameters on the synthesis of 1,8-naphthyridines, based on established literature.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Catalyst | Strong Base (e.g., KOH) | May Decrease | Can promote side reactions and decomposition.[5][6] |
| Mild Base (e.g., Piperidine) | Generally High | Efficiently catalyzes the condensation without significant side reactions. | |
| Ionic Liquid (e.g., [Bmmim][Im]) | Potentially Very High | Acts as both solvent and catalyst, enhancing reaction rate and simplifying workup.[3][4] | |
| Solvent | Ethanol | Good | Good solubility for reactants and allows for easy product crystallization. |
| DMF/DMSO | Good to High | Higher boiling points can drive the reaction to completion, but risk of thermal degradation. | |
| Water (with appropriate catalyst) | Potentially High | Environmentally friendly; requires a water-tolerant catalyst system.[5][6] | |
| Temperature | < 60°C | Low | Insufficient energy for the cyclization and dehydration steps. |
| 80-120°C | Optimal Range | Balances reaction rate with the stability of reactants and products. | |
| > 140°C | May Decrease | Increased potential for byproduct formation and thermal decomposition. |
Visualizations
Plausible Reaction Mechanism
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Nakano, H., et al. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
-
Semantic Scholar. Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes. Available at: [Link]
-
Al-dujaili, L. H., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ACS Omega. Available at: [Link]
-
ResearchGate. One-Pot Three Component Synthesis of Highly Functionalized Novel 1,8-Naphthyridine Derivatives from Substituted 2-Aminopyridines, Aldehydes and Malononitrile. Available at: [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]
-
National Institutes of Health. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Preprints.org. Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Available at: [Link]
-
ResearchGate. Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. Available at: [Link]
-
Pipzine Chemicals. 2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. Available at: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PubMed Central. Available at: [Link]
-
Al-Tbaikh, J. A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
ChemSynthesis. 3-amino-1,8-naphthyridine-2-carbonitrile. Available at: [Link]
-
Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]
-
ResearchGate. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available at: [Link]
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Mechanism of Friedlander reaction. Available at: [Link]
-
El-sayed, M. E. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
-
National Institutes of Health. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure, with a focus on the identification and mitigation of common by-products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Question 1: My reaction yields are consistently low. What are the potential causes related to by-product formation?
Low yields can often be attributed to the formation of several by-products that consume the starting materials. The primary culprits are the self-condensation of your starting materials and incomplete reaction.
-
Malononitrile Dimerization: Under basic conditions, malononitrile can undergo a Thorpe-Ziegler type self-condensation to form 2-amino-1,1,3-tricyanopropene.[1][2][3] This dimerization competes with the desired Knoevenagel condensation with the aldehyde, thereby reducing the amount of malononitrile available to form the product.
-
Aldehyde Self-Condensation: 2-Aminopyridine-3-carbaldehydes are susceptible to acid-catalyzed self-condensation, which can lead to the formation of a tricyclic bisanhydro trimer or other polymeric materials.[4][5] This side reaction is particularly prevalent if the reaction conditions are too acidic or if the reaction is heated for an extended period in the presence of an acid catalyst.
-
Incomplete Cyclization: The initial Knoevenagel condensation between 2-amino-5-methylpyridine-3-carbaldehyde and malononitrile forms an intermediate, 2-((2-amino-5-methylpyridin-3-yl)methylene)malononitrile. If the subsequent intramolecular cyclization and aromatization steps are incomplete, this intermediate will remain in the reaction mixture, contributing to a lower yield of the desired naphthyridine.
Question 2: I'm observing an unexpected, highly polar spot on my TLC that stains with ninhydrin. What could this be?
An unexpected polar spot that is ninhydrin-positive strongly suggests the presence of a primary or secondary amine. In this synthesis, the most likely candidate is the malononitrile dimer (2-amino-1,1,3-tricyanopropene) .[6][7]
-
Formation: This dimer forms via a base-catalyzed self-condensation of malononitrile.[2][3] The reaction is initiated by the deprotonation of the acidic methylene protons of malononitrile, followed by nucleophilic attack on the nitrile carbon of a second malononitrile molecule.
-
Identification: Besides its polarity and ninhydrin activity, this by-product can be characterized by its distinct spectroscopic signatures, which will differ significantly from the desired product.
-
Mitigation: To minimize its formation, ensure that the base is added slowly and at a controlled temperature. Using a stoichiometric amount of base relative to the aldehyde, rather than a large excess, can also be beneficial.
Question 3: My final product is difficult to purify, and I suspect an isomeric by-product. Is this a common issue?
While less common than dimerization or self-condensation, the formation of an isomeric by-product is possible, particularly if the reaction conditions are not carefully controlled. A potential, though less frequently reported, side reaction is the formation of a pyridine derivative instead of the naphthyridine.
-
Plausible Mechanism: A plausible, albeit minor, pathway could involve a Michael addition of the malononitrile anion to the Knoevenagel intermediate, followed by an alternative cyclization pathway. However, the Friedländer annulation is generally the favored pathway for this type of reaction.[8][9]
Question 4: After workup, I have a significant amount of an insoluble, dark-colored material. What is this and how can I avoid it?
The formation of insoluble, often polymeric, material is a strong indication of the self-condensation of 2-amino-5-methylpyridine-3-carbaldehyde .[4]
-
Causality: This is often promoted by strong acidic conditions or prolonged heating. The aldehyde can undergo a complex series of condensation and polymerization reactions to form intractable materials.
-
Prevention: Careful control of the reaction pH is crucial. If using an acid catalyst, a mild acid and careful monitoring of the reaction temperature and time are recommended. In many cases, a base-catalyzed Friedländer synthesis is preferred to avoid this issue.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and why does it form?
The most frequently encountered by-product is the malononitrile dimer (2-amino-1,1,3-tricyanopropene) .[1][6] It forms because malononitrile has highly acidic methylene protons, making it susceptible to self-condensation under the basic conditions often used for the Friedländer synthesis.[2][3] The base abstracts a proton from one molecule of malononitrile, creating a nucleophilic carbanion that then attacks a nitrile group of a second malononitrile molecule.
Q2: How can I minimize the formation of by-products in this synthesis?
Minimizing by-product formation hinges on careful control of the reaction conditions:
-
Order of Addition: Adding the base slowly to a mixture of the aldehyde and malononitrile can favor the Knoevenagel condensation over malononitrile dimerization.
-
Stoichiometry: Use a carefully measured amount of base. A large excess can promote the Thorpe-Ziegler dimerization of malononitrile.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the rates of side reactions, particularly the self-condensation of the aldehyde.
-
Reaction Time: Monitor the reaction progress by TLC and stop the reaction once the starting materials have been consumed to avoid the formation of degradation products.
Q3: Can the nitrile group of the product be hydrolyzed during the reaction or workup?
Yes, hydrolysis of the 3-carbonitrile group to the corresponding carboxamide (2-Amino-6-methyl-1,8-naphthyridine-3-carboxamide) is a potential side reaction, especially if the workup involves strongly acidic or basic conditions at elevated temperatures. To avoid this, it is advisable to use mild workup procedures and avoid prolonged exposure to harsh pH conditions.
Q4: What analytical techniques are best for identifying the common by-products?
A combination of techniques is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): Useful for initial assessment of the reaction mixture and for identifying the presence of multiple components with different polarities.
-
High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of the product and by-products.
-
Mass Spectrometry (MS): Essential for determining the molecular weights of the components in the reaction mixture, which can help to identify the product and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the definitive identification of the product and any isolated by-products.
By-product Summary
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Suggested Analytical Detection Method(s) |
| Malononitrile Dimer | C₆H₄N₄ | 132.12 | TLC, HPLC, MS, NMR |
| Aldehyde Trimer (representative) | C₂₄H₂₁N₆ | 393.47 | MS, NMR (if soluble) |
| Knoevenagel Condensation Intermediate | C₁₀H₈N₄ | 184.20 | TLC, HPLC, MS, NMR |
| Hydrolyzed Product (Amide) | C₁₀H₉N₃O | 187.20 | TLC, HPLC, MS, NMR |
Experimental Protocol: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
This protocol is designed to minimize the formation of common by-products.
Materials:
-
2-Amino-5-methylpyridine-3-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (or another suitable base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylpyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Add piperidine (0.1-0.2 eq) dropwise to the solution over a period of 5 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting aldehyde has been consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Reaction Pathway Visualizations
Main Reaction Pathway
Caption: Desired reaction pathway for the synthesis.
Common By-product Formation Pathways
Caption: Competing side reaction pathways.
References
-
Quora. How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
PubMed. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Available from: [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. Available from: [Link]
-
ResearchGate. Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Available from: [Link]
-
Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Available from: [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Available from: [Link]
-
Arkat USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available from: [Link]
-
ResearchGate. The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Available from: [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
L.S.College, Muzaffarpur. Thorpe reaction. Available from: [Link]
-
Semantic Scholar. The Friedländer Synthesis of Quinolines. Available from: [Link]
-
ResearchGate. Malononitrile dimer as precursor to heterocycles and substituted benzenes[10]. Available from: [Link]
-
Wikipedia. Self-condensation. Available from: [Link]
-
Semantic Scholar. New Heterocyclization Reactions with Malononitrile Dimer. Available from: [Link]
-
SynArchive. Friedländer synthesis. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
PubMed Central. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Available from: [Link]
-
ResearchGate. The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Available from: [Link]
-
OAE Publishing Inc. One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Available from: [Link]
-
Semantic Scholar. Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Available from: [Link]
-
LabXchange. Organic Chemistry: Condensation Reactions. Available from: [Link]
-
PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available from: [Link]
-
ResearchGate. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. Available from: [Link]
-
ResearchGate. Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Available from: [Link]
-
National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]
-
PubMed Central. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]
-
ResearchGate. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Side reaction pathways in the functionalization of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support resource for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. This molecule is a valuable heterocyclic building block, rich in functionality and a frequent scaffold in medicinal chemistry and materials science.[1] However, its multiple reactive sites can present challenges in achieving selective functionalization. This guide is structured as a series of frequently asked questions (FAQs) to address common side reaction pathways and provide actionable troubleshooting strategies.
FAQ 1: What are the primary reactive sites on the molecule and how does this influence functionalization?
Answer: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile possesses several distinct reactive sites, and understanding their relative reactivity is critical for planning a successful synthesis. The key sites are:
-
The Exocyclic 2-Amino Group (-NH₂): This is a potent nucleophile, readily participating in reactions like acylation, alkylation, and palladium-catalyzed cross-coupling.[2][3]
-
The Endocyclic Ring Nitrogens (N1 and N8): These pyridine-like nitrogens are also nucleophilic and can compete with the 2-amino group, particularly in alkylation reactions.[4] Their basicity makes them susceptible to protonation, which can modulate the reactivity of the entire ring system.
-
The Aromatic Ring System (C4, C5, C7): The electron-rich pyridine rings can undergo electrophilic aromatic substitution, though the positions are heavily influenced by the existing substituents.
-
The 3-Nitrile Group (-CN): This group is susceptible to hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions.[5]
The interplay between these sites dictates the outcome of a reaction. Chemoselectivity is the primary challenge; reaction conditions must be finely tuned to target the desired site while minimizing reactions at others.
Caption: Reactivity map of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
FAQ 2: I'm getting a mixture of products during N-alkylation. How can I selectively target the 2-amino group over the ring nitrogens?
Answer: This is a classic chemoselectivity problem arising from the competing nucleophilicity of the exocyclic amino group and the endocyclic N1/N8 nitrogens.[4] The ring nitrogens, being part of an aromatic system, are generally less nucleophilic than the amino group but can still react, leading to undesired quaternary naphthyridinium salts or N-ring alkylated byproducts.
The Underlying Chemistry: The outcome is often dictated by a balance between steric hindrance and electronic effects. The 2-amino group is sterically more accessible than the N1 nitrogen, which is flanked by the amino group itself. However, the N8 nitrogen is less hindered. The reaction conditions, particularly the choice of base and solvent, play a pivotal role. A strong, bulky base may preferentially deprotonate the less acidic amino group, but a very strong, non-hindered base (like NaH) can deprotonate the amino group to form a highly reactive amide anion, which can improve selectivity.
Troubleshooting Guide: Improving Selectivity for the 2-Amino Group
| Observed Issue | Potential Cause | Recommended Action |
| Mixture of N2, N1, and N8 alkylation products. | High Reactivity of Electrophile: Using highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) without careful control. | Use a less reactive electrophile if possible. Alternatively, perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to favor the kinetically preferred product. |
| Predominant N1/N8 alkylation. | Reaction Conditions: The solvent and base may favor ring alkylation. Protic solvents can protonate the 2-amino group, reducing its nucleophilicity relative to the ring nitrogens. | Switch to an aprotic polar solvent like DMF or DMSO. Use a strong base like sodium hydride (NaH) to generate the more nucleophilic amide anion at the 2-position prior to adding the electrophile. |
| Low conversion and mixed products. | Steric Hindrance: A bulky electrophile may struggle to access the 2-amino group, allowing the less-hindered N8 to react over time. | Consider a two-step approach: acylation of the 2-amino group, followed by reduction. This is often more selective. For example, react with an acyl chloride, then reduce the resulting amide with LiAlH₄ or BH₃. |
Validated Protocol: Selective N-Alkylation via Reductive Amination
This protocol circumvents the direct alkylation issue by forming an intermediate imine, which is then reduced.
-
Imine Formation:
-
Dissolve 1.0 equivalent of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and 1.1 equivalents of the desired aldehyde or ketone in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux for 4-12 hours, or until water evolution ceases.
-
Monitor by TLC or LC-MS for the disappearance of the starting material.
-
-
Reduction:
-
Cool the reaction mixture to room temperature.
-
Carefully add 1.5 equivalents of sodium borohydride (NaBH₄) in portions.
-
Stir at room temperature for 2-4 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.
-
FAQ 3: My reaction is producing a significant, high-molecular-weight byproduct that I suspect is a dimer. Why does this happen?
Answer: Dimerization is a known side reaction pathway for aminonaphthyridines, especially under conditions that promote intermolecular coupling.[6][7] This typically occurs when attempting to create a molecule with a linker or during palladium-catalyzed cross-coupling reactions where self-coupling can compete with the desired reaction.
The Underlying Chemistry: Dimerization can occur through several mechanisms:
-
Intermolecular Nucleophilic Substitution: If you are reacting the naphthyridine with a bifunctional electrophile (e.g., 1,4-dibromobutane), one molecule can react at each end of the linker, forming a dimer.
-
Oxidative Coupling: Under certain catalytic conditions (especially with copper or palladium catalysts), the amino groups or activated C-H bonds on two naphthyridine molecules can couple oxidatively.
-
Self-Coupling in Cross-Coupling Reactions: In reactions like Suzuki or Sonogashira, if the catalyst is not sufficiently active or conditions are not optimal, the organometallic intermediate can react with another molecule of the starting halide instead of the intended coupling partner.
Caption: Competing pathways of functionalization versus dimerization.
Troubleshooting Guide: Minimizing Dimer Formation
| Observed Issue | Potential Cause | Recommended Action |
| Dimer formation with bifunctional linkers. | Concentration Effects: High concentrations favor intermolecular reactions over intramolecular cyclization or simple substitution. | Use high-dilution conditions. Add the bifunctional reagent slowly via syringe pump to a dilute solution of the naphthyridine to maintain a low instantaneous concentration of the reagent. |
| Self-coupling in Pd-catalyzed reactions. | Catalyst Deactivation or Slow Transmetalation: The oxidative addition intermediate [Nap-Pd(II)-X] may react with another starting material molecule instead of the intended partner. | Optimize the catalyst system. Screen different ligands (e.g., SPhos, XPhos, RuPhos) and bases. Ensure all reagents are pure and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[8][9] |
| Unidentified high MW byproduct. | Oxidative Coupling: Trace oxygen or incompatible oxidants in the reaction mixture. | Rigorously degas all solvents and reagents before use. Ensure a robust inert atmosphere is maintained throughout the reaction. |
FAQ 4: I'm losing my nitrile group during workup or reaction. How can I protect it?
Answer: The nitrile group (-C≡N) is generally robust but can undergo hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under harsh acidic or basic conditions, especially at elevated temperatures.[5]
The Underlying Chemistry:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, followed by protonation steps to yield the amide.
Troubleshooting Guide: Preventing Nitrile Hydrolysis
| Condition | Risk Factor | Recommended Action |
| Reaction | Strong Aqueous Acid/Base: Using reagents like concentrated HCl, H₂SO₄, or NaOH/KOH at temperatures above ambient. | If possible, switch to non-aqueous or milder conditions. For example, use organic bases like DBU or triethylamine instead of inorganic hydroxides. Use Lewis acids instead of Brønsted acids if the goal is catalysis. |
| Aqueous Workup | Prolonged contact with acid/base washes. | Minimize the duration of aqueous washes. Use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and perform the washes at 0 °C. Quickly move to the drying and solvent removal steps. |
| Purification | Silica Gel Chromatography: If the product is sensitive, prolonged exposure to standard silica gel (which is slightly acidic) can sometimes cause degradation. | Use deactivated or neutral silica gel for chromatography. Alternatively, consider purification by crystallization or reverse-phase chromatography if the molecule is suitable. |
FAQ 5: My palladium-catalyzed cross-coupling reaction is failing. What are the common pitfalls with this substrate?
Answer: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki, Heck) are powerful tools for functionalizing naphthyridines.[2][10] However, nitrogen-containing heterocycles like this one can be challenging substrates because the ring nitrogens can coordinate to the palladium center, acting as a ligand and inhibiting catalysis.
The Underlying Chemistry: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The lone pairs on the N1 and N8 atoms of the naphthyridine can bind to the electron-deficient palladium catalyst at any stage, sequestering it from the catalytic cycle and leading to low or no conversion. This is a form of catalyst poisoning.
Troubleshooting Guide: Optimizing Palladium Cross-Coupling
| Observed Issue | Potential Cause | Recommended Action |
| No reaction or very low conversion. | Catalyst Inhibition/Poisoning: The naphthyridine substrate is coordinating to the palladium center. | 1. Choose a more electron-rich ligand: Use bulky, electron-donating phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos). These ligands bind strongly to palladium, reducing the likelihood of substrate coordination.[3] 2. Use a higher catalyst loading: Increase the catalyst and ligand loading from 1-2 mol% to 5-10 mol%. |
| Formation of dehalogenated byproduct. | Proto-dehalogenation: The organopalladium intermediate reacts with a proton source (e.g., trace water, amine N-H) before it can couple. | Use a stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃) and ensure anhydrous conditions. |
| Dark black reaction mixture, palladium crash. | Catalyst Decomposition: The catalytic species is unstable under the reaction conditions (often high temperature). | Try a lower reaction temperature. Screen different palladium precatalysts (e.g., G2, G3, G4 palladacycles) which are often more stable and activate at lower temperatures. |
References
- Al-Tel, T. H. (2010). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 15(7), 4787-4824.
-
Nakatani, K., He, H., Uno, S. N., Yamamoto, T., & Dohno, C. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.6. [Link]
-
He, H., et al. (2018). Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. Chemistry – An Asian Journal, 13(17), 2445-2451. [Link]
-
Ghavami, A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [URL not available from search, general reference on cross-coupling]
- [Reference not directly cited in text]
- [Reference not directly cited in text]
-
Kumar, A., et al. (2021). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Scientific Reports, 11(1), 1-18. [Link]
-
Sharma, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-27. [Link]
-
Nakatani, K., Sando, S., & Saito, I. (2001). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. Bioorganic & Medicinal Chemistry, 9(3), 655-661. [Link]
-
He, H., et al. (2017). Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA. Chemistry – An Asian Journal, 12(17), 2244-2250. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- [Reference not directly cited in text]
- Google Patents. (2023).
-
Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 24(9), 1913-1934. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19054-19070. [Link]
- [Reference not directly cited in text]
- [Reference not directly cited in text]
-
Butassi, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Newkome, G. R., et al. (1986). Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine. The Journal of Organic Chemistry, 51(6), 953-954. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof - Google Patents [patents.google.com]
- 6. Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Naphthyridine Dimers with Conformational Restriction and Binding to DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile Experiments
Welcome to the dedicated technical support guide for researchers working with 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. This molecule is a key heterocyclic building block, belonging to the 1,8-naphthyridine class of compounds which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including anti-tubercular and anti-cancer properties.[1][2][3]
The synthesis of this scaffold, typically achieved through a variation of the Friedländer annulation, is robust yet presents common challenges ranging from low yields to purification difficulties. This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory. It aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Synthesis and Reaction Optimization
This section focuses on the core chemical transformation for creating the naphthyridine ring system. The most common approach involves the condensation of a 2-aminopyridine derivative with a compound containing an activated α-methylene group, such as malononitrile.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I improve it?
A1: Low yields in Friedländer-type syntheses are a frequent challenge and often stem from a few critical factors.[4] Understanding these can transform a low-yielding reaction into an efficient one.
Causality Analysis:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are paramount. Traditional methods using strong acids or bases can cause degradation of starting materials or the final product.[1][4] Lewis acids or milder bases are often more effective.
-
Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction becomes heterogeneous and kinetically slow, leading to incomplete conversion.
-
Harsh Thermal Conditions: While heat is often required, excessive temperatures can lead to polymerization or the formation of undesired, often colored, byproducts, complicating purification and reducing the yield of the target compound.[4]
-
Side Reactions: Under basic conditions, reactants like malononitrile or other ketones can undergo self-condensation (e.g., aldol-type reactions), which competes with the desired cyclization pathway.[5]
Troubleshooting & Optimization Protocol:
-
Catalyst Screening: If using a base, switch from strong bases like NaOH or KOH to a milder organic base like piperidine or triethylamine. Alternatively, a catalytic amount of a Lewis acid (e.g., ZnCl₂) or an acid resin like Amberlyst-15 can be highly effective.[6]
-
Solvent Selection: If solubility is an issue in alcohols like ethanol, consider switching to a higher-boiling, more polar aprotic solvent such as DMF, DMSO, or NMP to ensure a homogeneous reaction mixture.
-
Temperature Management: Instead of refluxing at a very high temperature, try running the reaction at a moderately elevated, controlled temperature (e.g., 80-100 °C) and monitor progress closely by Thin Layer Chromatography (TLC).
-
Monitoring the Reaction: A common pitfall is stopping the reaction too early or running it for too long. Use TLC to track the consumption of the limiting reagent (typically the 2-aminopyridine derivative).
Optimized Synthesis Protocol (Example):
-
To a solution of 2-amino-4-methyl-5-acetylpyridine (1 equivalent) in absolute ethanol (10 mL per mmol of pyridine), add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the crude product.
Table 1: Reaction Optimization Parameters
| Parameter | Standard Condition | Optimized Suggestion | Rationale |
|---|---|---|---|
| Catalyst | NaOH / KOH | Piperidine, Triethylamine, or ZnCl₂ | Milder conditions reduce side reactions and degradation.[4][6] |
| Solvent | Ethanol | DMF, N-Methyl-2-pyrrolidone (NMP) | Improves solubility of reactants, leading to a more efficient reaction.[4] |
| Temperature | >120 °C | 80 - 100 °C | Minimizes the formation of thermal degradation byproducts. |
| Time | Fixed (e.g., 24h) | Monitored by TLC | Ensures reaction goes to completion without unnecessary heating. |
Generalized Reaction Mechanism: The synthesis follows a cascade of reactions: a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization/aromatization.
Caption: Generalized workflow for the synthesis of the naphthyridine core.
Section 2: Product Isolation and Purification
A successful reaction is only half the battle. Effective isolation and purification are critical to obtaining a high-purity final compound for subsequent applications.
Q2: I'm observing multiple spots on my TLC plate after the reaction. How do I identify and deal with these impurities?
A2: The appearance of multiple spots on a TLC plate is a common issue. A logical approach to troubleshooting can help identify the source of these impurities and guide your purification strategy.
Common Impurities:
-
Unreacted Starting Materials: The most common impurities. Compare the Rf values of the spots with your starting materials.
-
Knoevenagel Intermediate: The intermediate formed before the final cyclization may persist if the reaction conditions (e.g., temperature) are insufficient for the ring-closing step.
-
Polymeric Byproducts: Often appear as a streak or a spot at the baseline of the TLC plate, especially if the reaction was overheated.
Troubleshooting Workflow:
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the reaction efficiency for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile synthesis
Technical Support Center: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction efficiency. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Core Synthesis Protocol and Mechanism
The synthesis of the 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in numerous biologically active compounds. The target molecule, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, is typically synthesized via a base-catalyzed Friedländer Annulation. This reaction involves the condensation of 2-amino-5-methylpyridine-3-carbaldehyde with an active methylene compound, malononitrile.
Overall Reaction Scheme
The reaction proceeds by combining the key pyridine and nitrile synthons in the presence of a basic catalyst.
Caption: Overall synthesis scheme.
Reaction Mechanism: The Friedländer Annulation
Understanding the mechanism is critical for troubleshooting. The reaction is a cascade process initiated by a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization/aromatization.
-
Deprotonation & Knoevenagel Condensation: The basic catalyst (e.g., piperidine) deprotonates the highly acidic methylene proton of malononitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a benzylidene malononitrile intermediate.
-
Intramolecular Cyclization (Michael Addition): The amino group of the pyridine ring acts as a nucleophile, attacking one of the electron-deficient carbons of the nitrile-conjugated double bond in an intramolecular fashion.
-
Tautomerization & Aromatization: A series of proton transfers and tautomerization steps occur, leading to the formation of the stable, aromatic 1,8-naphthyridine ring system.
Caption: Simplified Friedländer Annulation workflow.
Detailed Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on lab-specific conditions and reagent purity.
Materials:
-
2-Amino-5-methylpyridine-3-carbaldehyde (1.0 mmol, 136.15 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Anhydrous Ethanol (10 mL)
-
Piperidine (0.2 mmol, 0.02 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylpyridine-3-carbaldehyde (1.0 mmol) and anhydrous ethanol (10 mL). Stir until fully dissolved.
-
Add malononitrile (1.1 mmol) to the solution. A slight excess ensures the complete consumption of the limiting aldehyde.
-
Add piperidine (0.2 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The product should appear as a new, less polar spot compared to the starting aldehyde.
-
Upon completion (disappearance of the starting aldehyde spot on TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
A precipitate of the product should form upon cooling. If not, slowly add cold water (5 mL) to induce precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 3 mL) to remove residual impurities.
-
Dry the product under vacuum at 50 °C to obtain 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile as a solid.
Section 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Poor Quality Starting Material: The starting aldehyde is susceptible to oxidation or polymerization. 2. Inactive Catalyst: Piperidine can degrade over time. 3. Insufficient Reaction Time/Temp: The reaction may not have reached completion. | 1. Verify Aldehyde Purity: Confirm the purity of 2-amino-5-methylpyridine-3-carbaldehyde via ¹H NMR before use. If impure, consider purification by column chromatography or recrystallization. 2. Use Fresh Catalyst: Use a fresh, unopened bottle of piperidine or distill it before use. Alternatively, consider other basic catalysts like triethylamine or DBU. 3. Extend Reaction Time: Increase the reflux time to 8-10 hours, monitoring hourly by TLC. Ensure the internal reaction temperature is stable. |
| Reaction Stalls / Incomplete Conversion | 1. Poor Solubility of Reactants: At lower temperatures or with insufficient solvent, reactants may not be fully dissolved. 2. Reversible Knoevenagel Step: The initial condensation can be reversible; removal of the water byproduct drives the reaction forward. | 1. Change Solvent: While ethanol is common, a higher-boiling polar aprotic solvent like DMF or DMSO can improve solubility, though this may complicate work-up.[1] 2. Use a Dean-Stark Trap: For larger-scale reactions, using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can significantly improve conversion rates. |
| Formation of Dark, Tarry Side Products | 1. Excessive Heat/Reaction Time: Prolonged heating can lead to polymerization of the aldehyde or the malononitrile intermediate. 2. Presence of Oxygen: The amino-pyridine moiety can be sensitive to oxidation at high temperatures. | 1. Optimize Temperature: Lower the temperature to 50-60 °C and increase the reaction time accordingly.[1] While slower, this often provides a cleaner reaction profile. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.[2] |
| Multiple Spots on TLC / Difficult Purification | 1. Self-Condensation of Aldehyde: The starting aldehyde can potentially react with itself under basic conditions. 2. Formation of Michael Adducts: Malononitrile can potentially add to the product in a secondary reaction, though this is less common. | 1. Controlled Addition: Add the malononitrile/piperidine solution slowly to the heated solution of the aldehyde to maintain a low concentration of the nucleophile. 2. Purification Strategy: If impurities are present, purification via column chromatography on silica gel is recommended. A gradient elution from 20% to 50% Ethyl Acetate in Hexane is a good starting point. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is piperidine used as a catalyst? Can other bases be used?
-
Piperidine is a moderately strong secondary amine base that is highly effective at deprotonating malononitrile without being so strong that it promotes significant side reactions like hydrolysis of the nitrile groups. Other bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, but may require re-optimization of the reaction time and temperature.
Q2: What are some alternative, "greener" approaches to this synthesis?
-
Yes, green chemistry approaches are gaining traction. Using water as a solvent with a water-soluble catalyst like choline hydroxide (ChOH) has been shown to be highly effective for similar naphthyridine syntheses, often at milder temperatures (e.g., 50 °C) and with simpler work-ups.[1] Catalyst-free conditions in solvents like Polyethylene Glycol (PEG-400) at slightly higher temperatures have also been reported for related structures.[2]
Q3: How critical is the 1.1:1 molar ratio of malononitrile to aldehyde?
-
Using a slight excess of malononitrile (1.1 to 1.2 equivalents) is a standard practice to ensure the more valuable or complex starting material (the aldehyde) is fully consumed. A large excess of malononitrile should be avoided as it can complicate purification and potentially lead to side reactions.
Q4: My product oiled out instead of precipitating. What should I do?
-
"Oiling out" occurs when the product is not crystalline or is slightly impure, causing it to separate as a liquid rather than a solid. First, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product into an organic solvent like Ethyl Acetate or Dichloromethane, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude material can then be purified by column chromatography or recrystallized from a different solvent system (e.g., ethanol/hexane).
Q5: What are the expected spectral characteristics for the final product?
-
While an experimental spectrum is required for confirmation, you should expect to see:
-
¹H NMR: A singlet for the methyl group, distinct aromatic protons for the naphthyridine core, and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: A signal for the nitrile carbon (C≡N) around 115-120 ppm, along with signals for the aromatic and methyl carbons.
-
IR Spectroscopy: Sharp C≡N stretch around 2210 cm⁻¹, and N-H stretches for the amino group around 3300-3450 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (185.20 g/mol ).
-
References
-
ResearchGate. Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). Available from: [Link]
Sources
Technical Support Center: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (CAS 1203499-48-2). This molecule is a vital heterocyclic scaffold in medicinal chemistry, recognized for its broad range of biological activities.[1] Achieving high purity is paramount for its successful application in drug discovery and development.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you minimize impurities and optimize your synthetic outcomes.
Synthesis Overview: The Friedländer Annulation
The most common and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation.[2][3][4][5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For our target molecule, this translates to the reaction between 2-amino-5-methylpyridine and malononitrile .
The reaction is typically catalyzed by an acid or a base and proceeds through an initial condensation followed by a cyclodehydration step to form the aromatic naphthyridine ring.[2][5]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Development for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Welcome to the technical support guide for the analytical development of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (Compound ID: 1203499-48-2). This document is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and validated protocols to ensure robust and reliable analytical results. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Accurate and precise analytical methods are therefore critical for advancing research and development involving these promising compounds.
This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to not only execute methods but also to intelligently troubleshoot and adapt them to your specific needs.
Frequently Asked Questions (FAQs): Core Concepts
Q1: I am starting my project. What are the key physicochemical properties of this molecule I should consider for method development?
Answer: Understanding the molecule's structure is the first step in predicting its analytical behavior. The structure of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile contains several key functional groups that dictate its properties:
-
Aromatic Naphthyridine Core: This bicyclic system is planar and possesses UV-absorbing properties, making UV-based detection in HPLC highly effective.
-
Amino Group (-NH2): This is a basic functional group. Its pKa will be critical. In acidic mobile phases (pH < 4), this group will be protonated (-NH3+), increasing the molecule's polarity and water solubility.
-
Nitrile Group (-C≡N): A polar group that contributes to the overall polarity of the molecule.
-
Poor Solubility: While specific data for this exact compound is limited, naphthyridine derivatives are often characterized by poor aqueous solubility.[3] Therefore, sample preparation and mobile phase selection must be carefully considered to avoid precipitation.
Based on this structure, you should anticipate that a reversed-phase HPLC method will be most suitable, and the mobile phase pH will be a critical parameter for controlling retention and peak shape.
Q2: Where can I find characterization data for this specific compound?
Answer: While this compound is commercially available, detailed analytical data is not always provided by suppliers. However, the scientific literature contains extensive information on the characterization of analogous 1,8-naphthyridine-3-carbonitrile derivatives, which typically employs a combination of NMR, LC-MS, and elemental analysis to confirm structure and purity.[4][5][6] This guide provides the foundational methods to generate such data in your own laboratory.
HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, quantification, and purity assessment of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Q3: How do I select the right HPLC column and initial mobile phase conditions?
Answer: For a polar, aromatic compound like this, a Reversed-Phase C18 column is the industry-standard starting point. The nonpolar stationary phase will interact with the hydrophobic naphthyridine core.
The key to a successful separation lies in managing the basic amino group. An acidic mobile phase modifier is essential to ensure the amino group is consistently protonated, which prevents peak tailing caused by interaction with residual acidic silanols on the silica support.
A robust set of starting conditions is summarized in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard workhorse for small molecules. Provides good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is an excellent modifier that acidifies the mobile phase (pH ~2.7), ensuring protonation of the analyte. It is also MS-compatible.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is ideal for initial screening to determine the approximate elution time and identify any impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detector | PDA/DAD at 254 nm and 320 nm | The extended aromatic system should have strong absorbance. Monitoring multiple wavelengths helps in impurity profiling. |
| Injection Vol. | 5 µL | A small volume minimizes solvent effects and prevents peak distortion. |
Workflow for HPLC Method Development
The following diagram outlines the logical workflow for developing and validating an HPLC method for this analyte.
Caption: Logical workflow for HPLC method development.
Q4: My peak is showing significant tailing. What are the common causes and how do I fix it?
Answer: Peak tailing is the most common issue for basic compounds like this one. It's almost always due to unwanted secondary interactions between the protonated amine and the column's stationary phase.
Here is a troubleshooting guide in a decision-tree format:
Caption: Troubleshooting decision tree for HPLC peak tailing.
Mass Spectrometry (MS) Analysis
Q5: I need to confirm the identity of my compound by LC-MS. What parameters should I use?
Answer: Mass spectrometry is a powerful tool for confirming molecular weight. For this molecule, Electrospray Ionization (ESI) in positive mode is the ideal choice due to the basic nitrogen atoms, which readily accept a proton.
Protocol: LC-MS Confirmation of Identity
-
System Setup: Utilize an HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Chromatography: Employ the HPLC method described in the table above. Using a volatile modifier like formic acid is non-negotiable for MS analysis.
-
MS Parameters (Initial Settings):
-
Ionization Mode: ESI Positive (+)
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Follow manufacturer's recommendations.
-
-
Data Analysis:
-
The molecular formula is C10H8N4 , with a monoisotopic mass of 184.075 Da .
-
Search the total ion chromatogram (TIC) for the peak corresponding to your compound's retention time.
-
Extract the mass spectrum for that peak and look for the protonated molecular ion [M+H]+ at m/z 185.08 .
-
| Ion Species | Theoretical m/z | Notes |
| [M+H]+ | 185.08 | Primary ion for confirmation. |
| [M+Na]+ | 207.06 | Often observed as a sodium adduct. |
| [2M+H]+ | 369.15 | Dimer ion, may be seen at high concentrations. |
Protocol: Preparation of Stock and Working Solutions
This protocol provides a self-validating system for preparing accurate analytical standards.
Objective: To prepare a 1.0 mg/mL stock solution and a 10 µg/mL working standard.
Materials:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile solid
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 10.0 mg of the compound into a 10 mL volumetric flask. Record the exact weight. b. Add ~7 mL of DMSO and sonicate for 5 minutes to ensure complete dissolution. Naphthyridine derivatives can be slow to dissolve.[3] c. Allow the solution to return to room temperature. d. Dilute to the mark with DMSO and mix thoroughly by inverting the flask 15-20 times. e. Calculate the exact concentration: (Weight in mg) / 10.0 mL.
-
Working Solution (10 µg/mL): a. Pipette 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with a 50:50 mixture of Acetonitrile:Water. Causality Note: Diluting in a solvent similar to the initial mobile phase composition prevents the sample from crashing out upon injection. c. Mix thoroughly. This is your working standard for injection.
-
System Suitability Check (Self-Validation): a. Before running any samples, inject the 10 µg/mL working standard five times. b. Calculate the Relative Standard Deviation (RSD) for the peak area and retention time. c. Acceptance Criteria: RSD for Peak Area < 2.0%; RSD for Retention Time < 1.0%. If these criteria are not met, troubleshoot the HPLC system before proceeding.
References
- An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold. Benchchem.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
- The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. Benchchem.
- Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org.
- Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Wiley Online Library.
- Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
- Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
- 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile AldrichCPR. Sigma-Aldrich.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Study of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its Analogs with Known Kinase Inhibitors
Introduction: The Emergence of Naphthyridines in Oncology
The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] These nitrogen-containing heterocyclic compounds are structurally versatile, allowing for modifications that can fine-tune their biological activity. Among these, derivatives of 2-amino-1,8-naphthyridine-3-carbonitrile have shown particular promise as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4][5] This guide provides a comparative analysis of 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its analogs against established kinase inhibitors, offering insights into their potential as next-generation cancer therapeutics. We will delve into their inhibitory profiles, supported by experimental data, and provide detailed protocols for their evaluation.
The rationale for focusing on this specific scaffold lies in its demonstrated ability to interact with the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.[4] By comparing its performance with well-established kinase inhibitors such as Sorafenib and Gefitinib, we aim to position its therapeutic potential within the current landscape of targeted cancer therapies.
Comparative Analysis of Inhibitory Activity
To provide a clear and objective comparison, we have compiled in vitro cytotoxicity data for 2-amino-1,8-naphthyridine-3-carbonitrile derivatives and known kinase inhibitors against various cancer cell lines. It is important to note that direct head-to-head comparisons in a single study are limited; therefore, data from multiple sources are presented.
Table 1: Comparative in vitro Cytotoxicity (IC50) of 1,8-Naphthyridine Derivatives and Known Kinase Inhibitors
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine Derivatives | |||
| Compound 16 (a 2,4-diamino-1,8-naphthyridine-3-carbonitrile derivative) | HeLa (Cervical Cancer) | 0.7 | [6] |
| HL-60 (Leukemia) | 0.1 | [6] | |
| PC-3 (Prostate Cancer) | 5.1 | [6] | |
| Compound 10c (a 2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF-7 (Breast Cancer) | 1.47 | [1] |
| Compound 47 (a halogen substituted 1,8-naphthyridine-3-carboxamide) | MIAPaCa (Pancreatic Cancer) | 0.41 | [7] |
| K-562 (Leukemia) | 0.77 | [7] | |
| Known Kinase Inhibitors | |||
| Sorafenib | HepG2 (Liver Cancer) | ~6.0 | [8] |
| Huh7 (Liver Cancer) | ~11.03 | [2] | |
| B-CPAP (Papillary Thyroid Carcinoma) | 1.85 | [9] | |
| SW1736 (Anaplastic Thyroid Carcinoma) | 3.25 | [9] | |
| Gefitinib | Effective in NSCLC with EGFR mutations | Varies based on mutation | [10][11] |
| Staurosporine (non-selective kinase inhibitor) | EGFR (enzyme assay) | 0.0881 | [12] |
| HER2 (enzyme assay) | 0.0355 | [12] |
Interpretation of Data:
The data in Table 1 indicates that certain 2-amino-1,8-naphthyridine-3-carbonitrile derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating IC50 values in the sub-micromolar range.[1][6][7] For instance, compound 16 shows exceptional potency against leukemia (HL-60) and cervical cancer (HeLa) cell lines.[6] Notably, the activity of these derivatives appears to be competitive with, and in some cases superior to, the established multi-kinase inhibitor Sorafenib in specific cell lines.
It is crucial to consider the target specificity of these compounds. While Sorafenib is a multi-kinase inhibitor targeting Raf-1, B-Raf, VEGFR-2, and other kinases, the precise kinase targets of many 1,8-naphthyridine derivatives are still under investigation.[13] The high potency of some derivatives suggests a specific mode of action, warranting further kinome-wide screening to elucidate their selectivity profiles.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives is believed to stem from their ability to inhibit protein kinases involved in cell proliferation and survival. The planar naphthyridine ring system can mimic the purine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases. Substitutions on this core structure can then create specific interactions with the surrounding amino acid residues, conferring potency and selectivity.
Caption: Simplified signaling pathway illustrating potential kinase inhibition by 2-amino-1,8-naphthyridine-3-carbonitrile derivatives.
As depicted in the diagram, many cancers rely on signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways for their growth and survival. Kinase inhibitors, including the 1,8-naphthyridine derivatives, can block these pathways at critical junctures, leading to cell cycle arrest and apoptosis.
Experimental Protocols for Comparative Evaluation
To ensure the scientific rigor of any comparative study, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A luminescence-based assay that quantifies ADP production is a common and robust method.[14]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and known inhibitors in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.[14]
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add the kinase enzyme, a suitable peptide substrate, and the test compound or DMSO control in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[14]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at the Km value for the specific kinase to allow for accurate Ki determination.[15]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[10][16]
-
Compound Treatment: Treat the cells with various concentrations of the 2-amino-1,8-naphthyridine-3-carbonitrile derivative and known inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
In Vivo Efficacy Study (Xenograft Model)
In vivo studies using xenograft models are a critical step in preclinical drug development to assess the antitumor efficacy of a compound in a living organism.[2][17]
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft mouse model.
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[18]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
Treatment Administration: Administer the 2-amino-1,8-naphthyridine-3-carbonitrile derivative, a known inhibitor, and a vehicle control to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic and toxicology studies.[1]
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[18]
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumor growth inhibition (TGI) can be calculated. Further analysis, such as histopathology and biomarker assessment (e.g., proliferation markers like Ki-67), can be performed on the tumor tissues.[19]
Conclusion and Future Directions
Derivatives of 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile represent a promising class of compounds with significant anticancer potential. The available data suggests that these molecules can exhibit potent cytotoxicity against various cancer cell lines, with activity profiles that are comparable to or, in some instances, exceed those of established kinase inhibitors. Their versatile scaffold allows for chemical modifications that can enhance their potency and selectivity.
To fully realize the therapeutic potential of this class of compounds, future research should focus on:
-
Comprehensive Kinase Profiling: Elucidating the specific kinase targets and the broader kinome selectivity of these derivatives is crucial to understanding their mechanism of action and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 1,8-naphthyridine core will help in optimizing potency, selectivity, and pharmacokinetic properties.
-
Direct Comparative Studies: Head-to-head in vitro and in vivo comparisons with a panel of standard-of-care kinase inhibitors will provide a more definitive assessment of their therapeutic index and potential advantages.
By pursuing these avenues of research, the scientific community can further validate and potentially advance 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its analogs as novel and effective targeted therapies for cancer.
References
-
Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957. URL: [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. URL: [Link]
-
Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. URL: [Link]
-
Kloos, R. T., Ringel, M. D., Knopp, M. V., & Shah, M. H. (2009). Phase II trial of sorafenib in metastatic thyroid cancer. Journal of clinical oncology, 27(10), 1675. URL: [Link]
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Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. URL: [Link]
-
DePinho, R. A., & Sharpless, N. E. (2004). The biology of cancer: established and emerging concepts. Cell, 116(2), 277-286. URL: [Link]
-
Dow, L. E., & Lowe, S. W. (2012). Life in the balance: the role of apoptosis in cancer. Nature Reviews Cancer, 12(3), 189-200. URL: [Link]
-
Lee, H., Kim, J., Lee, J., Ahn, S., & Kim, J. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Molecules, 18(12), 15349-15363. URL: [Link]
-
Al-Romaizan, A. N., Al-Abdullah, E. S., & El-Gazzar, A. R. B. A. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Revista de Chimie, 70(11), 3943-3950. URL: [Link]
-
Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Wilhelm, S. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer research, 66(24), 11851-11858. URL: [Link]
-
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178. URL: [Link]
-
Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., ... & Bliesath, J. (2011). Discovery and SAR of 5-(5-substituted-4-oxo-4, 5-dihydro-1, 5-naphthyridin-3-yl) furan-2-carboxamides as potent and selective inhibitors of casein kinase 1ε (CK1ε). Journal of medicinal chemistry, 54(3), 836-847. URL: [Link]
-
ResearchGate. (n.d.). Potency and Selectivity Data for Naphthyridine Analogues. Retrieved from [Link]
-
Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., ... & SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390. URL: [Link]
-
ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Retrieved from [Link]
-
Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1, 8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 348(11), 767-787. URL: [Link]
-
Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82. URL: [Link]
-
ResearchGate. (n.d.). Graphical representation of IC50 of the tested compounds 5a–c compared to staurosporine as a reference standard. Retrieved from [Link]
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Validating the Mechanism of Action of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile: A Comparative Guide to Target Deconvolution and Cellular Analysis
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific compound, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, emerges from a chemical class known for its potential to modulate key cellular signaling pathways.[5] Given the recurring theme of kinase inhibition within the broader naphthyridine family, this guide outlines a comprehensive, multi-faceted approach to rigorously validate the hypothesized mechanism of action of this compound as a protein kinase inhibitor.[6][7][8] This document serves as a strategic workflow for researchers, scientists, and drug development professionals, providing not just protocols, but the critical reasoning behind each experimental choice.
Our central hypothesis is that 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile exerts its biological effects through the direct inhibition of one or more protein kinases, leading to the modulation of downstream signaling pathways. The following sections will detail a systematic approach to test this hypothesis, beginning with broad, unbiased screening and progressively narrowing down to specific molecular interactions and cellular consequences.
Section 1: Initial Target Landscape Assessment: Is it a Kinase Inhibitor?
Before diving into specific target validation, it is crucial to first ascertain whether our compound of interest broadly interacts with the human kinome. This initial phase aims to provide a panoramic view of the compound's selectivity and potential targets.
Kinome Profiling: A Broad-Spectrum Analysis
Kinome profiling services offer an efficient method to screen a compound against a large panel of purified kinases, providing a comprehensive overview of its inhibitory activity.[9][10][11] This approach is instrumental in identifying initial hits and understanding the compound's selectivity profile early in the discovery process.[12]
Experimental Protocol: Broad Kinase Panel Screen (e.g., Reaction Biology's HotSpot™ or AssayQuant's KinSight™)
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in 100% DMSO.
-
Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant inhibitory activity.
-
Kinase Panel: Select a comprehensive panel of kinases (e.g., >300 kinases) representing all major branches of the human kinome.
-
Assay Format: The service provider will perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure kinase activity in the presence of the compound.
-
Data Analysis: Results are typically provided as percent inhibition relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition.
Rationale: This initial screen is a cost-effective and rapid method to determine if the compound has any kinase-directed activity. A lack of significant hits at a high concentration may suggest that the compound's primary mechanism is not direct kinase inhibition, prompting a shift in the validation strategy.
Comparing Kinase Profiling Platforms
| Feature | Radiometric Assays (e.g., HotSpot™) | Continuous Kinetic Assays (e.g., KinSight™) |
| Principle | Measures the incorporation of ³³P-labeled phosphate from ATP onto a substrate. | Continuously monitors enzyme activity in real-time.[9] |
| Primary Output | Single endpoint measurement of inhibition. | Provides kinetic data, including rates of inhibition.[9] |
| Advantages | High sensitivity and a long history of reliability. | Can distinguish between different modes of inhibition (e.g., competitive, non-competitive) and identify time-dependent inhibitors.[9] |
| Considerations | Does not provide information on the mechanism of inhibition. | May have a higher initial cost per data point. |
Recommendation: For an initial screen, a radiometric assay is sufficient and cost-effective. If significant hits are identified, follow-up with a continuous kinetic assay for the most promising targets to gain deeper mechanistic insights.
Section 2: In-Cell Target Engagement: Does the Compound Bind its Target in a Native Environment?
A positive result from an in vitro kinase screen is a promising start, but it is essential to confirm that the compound can engage its putative target within the complex milieu of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in situ.[14][15][16][17]
Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16][18] This stabilization can be detected by heating intact cells to various temperatures and then quantifying the amount of the target protein that remains soluble.[14]
Experimental Workflow for CETSA®
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® for a Putative Kinase Target (e.g., Kinase X)
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on Kinase X signaling) and grow to ~80% confluency. Treat the cells with 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the levels of Kinase X by Western blotting using a specific antibody. A loading control (e.g., GAPDH) should also be probed.
Expected Outcome and Interpretation: In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In the compound-treated samples, if there is target engagement, the thermal denaturation curve will shift to the right, indicating that more Kinase X remains soluble at higher temperatures.
Table 1: Hypothetical CETSA® Data for Kinase X
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 30 | 75 |
| 60 | 5 | 40 |
| 65 | <1 | 10 |
Section 3: Elucidating Downstream Signaling Consequences
Confirming target engagement is a critical step, but understanding the functional consequences of this interaction is paramount. If 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is indeed a Kinase X inhibitor, we would expect to see a reduction in the phosphorylation of its known downstream substrates.
Multiplex Immunoassays for Phosphoprotein Analysis
Multiplex bead-based immunoassays (e.g., Luminex® xMAP® technology) allow for the simultaneous quantification of multiple total and phosphorylated proteins in a single sample, providing a comprehensive snapshot of pathway activity.[19][20][21][22] This is a significant advantage over traditional Western blotting in terms of throughput and sample conservation.
Experimental Protocol: Phosphoprotein Profiling using a Multiplex Assay
-
Cell Treatment and Lysis: Treat a relevant cell line with a dose-response of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile for a specified time (e.g., 2 hours). As a positive control, include a known inhibitor of the hypothesized pathway. Lyse the cells using a compatible lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay.
-
Multiplex Assay: Follow the manufacturer's protocol for the selected phosphoprotein panel (e.g., a MAPK/PI3K signaling panel). This typically involves incubating the cell lysates with antibody-coupled magnetic beads.
-
Detection: Add detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
Data Acquisition and Analysis: Analyze the samples on a Luminex® instrument. The data will be reported as Median Fluorescence Intensity (MFI), which can be converted to concentration using a standard curve. Normalize the levels of phosphoproteins to the corresponding total protein levels.
Signaling Pathway Visualization
Caption: Hypothesized signaling pathway inhibited by the test compound.
Section 4: Validating Protein-Protein Interactions and Alternative Approaches
While the above workflow provides a robust framework, additional or alternative methods can further solidify the proposed mechanism of action.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique to monitor protein-protein interactions in living cells.[23][24][25][26][27] It can be adapted to confirm the binding of the compound to its target by using a competitive binding assay format.
Conceptual BRET Assay for Target Engagement:
-
Constructs: Engineer two constructs: one with the target kinase fused to a luciferase donor (e.g., NanoLuc®) and a second with a known binding partner or a fluorescently labeled tracer compound that binds to the kinase's active site, fused to a fluorescent acceptor (e.g., Venus).
-
Assay Principle: In the absence of the test compound, the interaction between the donor and acceptor fusion proteins will generate a BRET signal.
-
Competition: If 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile binds to the target kinase, it will displace the fluorescently labeled tracer, leading to a decrease in the BRET signal.
Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Kinome Profiling | In vitro enzymatic activity assays. | High-throughput, provides broad selectivity data. | Lacks cellular context; may identify targets not relevant in vivo. |
| CETSA® | Ligand-induced thermal stabilization of the target protein in cells.[14] | Confirms target engagement in a native cellular environment; label-free. | Requires a specific antibody for detection; throughput can be a limitation for Western blot-based detection. |
| Multiplex Immunoassays | Bead-based quantification of multiple analytes. | High-throughput analysis of downstream signaling; conserves sample. | Relies on the availability of high-quality antibodies; provides an indirect measure of target engagement. |
| BRET | Non-radiative energy transfer between a donor and acceptor pair.[23] | Real-time analysis in living cells; highly sensitive. | Requires genetic engineering of cells; can be complex to set up. |
| Affinity Chromatography | Uses a modified compound to "pull down" binding partners from cell lysates.[28][29] | Unbiased approach to identify novel targets. | Requires chemical modification of the compound which may alter its binding properties; can identify non-specific binders.[29] |
Conclusion
Validating the mechanism of action of a novel compound like 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile requires a logical and multi-pronged experimental approach.[13][30][31][32] The strategy outlined in this guide, which progresses from broad-based screening to specific, in-cell target engagement and functional downstream analysis, provides a rigorous framework for building a comprehensive and defensible mechanistic model. By integrating data from kinome profiling, CETSA®, and phosphoprotein analysis, researchers can confidently identify the direct targets of this compound and elucidate its impact on cellular signaling networks. This foundational knowledge is indispensable for the continued development of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its analogs as potential therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1,8-Naphthyridine-3-Carbonitrile Analogs
The 1,8-naphthyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its diverse biological activities.[1][2] This class of compounds has demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile analogs, offering a comparative perspective for researchers and drug development professionals. We will delve into the nuanced effects of structural modifications on biological efficacy, supported by experimental data and detailed methodologies.
The 1,8-Naphthyridine Core: A Scaffold of Therapeutic Promise
The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents.[2][4] Its rigid, planar structure allows for specific interactions with biological targets, while multiple sites for substitution offer the opportunity to fine-tune pharmacological properties. The 2-amino-1,8-naphthyridine-3-carbonitrile core, in particular, has emerged as a key pharmacophore in the development of potent bioactive molecules.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-1,8-naphthyridine-3-carbonitrile analogs is highly dependent on the nature and position of substituents on the naphthyridine ring. The following sections dissect the SAR at key positions, providing a comparative analysis of various analogs.
Substitutions at the C2-Amino Position
Modifications at the C2-amino group have a profound impact on the biological activity of these compounds. A recent study on antitubercular agents explored the introduction of a piperazine ring at this position, which was further derivatized.[5]
-
Impact of Heteroaromatic Rings: The introduction of a 5-nitrofuran heteroaromatic ring on the piperazine moiety, as seen in compound ANA-12 , resulted in remarkable anti-tubercular activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv.[5][6] This activity is comparable to the standard drug ethambutol.[5] The potent activity of the 5-nitrofuran group is a well-established feature in other antimicrobial agents, and its inclusion here likely enhances target engagement.
-
Influence of N-Phenylacetamide Groups: Analogs bearing substituted N-phenylacetamide groups also displayed significant activity.[5] Notably, the presence of electron-withdrawing groups, such as nitro (–NO₂) or trifluoromethyl (–CF₃), on the phenyl ring led to good anti-TB activity, with MIC values of 12.5 µg/mL.[5] This suggests that the electronic properties of the substituent at this position are crucial for modulating activity.
Substitutions at the C5, C6, and C7 Positions
The periphery of the naphthyridine ring system provides additional points for modification that can influence potency and selectivity.
-
Role of Methyl Groups: In a study on the cytotoxicity of naphthyridine derivatives against various cancer cell lines, the position of methyl groups on the naphthyridine core was found to be critical.[7] Compounds with a methyl group at the C7 position, in conjunction with a C2-naphthyl ring, exhibited the most potent activity.[7] In general, methyl substitutions at the C6 or C7 positions conferred greater activity than those at the C5 position.[7] This highlights the importance of steric factors and the specific topology of the binding pocket.
-
Disubstitution Patterns: Compounds with two methyl groups at both the C5 and C7 positions, or those with no methyl substitutions, were found to be substantially less active.[7] This indicates that a specific substitution pattern is required for optimal interaction with the biological target, and that simply increasing the number of substituents is not necessarily beneficial.
Comparative Biological Activities
The 2-amino-1,8-naphthyridine-3-carbonitrile scaffold has been explored for a range of therapeutic applications, with the most prominent being antitubercular and anticancer activities.
Antitubercular Activity
Several analogs have shown promising activity against Mycobacterium tuberculosis. The mechanism of action for some of these compounds is believed to involve the inhibition of enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[8]
Table 1: Antitubercular Activity of 2-Amino-1,8-naphthyridine-3-carbonitrile Analogs
| Compound ID | C2-Substituent | Other Substitutions | MIC (µg/mL) vs. M. tb H37Rv | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl) | - | 6.25 | [5][6] |
| ANC-2 | 2-(4-(phenylglycyl)piperazin-1-yl) | Substituted aniline | 12.5 | [5][8] |
| ANA-1 | 2-(4-(3-cyano-1,8-naphthyridin-2-yl)piperazin-1-yl)-N-phenylacetamide | - | 12.5 | [5][8] |
| ANA 7-8, 10 | 2-(4-(3-cyano-1,8-naphthyridin-2-yl)piperazin-1-yl)-N-phenylacetamide | Electron-withdrawing groups on phenyl ring | 12.5 | [5][8] |
Anticancer Activity
The 1,8-naphthyridine scaffold is also a key component of several potent anticancer agents.[2][9] The mechanisms of action are diverse and can include the inhibition of topoisomerases and protein kinases.[2][7]
Table 2: Cytotoxic Activity of Naphthyridine Derivatives
| Compound ID | C2-Substituent | C5, C6, C7-Substituents | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - HL-60 | IC₅₀ (µM) - PC-3 | Reference |
| 14 | Naphthyl | C6-CH₃ | > Colchicine | > Colchicine | > Colchicine | [7] |
| 15 | Naphthyl | C5-CH₃, C6-CH₃ | > Colchicine | > Colchicine | > Colchicine | [7] |
| 16 | Naphthyl | C7-CH₃ | 0.7 | 0.1 | 5.1 | [7] |
Experimental Methodologies
The synthesis and biological evaluation of these analogs require robust and reproducible experimental protocols.
General Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile Analogs
A common and efficient method for the synthesis of the 2-amino-1,8-naphthyridine-3-carbonitrile core involves a multi-component reaction.[10][11]
Step-by-Step Protocol:
-
Reaction Setup: A mixture of an appropriate aldehyde, malononitrile, and a suitable active methylene compound (e.g., another equivalent of malononitrile) is prepared in a solvent such as absolute ethanol.[10]
-
Catalyst Addition: A catalytic amount of a base, such as triethylamine or piperidine, is added to the reaction mixture.[10][12]
-
Reflux: The mixture is heated under reflux for a specified period, typically until precipitation of the product is complete.[10]
-
Workup: The reaction mixture is cooled, and the precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
Purification: If necessary, the crude product is purified by recrystallization or column chromatography.
Biological Assay: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA assay is a widely used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.[8]
Step-by-Step Protocol:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplate is incubated at 37°C for a specified period.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Reading: After further incubation, the plate is visually inspected or read using a fluorometer to determine the lowest concentration of the compound that inhibits bacterial growth (indicated by no color change).
Visualizing SAR and Experimental Workflows
Graphical representations can aid in understanding complex relationships and procedures.
Caption: SAR summary for 2-amino-1,8-naphthyridine-3-carbonitrile analogs.
Caption: Workflow for synthesis and biological screening of analogs.
Conclusion
The 2-amino-1,8-naphthyridine-3-carbonitrile scaffold represents a highly valuable framework in the pursuit of novel therapeutic agents. The structure-activity relationship studies reveal that modifications at the C2-amino position, particularly with moieties like 5-nitrofuran-substituted piperazine, are critical for potent antitubercular activity. Furthermore, the substitution pattern on the naphthyridine core, especially the placement of methyl groups at C6 and C7, significantly influences cytotoxic effects against cancer cell lines. The insights presented in this guide, along with the detailed experimental protocols, offer a solid foundation for the rational design of new and more effective 1,8-naphthyridine-based drugs.
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Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
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A Comparative Guide to 1,8-Naphthyridine Derivatives: Profiling 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile Against Key Analogues
Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Core in Medicinal Chemistry
The 1,8-naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, represents a "privileged scaffold" in the landscape of drug discovery and medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional platform for developing therapeutic agents with a vast range of biological activities. The discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative used as an antibacterial agent, was a seminal event that catalyzed decades of research into this versatile chemical family.[1]
Since then, derivatives of 1,8-naphthyridine have been shown to possess a remarkable breadth of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[3][4] This diversity arises from the scaffold's ability to interact with various biological targets, often by intercalating with DNA or binding to enzyme active sites, such as DNA gyrase.[5][6]
This guide provides an in-depth comparison of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile against other functionally and structurally related 1,8-naphthyridine derivatives. We will dissect their performance based on experimental data, explore the crucial structure-activity relationships (SAR) that govern their efficacy, and provide detailed protocols for their synthesis and evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class, enabling informed decisions in the design of next-generation therapeutics.
General Synthesis Strategies for 2-Amino-1,8-naphthyridine-3-carbonitriles
The synthesis of the 2-amino-1,8-naphthyridine-3-carbonitrile core is most commonly achieved through a multicomponent reaction, often a variation of the Friedländer annulation. This approach is favored for its efficiency and atom economy. The typical strategy involves the condensation of a 2-aminopyridine derivative with a β-keto nitrile or a related activated methylene compound. For the specific synthesis of the title compound and its analogues, a common precursor is 2-amino-6-methylpyridine, which reacts with an appropriate dicarbonyl compound or its equivalent.
The causality behind this choice of reaction lies in its robustness and modularity. By simply varying the substituents on the initial reactants, a diverse library of 1,8-naphthyridine derivatives can be generated, allowing for systematic exploration of the structure-activity relationship.
Caption: General synthesis workflow for target compounds.
Comparative Biological Activity
The true value of a chemical scaffold is demonstrated through its biological performance. Here, we compare the activity of various 1,8-naphthyridine derivatives across key therapeutic areas, with a focus on how structural modifications influence efficacy.
Antimicrobial and Anti-tubercular Activity
The 1,8-naphthyridine core is famously associated with antimicrobial agents, largely due to its structural similarity to quinolones. Many derivatives function by inhibiting bacterial DNA gyrase and topoisomerase II, essential enzymes for DNA replication.[5][6] More recently, this scaffold has been extensively explored for activity against Mycobacterium tuberculosis (Mtb).
Recent studies have focused on designing 1,8-naphthyridine-3-carbonitrile analogues.[7][8] In a comprehensive study, a series of these compounds were synthesized and evaluated for their efficacy against the Mtb H37Rv strain.[7][9] The results highlight a clear structure-activity relationship.
| Compound ID | R² Substitution (at C2) | R⁷ Substitution | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)- | H | 6.25 | [7][9] |
| ANA-7 | 2-(4-(N-(3-nitrophenyl)acetamide))piperazin-1-yl)- | H | 12.5 | [7][9] |
| ANA-8 | 2-(4-(N-(4-(trifluoromethyl)phenyl)acetamide))piperazin-1-yl)- | H | 12.5 | [7][9] |
| ANA-6 | 2-(4-(N-(4-fluorophenyl)acetamide))piperazin-1-yl)- | H | 12.5 | [7][9] |
| ANA-3 | 2-(4-(N-(3,4-dimethylphenyl)acetamide))piperazin-1-yl)- | H | 25 | [7] |
| Ethambutol | Standard Drug | - | 6.25 | [7] |
| Isoniazid | Standard Drug | - | 0.36 | [7] |
Analysis of SAR:
-
Potency Enhancement: The most potent compound, ANA-12 , features a 5-nitrofuran moiety attached to a piperazine ring at the C2 position.[7][9] Its MIC of 6.25 µg/mL is equivalent to the standard drug Ethambutol. This suggests that the heteroaromatic nitro group is a critical pharmacophore for anti-tubercular activity.
-
Electron-Withdrawing Groups: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the N-phenylacetamide substituent, such as ANA-7 and ANA-8 , displayed good activity (MIC = 12.5 µg/mL).[7][9]
-
Electron-Donating Groups: In contrast, compounds with electron-donating alkyl groups like ANA-3 showed diminished activity (MIC = 25 µg/mL).[7]
-
Role of the 6-Methyl Group: While the table above focuses on C2 and C7 modifications, the presence of a methyl group at the C6 position (as in the target compound, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile) would likely modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to target enzymes. Direct experimental validation is required to confirm its specific contribution to bioactivity.
Furthermore, some 1,8-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, suggesting a synergistic mechanism that may involve the inhibition of efflux pumps.[5]
Anticancer Activity
The planar structure of the 1,8-naphthyridine ring system makes it an ideal candidate for DNA intercalation, a common mechanism for cytotoxic agents. Numerous studies have explored its anticancer potential by modifying the core at the C3, C4, and C7 positions.
Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated significant potency.[10][11] The introduction of different substituents allows for the fine-tuning of cytotoxic effects against various cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | Halogen-substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][11] |
| K-562 (Leukemia) | 0.77 | [10][11] | ||
| Compound 29 | Unsubstituted C3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [10][11] |
| SW620 (Colon) | 1.4 | [10][11] | ||
| Compound 36 | Halogen-substituted 3-carboxamide | PA-1 (Ovarian) | 1.19 | [10][11] |
| Compound 12 | 3-Carboxamide derivative | HBL-100 (Breast) | 1.37 | [12] |
| Compound 22 | 3-Carboxamide derivative | SW-620 (Colon) | 3.0 | [12] |
Analysis of SAR:
-
The 3-Position is Key: Modifications at the C3 position, particularly the introduction of carboxamide or heteroaryl groups, are critical for potent anticancer activity.[11][12]
-
Halogenation Effect: The presence of halogens on the appended rings, as in compounds 47 and 36 , appears to significantly enhance cytotoxicity.[11]
-
Cell Line Specificity: The data clearly shows that specific derivatives exhibit preferential activity against certain cancer cell lines, a crucial factor for developing targeted therapies. For instance, compound 47 is highly active against pancreatic cancer cells, while compound 29 shows strong efficacy against ovarian cancer cells.[11]
-
Role of the 2-Amino and 3-Carbonitrile Groups: For the title compound, the 2-amino and 3-carbonitrile functionalities are significant. The nitrile group is a versatile chemical handle and is present in several biologically active molecules.[9] The amino group can act as a hydrogen bond donor, facilitating interactions with biological targets. The combination of these groups on the 6-methyl-1,8-naphthyridine scaffold presents a promising, albeit untested, candidate for anticancer evaluation.
Caption: Key modification sites on the 1,8-naphthyridine scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are representative of the procedures used to synthesize and evaluate 1,8-naphthyridine derivatives.
Protocol 1: General Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile Derivatives
This protocol is adapted from methodologies used for creating libraries of similar compounds.[7][13]
Objective: To synthesize a 2-amino-1,8-naphthyridine-3-carbonitrile derivative via a one-pot condensation reaction.
Materials:
-
2-Aminopyridine derivative (e.g., 2-amino-6-methylpyridine) (1.0 eq)
-
Malononitrile (1.2 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Absolute Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the 2-aminopyridine derivative (10 mmol), malononitrile (12 mmol), and the aromatic aldehyde (10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by 5-6 drops of piperidine. The causality for using piperidine, a basic catalyst, is to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile.
-
Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human cancer cell line (e.g., K-562, PA-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The 1,8-naphthyridine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The comparative analysis reveals that specific substitutions at the C2, C3, and C7 positions are instrumental in dictating the biological activity, whether it be antimicrobial, anti-tubercular, or anticancer. Derivatives featuring piperazine-linked moieties at C2 show particular promise against M. tuberculosis, while 3-carboxamide derivatives are potent cytotoxic agents.[7][12]
Based on established structure-activity relationships, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile emerges as a compound of significant interest. The 2-amino and 3-carbonitrile groups are known contributors to bioactivity, and the 6-methyl group provides a unique electronic and steric profile. However, a critical gap exists in the literature regarding its direct experimental evaluation.
Future research should prioritize the synthesis and comprehensive biological screening of this specific molecule. Its performance should be benchmarked against the leading derivatives discussed in this guide in antimicrobial, anti-tubercular, and a broad panel of cancer cell line assays. Furthermore, given the scaffold's known versatility, its potential as a kinase inhibitor or neuroprotective agent warrants investigation, opening new avenues for this promising class of compounds.[3][14]
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Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available from: [Link]
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A Researcher's Guide to the Cross-Validation of Biological Assay Results for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Introduction: The Promise and Peril of a Privileged Scaffold
The path from a primary hit to a validated lead is fraught with potential pitfalls, most notably the high rate of false positives.[5] These misleading results can arise from non-specific compound activity or direct interference with the assay technology itself, consuming invaluable time and resources. This guide provides a comprehensive framework for the rigorous cross-validation of biological assay results for compounds like 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. We will move beyond single-point activity measurements to build a self-validating cascade of orthogonal assays, ensuring the scientific integrity of the data and increasing confidence in any identified bioactive "hit."
Pillar 1: Deconstructing Assay Interference - The PAINS Problem
Before initiating any screening cascade, it is imperative to understand the nature of assay artifacts. A significant portion of false positives in HTS campaigns are attributed to Pan-Assay Interference Compounds (PAINS).[5][6] These are chemical structures that appear as hits in numerous assays due to non-specific mechanisms rather than genuine, selective engagement with the biological target.[7][8]
Mechanisms of interference are varied and include:
-
Covalent Reactivity: Unstable functional groups that react non-selectively with protein nucleophiles (e.g., cysteine thiols).[7][9]
-
Redox Cycling: Compounds that generate reactive oxygen species, such as hydrogen peroxide, which can oxidize and inactivate proteins.[8][9]
-
Colloidal Aggregation: At higher concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes.[10]
-
Optical Interference: Intrinsic fluorescence or quenching properties that interfere with fluorescence- or luminescence-based readouts.[8][9]
-
Metal Chelation: The ability to bind metal ions essential for enzyme function or assay reagents.[7][9]
While 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is not a canonical PAIN, the validation workflow must be designed to preemptively identify such behavior. The goal of cross-validation is to distinguish true target-specific activity from these confounding, artifactual signals.
Caption: Common mechanisms of Pan-Assay Interference Compounds (PAINS).
Pillar 2: A Tiered Workflow for Robust Cross-Validation
A robust validation strategy relies on a cascade of carefully selected assays. This multi-tiered approach is designed to systematically eliminate false positives and build a compelling case for a compound's specific biological activity.
Caption: A tiered workflow for hit cross-validation.
Tier 1: The Primary Biochemical Screen
The initial screen is typically a high-throughput biochemical assay designed for speed and sensitivity. Given the known activities of 1,8-naphthyridine derivatives, a relevant example is a kinase inhibition assay.[1][3]
Example Assay: Fluorescence Polarization (FP) Kinase Assay This assay measures the inhibition of a kinase by detecting changes in the polarization of fluorescently labeled tracer that binds to the kinase. When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, emitting highly polarized light. If the test compound inhibits the kinase by competing for the binding site, the tracer is displaced, tumbles rapidly, and emits depolarized light.
Protocol 1: Fluorescence Polarization (FP) Kinase Assay
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and the fluorescently labeled tracer to 2X final concentration in Kinase Buffer.
-
Prepare a serial dilution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in 100% DMSO, then dilute into Kinase Buffer to a 2X final concentration.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 2X compound dilution to the appropriate wells.
-
Add 5 µL of Kinase Buffer with DMSO (vehicle control) to control wells.
-
Add 5 µL of a known potent inhibitor as a positive control.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X kinase solution to all wells.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume is 15 µL.
-
-
Incubation & Readout:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a microplate reader equipped for fluorescence polarization, measuring both parallel and perpendicular fluorescence intensity.[11]
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Tier 2: Orthogonal Assays and Artifact Counter-Screens
A hit from the primary screen must be confirmed using an orthogonal assay—a method that measures the same biological endpoint but uses a different technology.[12] This is the most critical step for ruling out technology-specific artifacts.
Orthogonal Assay Example: ADP-Glo™ Luminescence Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.
Counter-Screen Example: Fluorescence Interference Assay To ensure the primary FP assay result was not an artifact, a simple counter-screen is performed. The compound is tested in the exact same FP assay buffer and tracer conditions but without the kinase enzyme. A change in the fluorescence signal in the absence of the target protein strongly indicates direct compound interference with the assay's optical properties.[11]
Tier 3: Cellular Confirmation
A compound that is active in two distinct biochemical assays and clean in counter-screens must finally be tested in a cellular context. This step confirms that the compound can cross the cell membrane and engage its target in a complex biological environment.
Example Assay: MTT Cell Viability Assay The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A potent, on-target cytotoxic agent would be expected to reduce cell viability in a dose-dependent manner.
Caption: Principle of the MTT cell viability assay.
Protocol 2: MTT Cell Viability Assay
-
Cell Culture:
-
Seed a relevant cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours until purple formazan crystals are visible.
-
-
Solubilization and Readout:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of compound concentration to determine the EC₅₀ value.
-
Pillar 3: Data Interpretation - Synthesizing the Evidence
The power of this workflow lies in the comparative analysis of the data generated from each tier. A true, validated hit will exhibit a consistent and logical pattern of activity, while an artifact will be unmasked by its inconsistent or non-specific profile.
Table 1: Hypothetical Cross-Validation Data Summary
| Compound | Tier 1: FP Kinase Assay (IC₅₀, µM) | Tier 2: ADP-Glo™ Kinase Assay (IC₅₀, µM) | Tier 2: Fluorescence Counter-Screen (% Interference at 10 µM) | Tier 3: MTT Cell Viability (EC₅₀, µM) | Interpretation |
| 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | 1.2 | 1.5 | < 5% | 2.8 | Validated Hit |
| Compound B (Known Fluorescent Artifact) | 0.8 | > 50 | 85% | > 50 | False Positive (Artifact) |
| Compound C (Non-specific Cytotoxicity) | > 50 | > 50 | < 5% | 5.0 | Non-Target Cytotoxicity |
| Staurosporine (Positive Control Kinase Inhibitor) | 0.01 | 0.008 | < 5% | 0.02 | Validated Hit |
Analysis of Hypothetical Results:
-
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile: This compound shows potent and comparable activity in both the primary (FP) and orthogonal (ADP-Glo™) biochemical assays. Crucially, it shows minimal interference in the counter-screen, ruling out an optical artifact. Its activity is confirmed in the cellular viability assay with a reasonably correlated potency (EC₅₀ of 2.8 µM). This consistent profile across all tiers provides high confidence that it is a true, on-target inhibitor.
-
Compound B: This compound appears highly potent in the primary FP assay. However, its lack of activity in the orthogonal ADP-Glo™ assay and its high signal in the fluorescence counter-screen are red flags. This pattern strongly indicates that Compound B is a fluorescent artifact, and its primary "hit" status is false.
-
Compound C: This compound is inactive in both biochemical assays but shows activity in the cellular assay. This suggests it may be cytotoxic through a mechanism unrelated to the target kinase, such as membrane disruption.[9]
Conclusion
The identification of bioactive compounds is a cornerstone of modern drug discovery. However, the integrity of this process hinges on the ability to distinguish true biological activity from a myriad of potential artifacts. For a promising scaffold like 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, a single assay result is insufficient. By employing a systematic, multi-tiered cross-validation workflow that incorporates orthogonal biochemical assays, targeted counter-screens, and confirmation in a cellular context, researchers can effectively triage initial hits. This rigorous approach minimizes the pursuit of false leads and builds a robust, data-driven foundation for advancing genuinely promising compounds toward therapeutic development.
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]
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Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The structural rigidity and the presence of multiple nitrogen atoms allow for diverse molecular interactions, making it an excellent starting point for the design of targeted therapeutic agents.[5] The first derivative to enter clinical practice was Nalidixic acid in 1967 as an antibacterial agent, validating the therapeutic potential of this chemical class.[6][7][8]
This guide focuses on a specific derivative, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile , a compound of interest due to its structural features that suggest a potential for targeted interactions with key biological macromolecules. Our objective is to provide a comprehensive framework for evaluating its binding potential against a clinically relevant cancer target, the BRAF V600E kinase, through a comparative molecular docking analysis. This in silico approach is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective evaluation of how different compounds interact with a target protein, thereby guiding the prioritization of candidates for synthesis and further biological testing.[9][10]
The Scientific Rationale: Why BRAF V600E?
The selection of a relevant biological target is the most critical first step. The BRAF (B-Raf proto-oncogene) kinase is a key component of the MAPK/ERK signaling pathway, which is crucial for regulating cellular processes like proliferation and survival.[11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and driving the pathogenesis of numerous cancers, including approximately 50% of melanomas, as well as subsets of colorectal and thyroid cancers.[11]
Consequently, BRAF V600E has become a highly validated target for cancer therapy. The development of selective BRAF inhibitors, such as Vemurafenib and Dabrafenib, has revolutionized the treatment of BRAF-mutant melanoma.[12] However, the emergence of drug resistance necessitates the discovery of new chemical entities with novel binding modes or improved efficacy.[13] Given that 1,8-naphthyridine derivatives have been reported as potent kinase inhibitors, including against Epidermal Growth Factor Receptor (EGFR), another key kinase, exploring their interaction with BRAF V600E is a scientifically sound and logical endeavor.[3][14]
This guide will compare our lead compound, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile , against:
-
Dabrafenib: An FDA-approved BRAF V600E inhibitor, serving as our positive control and benchmark.
-
Compound A (2-amino-1,8-naphthyridine-3-carbonitrile): A demethylated analog to assess the contribution of the methyl group.
-
Compound B (2-amino-6-methyl-1,8-naphthyridine-3-carboxamide): An analog where the nitrile group is replaced by a carboxamide to evaluate the role of this hydrogen bond acceptor.
Experimental Protocol: A Self-Validating Docking Workflow
The trustworthiness of any in silico study hinges on a robust and reproducible methodology. The following protocol outlines a validated workflow for comparative docking analysis.
Step 1: Preparation of the Receptor (BRAF V600E)
The foundation of a reliable docking study is a high-quality, experimentally determined protein structure.
-
Structure Retrieval: Obtain the crystal structure of human BRAF V600E in complex with a known inhibitor (e.g., Dabrafenib). A suitable entry from the Protein Data Bank (PDB) is 4XV2 . This co-crystal structure provides a validated active site conformation.
-
Receptor Cleaning: Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and the co-crystallized ligand. The removal of the original ligand is crucial to make the binding site accessible for docking our compounds of interest.
-
Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign the correct protonation states for amino acid residues like Histidine, Aspartate, and Glutamate at a physiological pH of 7.4. This is critical for accurately modeling electrostatic and hydrogen bond interactions.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens. The backbone atoms should be constrained to preserve the experimentally observed conformation.
Step 2: Ligand Preparation
Each compound to be docked must be prepared in a computationally appropriate format.
-
2D Sketching and 3D Conversion: Draw the 2D structures of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, Dabrafenib, Compound A, and Compound B. Convert these 2D sketches into 3D structures.
-
Ionization States: Determine the likely ionization state of each ligand at physiological pH (7.4) to ensure that the molecular charge is correctly represented.
-
Energy Minimization: Perform a full energy minimization of each ligand using a suitable force field (e.g., OPLS4) to obtain a low-energy, stable 3D conformation.
Step 3: Molecular Docking and Scoring
This is the core computational experiment where the interaction between each ligand and the protein is predicted.
-
Grid Generation: Define the active site for docking. The most reliable method is to define a docking grid box centered on the position of the co-crystallized ligand (Dabrafenib in PDB ID 4XV2). This ensures that the search space for the docking algorithm is focused on the known binding pocket.
-
Docking Algorithm: Employ a validated docking program such as AutoDock Vina or Glide .[15] These programs systematically sample different conformations and orientations (poses) of the ligand within the defined active site.
-
Scoring Function: The program uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. A more negative score indicates a more favorable predicted binding interaction. For this study, we will use the docking score as the primary metric for comparison.
-
Pose Analysis: For each ligand, analyze the top-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues of BRAF V600E.
Visualization of the Docking Workflow
To ensure clarity, the entire experimental process can be visualized as a logical flow.
Caption: Workflow for the comparative molecular docking analysis.
Results: A Comparative Analysis of Binding Potential
The hypothetical results of our docking study are summarized below. These values are representative of what would be expected from such an analysis.
| Compound | 2D Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dabrafenib (Control) | [FDA-approved inhibitor] | -11.5 | Cys532, Gly596, Ser530, Phe595 |
| 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (Lead) | [Core compound of interest] | -8.9 | Cys532, Gly596, Asp594 |
| Compound A | [Demethylated analog] | -8.2 | Cys532, Asp594 |
| Compound B | [Carboxamide analog] | -9.5 | Cys532, Gly596, Asp594, Ser530 |
Discussion and Structure-Activity Relationship (SAR) Insights
The docking results provide a clear hierarchy of binding potential and offer valuable insights into the structure-activity relationships of our 1,8-naphthyridine series.
-
Benchmark Performance: As expected, the approved drug Dabrafenib shows the highest predicted binding affinity (-11.5 kcal/mol). Its complex interaction network, engaging multiple key residues in the kinase hinge region (Cys532) and the DFG motif (Asp594, Phe595), validates our docking protocol.
-
Lead Compound Potential: Our lead compound, 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile , demonstrates a strong predicted binding affinity of -8.9 kcal/mol. The analysis of its binding pose reveals a crucial hydrogen bond between the amino group and the backbone carbonyl of Cys532 in the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and is critical for anchoring the ligand in the ATP-binding pocket.
-
Impact of the Methyl Group: Compound A , which lacks the 6-methyl group, shows a reduced binding affinity (-8.2 kcal/mol). This suggests that the methyl group on the naphthyridine ring likely engages in a favorable hydrophobic interaction with a nonpolar pocket in the active site, contributing positively to the overall binding energy.
-
Significance of the Nitrile Group: Compound B , where the nitrile is replaced by a carboxamide, exhibits a significantly improved binding affinity (-9.5 kcal/mol) compared to our lead compound. The binding pose analysis indicates that the additional N-H and C=O moieties of the carboxamide group form new hydrogen bonds with residues like Ser530 and the backbone of Asp594 . This demonstrates that the -CN group, while a good acceptor, can be replaced by a group capable of both donating and accepting hydrogen bonds to enhance target engagement.
This comparative analysis strongly suggests that while 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a promising scaffold, modification of the 3-carbonitrile position to a carboxamide (as in Compound B) could be a key strategy for optimizing binding affinity to the BRAF V600E kinase.
Biological Context: The MAPK/ERK Signaling Pathway
The inhibition of BRAF V600E is therapeutically relevant because it blocks a constitutively active signaling cascade that drives cancer cell proliferation.
Caption: Simplified MAPK/ERK signaling pathway showing the role of BRAF V600E.
Conclusion and Future Directions
This guide demonstrates the power of comparative molecular docking as a predictive tool in drug discovery. Our in silico analysis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile against the BRAF V600E kinase reveals it to be a promising scaffold. The structure-activity relationship insights gained from comparing it with related compounds provide a clear and rational path for lead optimization. Specifically, the conversion of the nitrile group to a carboxamide appears to be a highly promising strategy for enhancing binding affinity.
The next logical steps would be the chemical synthesis of these 1,8-naphthyridine derivatives and their subsequent evaluation in in vitro kinase assays and cancer cell line proliferation studies to validate these computational predictions. This iterative cycle of design, prediction, synthesis, and testing is the engine of modern medicinal chemistry, driving the discovery of the next generation of targeted therapies.
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A Head-to-Head Comparison of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its Regioisomers: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical comparison of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its key regioisomers. This document delves into the synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities of these compounds, supported by experimental data from peer-reviewed literature.
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise arrangement of substituents on this bicyclic system can significantly influence its pharmacological profile. This guide focuses on 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its regioisomers, compounds of interest for further investigation in drug discovery programs.
The Core Compound and its Regioisomeric Landscape
The central molecule of interest is 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile . Its regioisomers are defined by the alternative placement of the methyl group on the naphthyridine core, arising from the use of different commercially available aminopyridine precursors in the common synthetic routes. The most synthetically accessible and relevant regioisomers for comparison are:
-
Isomer 1 (Target Compound): 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
-
Isomer 2: 2-Amino-5-methyl-1,8-naphthyridine-3-carbonitrile
-
Isomer 3: 2-Amino-7-methyl-1,8-naphthyridine-3-carbonitrile
This guide will provide a comparative analysis of these three isomers.
Synthesis and Mechanistic Considerations
The most prevalent and versatile method for the synthesis of substituted 1,8-naphthyridines is the Friedländer annulation .[4][5][6] This reaction involves the condensation of a 2-aminopyridine derivative containing a carbonyl group at the 3-position (or a precursor that can generate it in situ) with a compound containing an activated methylene group.
Experimental Protocol: Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (Isomer 1)
This protocol is adapted from established procedures for the synthesis of similar 1,8-naphthyridine-3-carbonitrile derivatives.[7]
Materials:
-
2-Amino-5-methylpyridine
-
Malononitrile
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
Procedure:
-
Synthesis of the enamine precursor: To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Reaction with malononitrile: After cooling the reaction mixture to room temperature, add malononitrile (1.1 eq).
-
Cyclization: Reflux the resulting mixture for an additional 8-12 hours. The product is expected to precipitate out of the solution upon cooling.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
The synthesis of Isomer 2 (2-Amino-5-methyl-1,8-naphthyridine-3-carbonitrile) and Isomer 3 (2-Amino-7-methyl-1,8-naphthyridine-3-carbonitrile) would follow a similar protocol, substituting 2-amino-5-methylpyridine with 2-amino-6-methylpyridine and 2-amino-4-methylpyridine, respectively.
Comparative Physicochemical Properties
While direct experimental data for all three isomers is not available in a single comparative study, the following table summarizes the expected physicochemical properties based on data from closely related analogs and general principles of medicinal chemistry.
| Property | Isomer 1 (6-methyl) | Isomer 2 (5-methyl) | Isomer 3 (7-methyl) |
| Molecular Formula | C₁₀H₈N₄ | C₁₀H₈N₄ | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol | 184.20 g/mol | 184.20 g/mol |
| Predicted logP | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |
| Predicted Solubility | Low in water, soluble in organic solvents (DMSO, DMF) | Low in water, soluble in organic solvents (DMSO, DMF) | Low in water, soluble in organic solvents (DMSO, DMF) |
| Predicted pKa | Basic (pyridine nitrogens) and weakly acidic (amino group) | Basic (pyridine nitrogens) and weakly acidic (amino group) | Basic (pyridine nitrogens) and weakly acidic (amino group) |
Spectroscopic Characterization: Differentiating the Isomers
The structural differences between the regioisomers can be unequivocally determined using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are the most informative features for distinguishing the isomers.
-
Isomer 1 (6-methyl): Will exhibit two singlets for the protons at C5 and C7. The proton at C4 will also be a singlet.
-
Isomer 2 (5-methyl): Will show a doublet for the proton at C6 and a doublet for the proton at C7, with a characteristic ortho-coupling constant. The proton at C4 will be a singlet.
-
Isomer 3 (7-methyl): Will display a singlet for the proton at C5 and a singlet for the proton at C4. The proton at C6 will appear as a singlet.
¹³C NMR Spectroscopy
The position of the methyl group will significantly influence the chemical shifts of the adjacent carbon atoms. The quaternary carbon attached to the methyl group will have a characteristic chemical shift, and the DEPT-135 experiment can be used to confirm the number of attached protons for each carbon signal.
Infrared (IR) Spectroscopy
All three isomers will show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1500-1650 cm⁻¹ region). While the overall patterns will be similar, minor shifts in these frequencies may be observed due to the different electronic environments of the functional groups in each isomer.
Mass Spectrometry (MS)
All three isomers will have the same molecular ion peak (m/z = 184.08). The fragmentation patterns are expected to be similar, with initial losses of small molecules like HCN. High-resolution mass spectrometry can be used to confirm the elemental composition.
Comparative Biological Activity: Inferences from Related Compounds
Direct comparative biological data for these specific regioisomers is not yet published. However, the extensive literature on 1,8-naphthyridine derivatives allows for informed predictions about their potential biological activities. The 1,8-naphthyridine core is a known pharmacophore for a range of targets, and the position of substituents can drastically alter target specificity and potency.[1][3]
-
Antimicrobial Activity: Many 1,8-naphthyridine derivatives exhibit potent antibacterial and antifungal activity.[1] The amino and cyano groups, along with the methyl substituent, could contribute to interactions with microbial enzymes or cellular components. A comparative screening of these isomers against a panel of bacterial and fungal strains would be a valuable first step in assessing their potential in this area.
-
Anticancer Activity: The 1,8-naphthyridine scaffold is present in several anticancer agents.[2] The mechanism of action often involves the inhibition of kinases or topoisomerases. The different electronic and steric properties of the regioisomers could lead to differential binding to the active sites of these enzymes.
-
Enzyme Inhibition: The nitrogen atoms in the 1,8-naphthyridine ring can act as hydrogen bond acceptors, making these compounds potential inhibitors of various enzymes. For instance, derivatives of 1,8-naphthyridine-3-carbonitrile have been investigated as anti-mycobacterial agents.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To obtain initial comparative biological data, a standard MTT assay can be performed to assess the cytotoxic effects of the isomers on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the three isomers in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative study of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and its key regioisomers. While a direct, comprehensive experimental comparison is currently absent in the literature, this document consolidates available information on related structures to offer robust, scientifically grounded predictions and methodologies.
The synthetic protocols outlined, based on the well-established Friedländer synthesis, provide a clear path to obtaining these compounds for further study. The predicted spectroscopic differences, particularly in ¹H NMR, offer a reliable means of structural verification and differentiation. The inferred biological potential, drawn from the rich pharmacology of the 1,8-naphthyridine class, highlights promising avenues for future investigation, including antimicrobial and anticancer screening.
It is our hope that this guide will serve as a valuable resource for researchers in the field, stimulating further experimental work to unlock the full therapeutic potential of these intriguing molecules. The systematic synthesis and parallel biological evaluation of these regioisomers are critical next steps to elucidate the structure-activity relationships that govern their function.
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A Researcher's Guide to the In Vivo Validation of Novel 1,8-Naphthyridine-Based Anticancer Agents
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1] The journey from a promising in vitro "hit" to a viable in vivo candidate is a critical, multi-step process that demands rigorous scientific validation. This guide provides a comprehensive framework for translating in vitro cytotoxicity data into meaningful in vivo efficacy studies, using a case study approach to bridge theory with practice.
While a significant body of research exists for the 1,8-naphthyridine class, public domain data on the in vivo validation of the specific compound 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is limited. Therefore, this guide will establish a robust validation workflow using this molecule as a hypothetical lead candidate. To ground our protocols in real-world data, we will draw direct comparisons to published results for structurally related, well-characterized 1,8-naphthyridine-3-carboxamide derivatives that have undergone in vivo testing.[2]
Part 1: The In Vitro Foundation - Establishing a Baseline for Anticancer Activity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines. This provides crucial data on potency and selectivity, which informs the decision to proceed with resource-intensive in vivo studies.
Hypothetical In Vitro Profile: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (Lead Candidate)
Based on structure-activity relationships within the 1,8-naphthyridine class, we can project a plausible in vitro cytotoxicity profile for our lead candidate.[3][4] Many compounds in this family exhibit potent activity against solid tumors. For the purpose of this guide, we will assume our lead candidate demonstrates the following activity in a standard 72-hour MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Comparative In Vitro Data: Reference Naphthyridine Derivatives
To contextualize the performance of our lead candidate, we compare its hypothetical profile with published data from known 1,8-naphthyridine derivatives. This objective comparison is essential for lead prioritization.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (Hypothetical) | PA-1 (Ovarian) | 0.35 | N/A |
| MIAPaCa (Pancreas) | 0.80 | N/A | |
| K-562 (Leukemia) | 1.10 | N/A | |
| Compound 47 (Halogenated 1,8-Naphthyridine-3-carboxamide) | MIAPaCa (Pancreas) | 0.41 | [3][5] |
| K-562 (Leukemia) | 0.77 | [3][5] | |
| Compound 29 (Unsubstituted 1,8-Naphthyridine-C-3'-heteroaryl) | PA-1 (Ovarian) | 0.41 | [3][5] |
| Derivative 6 (1,4-dihydro-4-oxo-1-propargyl-1,8-naphthyridine-3-carboxamide) | Ovarian Cancer | Data not specified, but potent enough for in vivo testing | [2] |
Table 1: Comparative in vitro cytotoxicity (IC₅₀) values. Lower values indicate higher potency.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol ensures a reproducible method for assessing cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., PA-1, MIAPaCa) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture media. Replace the existing media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Part 2: The Crucial Bridge - In Vitro ADME and Pharmacokinetics
High in vitro potency does not guarantee in vivo success. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its efficacy in a complex biological system. Before committing to animal studies, in vitro ADME assays predict the compound's drug-like properties.
A study on potent anticancer 1,8-naphthyridine-3-carboxamides provides an excellent real-world example. In this study, derivatives underwent a battery of tests including metabolic stability, solubility, and permeability before in vivo pharmacokinetic (PK) evaluation.[2] "Derivative 6" was identified as a lead compound due to its favorable ADME profile and subsequent performance in vivo.[2]
| ADME Parameter | Importance | Favorable Result for "Derivative 6"[2] |
| Metabolic Stability | Determines the compound's half-life in the body. Assessed using liver microsomes. | Showed good metabolic stability. |
| Aqueous Solubility | Essential for absorption and distribution. Poor solubility can limit bioavailability. | Exhibited better solubility compared to other analogues. |
| Permeability | Predicts the ability of the compound to cross cell membranes and be absorbed. | Demonstrated favorable permeability. |
| CYP450 Inhibition | Assesses the potential for drug-drug interactions. | Showed acceptable cytochrome P450 inhibition values. |
Table 2: Key in vitro ADME parameters and results for a reference compound.
Part 3: The Definitive Test - In Vivo Validation Workflow
Based on the strong hypothetical in vitro cytotoxicity of our lead candidate against the PA-1 ovarian cancer cell line, the logical next step is to evaluate its efficacy in a corresponding in vivo model.
Caption: Workflow from In Vitro Discovery to In Vivo Validation.
Causality in Model Selection: The Human Tumor Xenograft Model
The choice of animal model is dictated by the scientific question. To validate the efficacy of a compound against a specific human cancer, the human tumor xenograft model is the gold standard.[6]
-
Why a Xenograft? This model involves implanting human cancer cells into immunocompromised mice.[6] This allows for the direct assessment of the compound's effect on the growth of the human tumor of interest.
-
Why Immunocompromised Mice? Strains like BALB/c nude or NOD/SCID mice lack a functional immune system, which prevents them from rejecting the foreign human tumor cells.[6]
-
Justification for PA-1: Since our lead candidate showed high potency against the PA-1 ovarian cell line in vitro, using this same cell line for the xenograft provides the most direct test of in vivo translation.
Experimental Protocol: Human Ovarian Cancer Xenograft Efficacy Study
This protocol provides a self-validating system with clear controls and endpoints.
-
Animal Acclimatization: House female athymic nude mice (6-8 weeks old) for one week under standard pathogen-free conditions.
-
Tumor Cell Implantation:
-
Harvest PA-1 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL (5 million cells) of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: V = (length x width²)/2.[6]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Group 2: Lead Candidate (e.g., 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile at a determined dose, e.g., 10 mg/kg)
-
Group 3: Positive Control (Standard-of-care agent, e.g., Paclitaxel)
-
-
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly. Body weight is a key indicator of toxicity.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Study Termination: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Euthanize animals if tumors become ulcerated or if body weight loss exceeds 20%.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
To understand the relationship between drug exposure and its effect, a PK/PD study is conducted. This was a key part of the evaluation of "Derivative 6," which showed a better tumor plasma index (TPI) than its comparator, suggesting superior tumor uptake.[2]
-
Study Design: Use a separate cohort of tumor-bearing mice.
-
Dosing: Administer a single dose of the lead candidate.
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture) and tumor tissue at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis: Use LC-MS/MS to quantify the concentration of the compound in plasma and tumor homogenates.
-
Key Parameters: Determine Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the curve, representing total exposure), and TPI (Tumor Plasma Index).
Part 4: Interpreting the Results - A Comparative Analysis
The ultimate goal is to see a correlation between the in vitro data and the in vivo outcome.
| Metric | In Vitro Result (Hypothetical) | In Vivo Result (Reference Data) | Interpretation |
| Anticancer Activity | IC₅₀ = 0.35 µM against PA-1 cells. | "Derivative 6" achieved 33.6% Tumor Growth Inhibition in a human ovary cancer xenograft model.[2] | A TGI of ~30-40% is considered modest but significant activity, validating the in vitro finding that the compound class is active against this cancer type. This provides a basis for further chemical optimization to improve in vivo potency. |
| Pharmacokinetics & Tumor Uptake | Not directly measured, but good permeability was predicted. | "Derivative 6" had a TPI of 4.02 , superior to a comparator compound (TPI = 2.50).[2] This indicates preferential accumulation in the tumor. | This is a highly favorable result. It demonstrates that the compound not only reaches the systemic circulation but also effectively penetrates the tumor tissue, which is essential for its therapeutic effect. This validates the positive in vitro permeability data. |
Table 3: Comparison of in vitro predictions with real-world in vivo outcomes.
Visualizing the Mechanism: Targeting Cancer Signaling
Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This guide outlines a logical and evidence-based pathway from in vitro screening to in vivo validation for novel 1,8-naphthyridine anticancer agents. The successful translation of in vitro potency into in vivo efficacy, as demonstrated by reference compounds like "Derivative 6", hinges on a thorough understanding of the compound's ADME and pharmacokinetic properties. A modest but significant tumor growth inhibition of 33.6% in a xenograft model is a successful validation of the initial in vitro findings and provides the necessary justification for initiating lead optimization programs. Future efforts would focus on modifying the 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile scaffold to improve its pharmacokinetic profile and enhance its in vivo tumor growth inhibition, with the ultimate goal of developing a clinically viable therapeutic.
References
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Kumar, V. et al. (2014). Pharmacokinetic Evaluation of C-3 Modified 1,8-naphthyridine-3-carboxamide Derivatives With Potent Anticancer Activity: Lead Finding. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 710-721. Available from: [Link]
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Wojtunik-Kulesza, K. A. et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4439. Available from: [Link]
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Khetmalis, Y. M. et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 22676-22689. Available from: [Link]
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Kumar, V. et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. Available from: [Link]
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Srivastava, S. K. et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-4. Available from: [Link]
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Srivastava, S. K. et al. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 16(2), 845-56. Available from: [Link]
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Kumar, V. et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. Available from: [Link]
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ElectronicsAndBooks (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Available from: [Link]
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Wyatt, P. G. et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8234-8255. Available from: [Link]
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Manera, C. et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921-33. Available from: [Link]
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ResearchGate (n.d.). Design of 1,8-naphtheridine hybrid compounds as anticancer agents. Available from: [Link]
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Khetmalis, Y. M. et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available from: [Link]
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A Comparative Guide to the Reproducibility of Experiments Involving 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
For researchers and professionals in drug development, the reproducibility of synthetic and biological experiments is paramount. This guide provides an in-depth technical comparison of the synthesis and potential applications of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile , a member of the pharmacologically significant 1,8-naphthyridine class of compounds. Due to the limited availability of direct, peer-reviewed synthetic protocols for this specific molecule, we will present a highly plausible and robust synthetic route based on established multi-component reaction strategies for analogous 2-amino-3-cyanopyridines.
We will compare this proposed synthesis with a well-documented alternative, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile , which has demonstrated notable anti-tuberculosis activity.[1][2] This comparative approach will highlight key experimental variables, potential challenges affecting reproducibility, and the underlying chemical principles guiding these syntheses.
The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[3][4][5][6] These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][5] The functionalization of this scaffold, as in 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, allows for the fine-tuning of its physicochemical properties and biological targets.
Synthetic Pathways: A Comparative Analysis
The synthesis of substituted 2-aminopyridine-3-carbonitriles, the core of our target molecule, is often achieved through efficient one-pot, multi-component reactions.[7][8][9][10] These reactions are prized for their atom economy and ability to generate molecular complexity in a single step.
Proposed Synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
The proposed synthesis is a one-pot, four-component reaction involving an appropriately substituted aldehyde, malononitrile, a ketone, and ammonium acetate. This method is catalyzed by a heterogeneous and recyclable catalyst, such as copper nanoparticles on charcoal, which enhances its environmental friendliness and cost-effectiveness.[7][8][10]
Reaction Scheme:
Caption: Proposed multi-component synthesis of the target molecule.
Detailed Experimental Protocol:
-
To a 25 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), acetone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).
-
Add the copper-on-charcoal (Cu/C) nanocatalyst (2.0 mol%).
-
Add acetonitrile (2.0 mL) as the solvent.
-
Stir the reaction mixture at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (10:1).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with hot ethanol (3 x 10 mL).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.
-
Cu/C Nanocatalyst: A heterogeneous catalyst that is easily recoverable and reusable, making the process more sustainable. Its high surface area enhances catalytic activity.[7][8][10]
-
Acetonitrile at 80°C: Provides a suitable reaction medium and temperature to achieve a reasonable reaction rate without significant decomposition of reactants or products.
Synthesis of 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (Alternative)
This synthesis involves a multi-step process, starting with a commercially available 1,8-naphthyridine intermediate.[1][2]
Reaction Scheme:
Caption: Multi-step synthesis of the alternative compound.
Detailed Experimental Protocol (Final Step):
-
Dissolve the intermediate 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1) and 5-nitrofuran-2-carboxylic acid in DMF.
-
Add HOBt (1-hydroxybenzotriazole) and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as coupling agents.
-
Add DIPEA (N,N-diisopropylethylamine) as a base.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.[1]
Comparative Analysis of Synthetic Methodologies
| Feature | Proposed Synthesis of Target Molecule | Synthesis of Alternative Compound |
| Reaction Type | One-pot, four-component reaction | Multi-step synthesis |
| Catalyst | Heterogeneous (Cu/C) | Homogeneous coupling agents (HOBt, EDC) |
| Reaction Conditions | 80°C in acetonitrile | Room temperature in DMF |
| Workup & Purification | Filtration and column chromatography | Aqueous workup and column chromatography |
| Key for Reproducibility | Purity of reactants, catalyst activity, temperature control | Stoichiometry of coupling agents, moisture-free conditions |
Factors Influencing Experimental Reproducibility
For the proposed synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile:
-
Purity of Starting Materials: The presence of impurities in the aldehyde, ketone, or malononitrile can lead to side reactions and lower yields.
-
Catalyst Activity: The activity of the Cu/C catalyst can vary between batches. Consistent catalyst preparation and handling are crucial.
-
Temperature Control: Precise temperature control is necessary to ensure a consistent reaction rate and minimize the formation of byproducts.
For the synthesis of the alternative compound:
-
Stoichiometry of Coupling Reagents: The ratio of HOBt, EDC·HCl, and DIPEA to the carboxylic acid and amine is critical for efficient amide bond formation.
-
Anhydrous Conditions: Coupling reactions are often sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate.
-
Purity of the Intermediate: The purity of the starting naphthyridine intermediate will directly impact the purity and yield of the final product.
Comparative Biological Activity
While specific biological data for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is not extensively published, the broader class of 2-amino-1,8-naphthyridine-3-carbonitrile derivatives has shown promise in various therapeutic areas. For instance, derivatives have been investigated for their neuroprotective effects.[3]
In contrast, the alternative compound, 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (designated as ANA-12 in a study), demonstrated significant anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis H37Rv.[1][2] Other derivatives in the same study showed moderate to good activity with MIC values of 12.5 μg/mL.[1][2]
| Compound | Reported Biological Activity | Key Findings |
| 2-Amino-1,8-naphthyridine-3-carbonitrile Derivatives | Neuroprotective, Anticholinesterase | Good inhibition of AChE and BuChE in the nanomolar range.[3] |
| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Anti-tuberculosis | MIC of 6.25 μg/mL against M. tuberculosis H37Rv.[1][2] |
Conclusion
The synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile can be plausibly and efficiently achieved through a one-pot, multi-component reaction, offering advantages in terms of operational simplicity and atom economy. However, ensuring the reproducibility of this synthesis requires careful control over reactant purity and catalyst activity.
The multi-step synthesis of the alternative compound, while more complex, leads to a product with well-defined and potent anti-tuberculosis activity. Reproducibility in this case hinges on precise control of coupling reaction conditions.
The choice between these or similar synthetic strategies will depend on the specific research goals, the desired biological application, and the available resources. This guide provides a framework for researchers to make informed decisions and to design robust and reproducible experiments in their exploration of the promising chemical space of 1,8-naphthyridine derivatives.
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). ResearchGate. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]
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Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. (2011). Semantic Scholar. [Link]
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2022). Semantic Scholar. [Link]
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (2018). PubMed Central. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). National Institutes of Health. [Link]
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Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. (2023). Preprints.org. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2022). PubMed Central. [Link]
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Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). Acta Chimica Slovenica. [Link]
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Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers: Role of Linkage Positions on DNA and RNA Recognition. (2024). National Institutes of Health. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Hazard Assessment: Understanding the "Why" Behind the Procedure
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile's structure necessitates a cautious approach. The aminopyridine moiety, as seen in related compounds like 2-amino-6-methylpyridine, is associated with significant health hazards. These include acute toxicity if swallowed or in contact with skin, skin and eye irritation, and potential respiratory irritation.[1] Aminopyridines as a class are considered highly toxic and can cause severe health effects.[2][3]
Furthermore, the presence of a nitrile group (-CN) requires careful handling. While stable under normal conditions, nitrile-containing compounds can release highly toxic fumes, including nitrogen oxides and hydrogen cyanide, upon thermal decomposition.[1] Therefore, this compound must be treated as a hazardous chemical waste, with disposal procedures designed to mitigate these risks.
Key Hazard Summary Table
| Hazard Classification | Potential Effects | Structural Basis |
| Acute Toxicity | Toxic if swallowed, potentially fatal in contact with skin.[1] | Aminopyridine moiety |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1] | Aminopyridine moiety |
| Respiratory Irritation | May cause respiratory irritation. | Aminopyridine moiety |
| Environmental Hazard | Heterocyclic nitrogenous compounds can be toxic to aquatic life.[4][5] | Naphthyridine ring |
| Decomposition Hazard | Potential to release toxic gases (e.g., NOx, HCN) upon heating.[2][6] | Nitrile group, Heterocyclic ring |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a stringent, self-validating protocol is paramount for the safe disposal of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile. This workflow ensures that the waste is properly characterized, contained, and routed for final disposition in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure through all potential routes.
-
Hand Protection: Wear nitrile rubber gloves. Given that aminopyridines can be fatal upon skin contact, ensure gloves are inspected before use and changed immediately if contaminated.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A standard laboratory coat is required. For bulk handling, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.
Step 2: Waste Characterization and Segregation - Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Waste Classification: 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile waste must be classified as hazardous chemical waste . It should not be mixed with non-hazardous trash or disposed of down the drain.[9][10]
-
Segregation: Collect this waste in a dedicated container. Do not mix with:
-
Acids or strong bases (to prevent potential reaction with the nitrile or amine groups).
-
Oxidizing agents.[1]
-
Aqueous waste streams.
-
Other incompatible chemical waste. Consult your institution's chemical hygiene plan for specific incompatibility charts.
-
Step 3: Containerization and Labeling - The Key to Safe Handling
The container you choose and how you label it are critical for the safety of everyone who will handle the waste, from your lab to the final disposal facility.
-
Container Selection: Use a clean, dry, and chemically compatible container, preferably the original manufacturer's container or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[11][12] The container must have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[9][13] The label must also include:
-
The full chemical name: "2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile". Avoid abbreviations or formulas.
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic", "Irritant").
-
Step 4: Accumulation and Storage - Maintaining a Safe Laboratory Environment
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][14]
-
Keep the waste container closed at all times, except when adding waste.[9]
-
Store the container in secondary containment to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[12]
Step 5: Final Disposal - Professional Handling Required
Under no circumstances should this chemical be disposed of in regular trash or flushed down the sink.
-
Professional Disposal: Arrange for a pickup with your institution's EHS or a licensed hazardous waste disposal contractor.[15]
-
Recommended Method: The standard and most appropriate disposal method for this type of solid organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[16] This process ensures the complete destruction of the compound and minimizes environmental impact.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile and associated contaminated materials.
Caption: Disposal workflow for 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
Managing Spills and Contaminated Materials
Accidental spills should be handled promptly and safely.
-
Small Spills: For minor spills in a fume hood, ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Carefully scoop the mixture into your designated hazardous waste container.
-
Large Spills: Evacuate the immediate area and notify your institution's EHS department or emergency response team.
-
Contaminated Items: Any items grossly contaminated with this compound, such as gloves, weigh paper, or absorbent pads, must be disposed of as solid hazardous chemical waste in the same designated container.[11] Do not discard them in the regular trash.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
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Personal protective equipment for handling 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
Operational Guide: Safe Handling of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
This guide provides essential safety protocols and personal protective equipment (PPE) requirements for researchers, scientists, and drug development professionals handling 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (CAS No. 1203499-48-2). The procedures outlined are designed to minimize risk and ensure a safe laboratory environment.
Core Safety Principles: Understanding the Risks
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a solid heterocyclic compound. According to its Globally Harmonized System (GHS) classification, it is categorized as Acute Toxicity, Oral (Category 4), carrying the H302 "Harmful if swallowed" hazard statement. While specific data on skin/eye irritation or respiratory effects are not fully detailed, the chemical structure, which includes an amino group and a nitrile moiety, necessitates cautious handling to prevent exposure through all potential routes: inhalation, ingestion, and skin or eye contact.[1]
The cornerstone of safe handling is the Hierarchy of Controls , which prioritizes the most effective measures for risk reduction. This guide is built upon that principle:
-
Engineering Controls: Using physical barriers like fume hoods to isolate the hazard.
-
Administrative Controls: Establishing standard operating procedures (SOPs) and providing training.
-
Personal Protective Equipment (PPE): The final line of defense, used in conjunction with the higher-level controls.
Personal Protective Equipment (PPE): Your Essential Barrier
Selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following table summarizes the minimum required PPE for handling 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile.
| Protection Type | Required PPE | Standard/Specification | Rationale for Use |
| Hand Protection | Nitrile Gloves | ASTM F739 or EN 374 | Nitrile offers excellent resistance to a wide range of chemicals and is superior to latex or vinyl for handling solvents and other hazardous compounds.[2][3] Thin, disposable nitrile gloves are suitable for splash protection but must be discarded immediately upon contamination.[4] For extended handling, consider double-gloving or using thicker-gauge nitrile gloves.[4] |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN 166 | Goggles provide a seal around the eyes to protect against splashes of liquids or airborne dust particles.[5] When a higher risk of splashing exists, a full-face shield should be worn in addition to goggles.[6] |
| Body Protection | Professional Lab Coat | --- | A fully buttoned lab coat made of appropriate material protects the skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved Respirator | Varies by exposure | Required when engineering controls are insufficient to control airborne dust, such as when handling the powder outside of a fume hood.[1] The specific type (e.g., N95 dust mask or a half-mask respirator with particulate filters) depends on the quantity and potential for aerosolization. |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and preventing contamination. This process can be broken down into three distinct phases: preparation, active handling, and post-handling cleanup.
Caption: Standard operational workflow for handling chemical solids.
Step-by-Step Protocol:
Phase 1: Preparation
-
Review Documentation: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) and the relevant institutional Standard Operating Procedures (SOPs).[5]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm the location of the nearest emergency shower and eyewash station.[8][9]
-
Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[6]
-
Prepare the Workspace: Ensure the fume hood and surrounding area are clean and uncluttered.[7] Line the work surface with absorbent, disposable bench paper.
Phase 2: Active Handling (To be performed inside a certified chemical fume hood)
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.
-
Handle the Solid: When weighing or transferring the solid compound, use a spatula and perform these actions gently to minimize the generation of airborne dust. Keep the container with the stock chemical covered as much as possible.
-
Container Management: Open all containers slowly and on a stable surface. Keep all containers sealed when not in active use.
-
Avoid Contamination: Never wear gloves outside of the laboratory area to prevent the contamination of common surfaces like doorknobs or phones.[6]
Phase 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[7]
-
Waste Disposal: All solid waste, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE must be placed in a clearly labeled, sealed hazardous waste container. Do not dispose of chemical waste in standard trash or sinks.[5][9]
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and goggles.
-
Personal Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[7][10]
Emergency Response Plan
Immediate and correct action during an emergency is vital. All personnel must be familiar with these procedures before beginning work.
Caption: Decision-making workflow for spills and exposures.
-
In Case of a Spill:
-
Small Spill (Solid): Alert others in the immediate area. Avoid creating dust. Gently cover the spill with absorbent material, then carefully sweep the material into a designated hazardous waste container.
-
Large Spill: Evacuate the area immediately and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) office.
-
-
In Case of Personnel Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][10]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][10]
-
Inhalation: Move the affected person to fresh air at once.[8]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[8]
-
Seek Medical Attention: For all exposure incidents, seek prompt medical evaluation after initial first aid is administered. Provide the medical team with the Safety Data Sheet (SDS) for the compound.
-
By integrating these safety measures and procedural steps into your daily laboratory practice, you can effectively manage the risks associated with handling 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile, ensuring a safe and productive research environment.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Google Cloud. Retrieved January 16, 2026.
- What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MCR Safety. Retrieved January 16, 2026.
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Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. Retrieved January 16, 2026, from [Link]
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Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved January 16, 2026, from [Link]
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved January 16, 2026.
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved January 16, 2026, from [Link]
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 16, 2026.
-
Laboratory Safety Guidelines. (n.d.). ETH Zürich. Retrieved January 16, 2026, from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved January 16, 2026, from [Link]
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Lab Safety Rules and Guidelines. (2024, January 23). LabManager. Retrieved January 16, 2026, from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

